molecular formula C9H5NO4 B086280 2,3-Dioxoindoline-5-carboxylic acid CAS No. 25128-32-9

2,3-Dioxoindoline-5-carboxylic acid

Cat. No.: B086280
CAS No.: 25128-32-9
M. Wt: 191.14 g/mol
InChI Key: SNPPWTIGLNZFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dioxoindoline-5-carboxylic acid is a high-value isatin-based building block in medicinal chemistry, recognized for its versatility in constructing novel molecules with targeted biological activities. Its core structure serves as a privileged scaffold in anticancer research, particularly through the molecular hybridization strategy. This approach integrates the isatin pharmacophore with other bioactive motifs to create multi-functional compounds. Scientific studies have demonstrated that derivatives based on this scaffold can act as potential activators of apoptosis, inducing programmed cell death in cancer cells, and also serve as potent inhibitors of enzymes like carbonic anhydrase (CA) isoforms I, II, and XII, with inhibition observed at low nanomolar concentrations . These enzymes, especially the tumor-associated CA IX, play a critical role in tumor progression and metastasis, making their inhibition a promising therapeutic strategy . The 5-carboxylic acid functional group provides a critical synthetic handle for further derivatization, enabling researchers to explore structure-activity relationships and optimize drug-like properties. This compound is intended for research applications only, strictly for use in laboratory settings to advance the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dioxo-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-5-3-4(9(13)14)1-2-6(5)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPWTIGLNZFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390825
Record name 2,3-Dioxoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25128-32-9
Record name 2,3-Dioxoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2,3-Dioxoindoline-5-carboxylic Acid: Core Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fundamental properties of 2,3-Dioxoindoline-5-carboxylic acid, also known as Isatin-5-carboxylic acid. It is an indole derivative recognized for its role as a versatile building block in the synthesis of a wide array of biologically active compounds.[1][2] The isatin core is a key component in the development of therapeutic agents, including those with anticancer, antiviral, and antimicrobial properties.[1][3][4] This guide details its physicochemical characteristics, reactivity, and standardized protocols for its analysis, tailored for professionals in chemical and pharmaceutical research.

Physicochemical and Basic Properties

This compound is an orange-red to brown solid compound.[5] Its structure consists of a fused benzene ring and a five-membered nitrogen-containing ring, featuring carbonyl groups at the C2 and C3 positions and a carboxylic acid group at the C5 position of the indole nucleus.[1][6]

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 25128-32-9[5][7][8]
Molecular Formula C₉H₅NO₄[5]
Molecular Weight 191.14 g/mol [5]
Appearance Yellow to brown solid[5]
Melting Point >295 °C (in acetic acid)[5]
pKa (Predicted) 3.56 ± 0.20[5]
Density (Predicted) 1.591 ± 0.06 g/cm³[5]
Storage Sealed in a dry environment at room temperature.[5]

Reactivity and Biological Significance

The chemical reactivity of this compound is governed by its multiple functional groups: an aromatic ring, a ketone, a γ-lactam, and a carboxylic acid.[2] This unique combination allows it to serve as both an electrophile and a nucleophile.[2]

  • N-Substitution: The nitrogen atom in the five-membered ring can undergo substitution reactions.[6]

  • Electrophilic Aromatic Substitution: The phenyl ring is susceptible to electrophilic substitution, primarily at the C7 position due to the directing effect of the existing groups.[2]

  • Nucleophilic Addition: The C3 carbonyl group is a primary site for nucleophilic additions.[2]

  • Carboxylic Acid Reactions: The COOH group undergoes typical reactions of carboxylic acids, such as esterification and amide formation.

Biologically, isatin and its derivatives exhibit a broad spectrum of pharmacological activities.[1][3] The parent compound, isatin, is found in mammalian tissues and acts as a modulator of biochemical processes.[2][3] Derivatives of this compound have been investigated as potent inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation, demonstrating anti-angiogenic effects.[9] It has also been identified as a potential anticoronaviral agent.[5][7]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate characterization of this compound. Below are protocols for determining its pKa and solubility profile.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa of a substance by monitoring pH changes during titration with a standardized acid or base.[10][11]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)

  • Deionized water

  • Standard pH buffers (pH 4, 7, 10)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[12]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. Gentle warming can be used if necessary, followed by cooling to room temperature.[10][12]

  • Titration Setup:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel on a magnetic stirrer.[12]

    • Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[12]

    • If necessary, acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.[12]

    • Immerse the calibrated pH electrode into the solution.[12]

  • Titration Process:

    • Begin titrating the solution with the standardized 0.1 M NaOH solution, adding it in small, precise increments (e.g., 0.1-0.2 mL).[12]

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12]

    • Continue the titration until the pH reaches approximately 12-12.5.[12]

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).[11]

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[10] The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that pH equals pKa when the concentrations of the acid and its conjugate base are equal.[10]

  • Replication: Perform the titration at least three times to ensure accuracy and calculate the average pKa value and standard deviation.[12]

Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents, which is critical for identifying its functional groups and predicting its behavior in different environments.[13][14]

Objective: To qualitatively assess the solubility of this compound in water, acidic, and basic solutions.

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Solvents: Deionized water, 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), 5% Hydrochloric Acid (HCl)

  • pH paper

Procedure:

  • Water Solubility:

    • Place approximately 25 mg of the compound into a test tube.[15][16]

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[16]

    • Observe if the compound dissolves completely. Record as "soluble" or "insoluble".[17]

    • If soluble, test the solution with pH paper. An acidic pH (≤4) indicates an acidic compound.[15]

  • Solubility in 5% NaOH (if water-insoluble):

    • To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution in portions, shaking vigorously.[16]

    • Solubility in dilute NaOH is a strong indication of an acidic functional group.[14][16] Record the result.

  • Solubility in 5% NaHCO₃ (if NaOH-soluble):

    • To a fresh sample (25 mg), add 0.75 mL of 5% NaHCO₃ solution.[16]

    • Vigorous shaking may be required.[16]

    • Solubility in sodium bicarbonate, a weak base, indicates a strong organic acid, such as a carboxylic acid.[13][14] Phenols, being weaker acids, are typically insoluble in NaHCO₃.[15]

  • Solubility in 5% HCl (if water-insoluble):

    • To a fresh sample (25 mg), add 0.75 mL of 5% HCl solution in portions, shaking vigorously.[14]

    • This tests for the presence of basic functional groups like amines. This compound is expected to be insoluble.

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing complex experimental processes and molecular relationships. The following sections provide Graphviz diagrams illustrating key workflows.

Experimental Workflow for Solubility Classification

The following diagram illustrates the decision-making process for classifying an organic compound based on its solubility, as detailed in the protocol above.

Solubility_Workflow start Start: ~25mg of Compound water Test with Water start->water naoh Test with 5% NaOH water->naoh Insoluble water_sol Water-Soluble (Test pH) water->water_sol Soluble nahco3 Test with 5% NaHCO3 naoh->nahco3 Soluble hcl Test with 5% HCl naoh->hcl Insoluble strong_acid Strong Acid (As) (e.g., Carboxylic Acid) nahco3->strong_acid Soluble weak_acid Weak Acid (Aw) (e.g., Phenol) nahco3->weak_acid Insoluble base Base (B) (e.g., Amine) hcl->base Soluble neutral Neutral Compound hcl->neutral Insoluble

Caption: Workflow for solubility-based classification of organic compounds.

Logical Flow for pKa Determination

This diagram outlines the logical steps involved in determining the pKa of an acidic compound using potentiometric titration.

pKa_Determination prep 1. Prepare ~1mM Solution of Compound calibrate 2. Calibrate pH Meter (pH 4, 7, 10) prep->calibrate titrate 3. Titrate with 0.1M NaOH Record pH vs. Volume calibrate->titrate plot 4. Plot Titration Curve (pH vs. Volume) titrate->plot equiv 5. Identify Equivalence Point (Max Slope) plot->equiv half_equiv 6. Determine Half-Equivalence Point Volume equiv->half_equiv pka 7. Read pH at Half-Equiv. Point pH = pKa half_equiv->pka

Caption: Logical steps for pKa determination via potentiometric titration.

References

Isatin-5-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Isatin-5-carboxylic acid is a derivative of isatin, a bicyclic organic compound. The core structure consists of an indole nucleus that is oxidized at positions 2 and 3. This technical guide provides a concise overview of its chemical identity, focusing on its structure and formal nomenclature.

Chemical Structure and IUPAC Name

The molecular structure of Isatin-5-carboxylic acid is characterized by the fusion of a benzene ring and a pyrrolidine ring, with ketone groups at the C2 and C3 positions of the pyrrolidine ring. A carboxylic acid group (-COOH) is substituted at the C5 position of the benzene ring.

IUPAC Name: The formal name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2,3-dioxo-1H-indole-5-carboxylic acid , also commonly referred to as 2,3-dioxoindoline-5-carboxylic acid [1].

Identifier Value
IUPAC Name 2,3-dioxo-1H-indole-5-carboxylic acid
Alternate Name This compound[1]
Molecular Formula C₉H₅NO₄
CAS Number 25128-32-9[1]

Structural Relationships

To understand the structure of Isatin-5-carboxylic acid, it is useful to consider its parent molecule, isatin, and the logical addition of the functional group. The following diagram illustrates this structural relationship.

G cluster_0 Core Structure Derivation Isatin Isatin (1H-indole-2,3-dione) Isatin5CA Isatin-5-carboxylic Acid (2,3-dioxo-1H-indole-5-carboxylic acid) Isatin->Isatin5CA + Substitution at C5 CarboxylicAcid Carboxylic Acid Group (-COOH) CarboxylicAcid->Isatin5CA

Figure 1. Logical relationship of Isatin-5-carboxylic acid to its core components.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dioxoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2,3-Dioxoindoline-5-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The document focuses on well-established synthetic routes, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as isatin-5-carboxylic acid, is a derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The presence of the carboxylic acid group at the 5-position offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex bioactive molecules. This guide will focus on the most common and practical methods for the synthesis of this important building block.

Core Synthesis Pathways

The most established and widely utilized method for the synthesis of isatins, including this compound, is the Sandmeyer isatin synthesis.[1] This classical two-step procedure involves the formation of an isonitrosoacetanilide intermediate from an aniline derivative, followed by an acid-catalyzed cyclization to yield the isatin core. Other notable methods include the Martinet and Stolle syntheses, although the Sandmeyer approach is generally preferred for its reliability and broad applicability.[1]

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a robust method for the preparation of isatins from anilines.[2] For the synthesis of this compound, the logical starting material is 4-aminobenzoic acid. The synthesis proceeds in two main steps:

  • Formation of 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide (Isonitrosoacetanilide Intermediate): 4-aminobenzoic acid is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This reaction forms the corresponding isonitrosoacetanilide derivative.[3]

  • Cyclization to this compound: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the desired this compound.[3]

The overall reaction pathway is depicted below:

Sandmeyer Isatin Synthesis 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reagents1 Chloral hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl Intermediate 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide Reagents1->Intermediate Step 1: Formation of Isonitrosoacetanilide Reagents2 Conc. H2SO4, Heat Product This compound Reagents2->Product Step 2: Cyclization

Figure 1: Sandmeyer Synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound via the Sandmeyer method. These protocols are adapted from the well-established procedure for the synthesis of the parent isatin molecule.[3]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide

Materials:

  • 4-Aminobenzoic acid

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate (crystallized)

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • In a large round-bottomed flask, dissolve chloral hydrate in deionized water.

  • To this solution, add crystallized sodium sulfate and stir until dissolved.

  • In a separate beaker, prepare a solution of 4-aminobenzoic acid in deionized water, adding concentrated hydrochloric acid to facilitate dissolution.

  • Add the 4-aminobenzoic acid solution to the flask.

  • Finally, add a solution of hydroxylamine hydrochloride in deionized water to the reaction mixture.

  • Heat the flask with vigorous stirring so that the solution begins to boil within approximately 45 minutes.

  • Maintain vigorous boiling for 1-2 minutes, during which the isonitrosoacetanilide intermediate will begin to crystallize.

  • Cool the reaction mixture in an ice bath to complete the crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Step 2: Synthesis of this compound

Materials:

  • 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide (from Step 1, thoroughly dried)

  • Concentrated sulfuric acid

  • Cracked ice

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50°C.

  • Slowly add the dry 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide to the warm sulfuric acid at a rate that maintains the temperature between 60°C and 70°C. Use external cooling (e.g., a water bath) to control the temperature.

  • After the addition is complete, heat the mixture to 80°C and hold it at this temperature for 10 minutes to complete the cyclization.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture onto a large volume of cracked ice with stirring.

  • Allow the mixture to stand for approximately 30 minutes to allow the product to precipitate fully.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual sulfuric acid.

  • Dry the product in a desiccator or a vacuum oven.

Quantitative Data

The following table summarizes the key quantitative data for the Sandmeyer synthesis of isatin, which can be used as a reference for the synthesis of this compound. Yields for the 5-carboxylic acid derivative may vary.

ParameterStep 1: Isonitrosoacetanilide FormationStep 2: Isatin Cyclization
Starting Material Aniline (for parent isatin)Isonitrosoacetanilide
Key Reagents Chloral hydrate, Hydroxylamine HCl, Na2SO4Concentrated H2SO4
Reaction Temperature Boiling (approx. 100°C)60-80°C
Reaction Time ~1-2 minutes at boiling~10 minutes at 80°C
Product IsonitrosoacetanilideIsatin
Reported Yield 80-91%[3]90-94% (for 5-methylisatin from the intermediate)[3]

Note: The yield for the synthesis of this compound may be lower than that of the parent isatin due to the electronic effects of the carboxylic acid group.[3]

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is outlined below.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: 4-Aminobenzoic Acid Step1 Step 1: Formation of Isonitrosoacetanilide Intermediate Start->Step1 Step2 Step 2: Acid-Catalyzed Cyclization Step1->Step2 Crude_Product Crude this compound Step2->Crude_Product Dissolution Dissolution in Aqueous Base (e.g., NaOH solution) Crude_Product->Dissolution Filtration Filtration to Remove Insoluble Impurities Dissolution->Filtration Precipitation Acidification (e.g., with HCl) to Precipitate the Product Filtration->Precipitation Final_Product Pure this compound Precipitation->Final_Product

Figure 2: General workflow for the synthesis and purification.

Conclusion

This technical guide has detailed the primary synthetic pathway for this compound, focusing on the Sandmeyer isatin synthesis. By providing a comprehensive experimental protocol and relevant quantitative data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important heterocyclic building block. The versatility of the carboxylic acid functionality makes this compound a valuable starting point for the development of novel therapeutic agents.

References

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Discovery of a Privileged Scaffold

The story of isatin (1H-indole-2,3-dione) begins not in a quest for a new therapeutic agent, but from the chemical degradation of a common dye. In 1841, Otto Linné Erdmann and Auguste Laurent first isolated this vibrant orange-red crystalline solid through the oxidation of indigo dye using nitric and chromic acids.[1][2][3] For decades, isatin remained a chemical curiosity. However, its unique structural features—a fused aromatic ring and a pyrrole ring bearing two carbonyl groups—harbored a latent potential that would eventually position it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, synthesis, and the rich history of isatin derivatives in the pursuit of novel therapeutic agents.

The Historical Progression of Isatin Synthesis

The synthetic accessibility of the isatin core has been a key driver of its exploration in medicinal chemistry. Several named reactions have become foundational for the preparation of isatin and its substituted analogs.

The Sandmeyer Synthesis

One of the earliest and most enduring methods for isatin synthesis is the Sandmeyer reaction, first described in 1919.[4][5] This method involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent cyclization in the presence of a strong acid, such as sulfuric acid, yields the isatin core.[2][6][7] This method is particularly effective for anilines bearing electron-withdrawing groups.[5]

The Stolle Synthesis

As an alternative to the Sandmeyer method, the Stolle synthesis offers a versatile route to N-substituted isatins.[2][6][7] In this approach, a secondary arylamine is reacted with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid like aluminum chloride or boron trifluoride to yield the corresponding N-substituted isatin.[2][8]

The Gassman Synthesis

The Gassman synthesis provides another route to substituted isatins, proceeding through an oxindole intermediate which is subsequently oxidized.[9] This method involves the reaction of an N-chloroaniline with a methylthioacetate ester to form an azasulfonium salt, which then undergoes rearrangement and hydrolysis to the oxindole.

Isatin Derivatives in Medicinal Chemistry: A Multifaceted Pharmacophore

The true power of the isatin scaffold lies in its synthetic tractability, allowing for the introduction of a wide array of substituents at various positions of the bicyclic ring system. This has led to the discovery of isatin derivatives with a broad spectrum of biological activities.

Anticancer Activity: The Forefront of Isatin Research

The most extensively studied therapeutic application of isatin derivatives is in the field of oncology.[10][11] These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[12][13]

3.1.1. Kinase Inhibition: A Key Mechanism of Action

Several isatin-based compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[11] Prominent examples of isatin-based kinase inhibitors that have reached clinical use include Sunitinib and Nintedanib.

  • Sunitinib (Sutent®): An oral multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[13][14][15] It is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[13][14]

  • Nintedanib (Ofev®): Another oral multi-kinase inhibitor that targets VEGFRs, fibroblast growth factor receptors (FGFRs), and PDGFRs.[16][17][18] It is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[16][18]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[16][17]

A Spectrum of Other Biological Activities

Beyond their anticancer properties, isatin derivatives have demonstrated a remarkable range of other pharmacological effects, including:

  • Antiviral Activity: Isatin derivatives, particularly thiosemicarbazones, have shown activity against a variety of viruses.[2]

  • Anticonvulsant Activity: Certain isatin derivatives have exhibited anticonvulsant properties in preclinical models.[5]

  • Antimicrobial and Antifungal Activity: The isatin scaffold has been incorporated into molecules with antibacterial and antifungal properties.[2][19]

  • Anti-inflammatory Activity: Some isatin derivatives have shown potential as anti-inflammatory agents.[20][21]

Quantitative Data on Isatin Derivatives

The following tables summarize some of the reported in vitro activities of various isatin derivatives against different cancer cell lines and kinases.

Table 1: Anticancer Activity of Isatin Derivatives against Various Cell Lines

Isatin Derivative ClassSpecific Compound/ModificationCancer Cell LineIC50 (µM)
Isatin-Pyrrole DerivativeCompound 6 (nitro group at C-5 and N-methyl)HepG20.47
Multi-substituted Isatin DerivativeCompound 4lHepG23.20
Multi-substituted Isatin DerivativeCompound 4lHT-294.17
Multi-substituted Isatin DerivativeCompound 4lK5621.75
N-1,2,3-Triazole–Isatin HybridCompound 36A5497.3
N-1,2,3-Triazole–Isatin HybridCompound 36HCT-1162.6
Isatin-Chalcone HybridsIH (4-Br), IK (4-NH2), IE (3,4-OCH3)HeLa<6.53
Thienopyrimidine DerivativeCompound 52T47D6.9
Isatin-inspired α,β-unsaturated ketonesCompound 8BGC-8233.6
Isatin-inspired α,β-unsaturated ketonesCompound 8SGC-79015.7
Isatin-inspired α,β-unsaturated ketonesCompound 8NCI-H4603.2
Isatin-triazole hybridsCompound 13MGC-8039.78
Isatin-steroidal hybridsCompound 17SH-SY5Y4.06
Bromo-substituted isatin hybridsCompound 15MCF-71.56
Bis-(indoline-2,3-dione)Compound 29MCF-70.0028
Isatin-fluoroquinazolinone hybridCompound 31MCF-70.35

Data compiled from multiple sources.[1][12][22]

Table 2: Kinase Inhibitory Activity of Isatin Derivatives

Isatin Derivative ClassTarget KinaseIC50 (µM)
Urea/Thiourea-Based Isatin-Derivative (Compound 26a)VEGFR-20.18
Urea/Thiourea-Based Isatin-Derivative (Compound 26a)FGFR-10.23
Urea/Thiourea-Based Isatin-Derivative (Compound 26a)PDGFR-β0.10
5,5-diphenylhydantoin bearing isatin (Compound 13a)VEGFR-20.09 (mM)
5,5-diphenylhydantoin bearing isatin (Compound 13c)EGFR0.37 (mM)
Quinazoline–Isatin Hybrid (Compound 6c)EGFR0.083
Quinazoline–Isatin Hybrid (Compound 6c)VEGFR-20.076
Quinazoline–Isatin Hybrid (Compound 6c)HER20.138
Quinazoline–Isatin Hybrid (Compound 6c)CDK20.183
Isatin-sulphonamide derivative (Compound 20d)Caspase-32.33

Data compiled from multiple sources.[12][23][24][25]

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of isatin derivatives, based on commonly cited methodologies.

General Procedure for the Sandmeyer Synthesis of Isatin
  • Preparation of Isonitrosoacetanilide:

    • Dissolve chloral hydrate in water.

    • Add crystallized sodium sulfate, followed by a solution of the appropriate aniline in water and concentrated hydrochloric acid.

    • Add a solution of hydroxylamine hydrochloride in water.

    • Heat the mixture to a vigorous boil for 1-2 minutes.

    • Cool the mixture to allow the isonitrosoacetanilide to crystallize.

    • Filter the product, wash with cold water, and air dry.[26]

  • Cyclization to Isatin:

    • Warm concentrated sulfuric acid to 50°C in a round-bottom flask equipped with a mechanical stirrer.

    • Slowly add the finely powdered isonitrosoacetanilide, maintaining the temperature between 60°C and 70°C.

    • After the addition is complete, heat the mixture to 80°C for 10 minutes.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

    • Filter the precipitated isatin, wash thoroughly with cold water, and dry.[26]

General Procedure for the Stolle Synthesis of N-Substituted Isatins
  • Formation of Chlorooxalylanilide:

    • Dissolve the N-substituted aniline in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add oxalyl chloride dropwise with stirring.

    • Allow the reaction to proceed at room temperature until the formation of the chlorooxalylanilide is complete (monitor by TLC).

  • Cyclization:

    • To the reaction mixture, add a Lewis acid (e.g., aluminum chloride, boron trifluoride etherate) portion-wise at 0°C.

    • Stir the mixture at room temperature or with gentle heating until cyclization is complete (monitor by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by chromatography or recrystallization.[2][8]

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Treat the cells with various concentrations of the isatin derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).[1][27]

  • MTT Addition and Incubation:

    • Add MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[1]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
  • Reaction Setup:

    • In a 96-well plate, combine the kinase, a suitable substrate, and ATP.

    • Add the isatin derivative at various concentrations.

    • Include a positive control (a known inhibitor) and a negative control (vehicle).[28]

  • Incubation:

    • Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.[28]

  • Detection:

    • Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during the kinase reaction).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the isatin derivative.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of isatin derivatives.

G cluster_sandmeyer Sandmeyer Isatin Synthesis Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide (Intermediate) Aniline->Isonitrosoacetanilide Condensation ChloralHydrate Chloral Hydrate + Hydroxylamine HCl ChloralHydrate->Isonitrosoacetanilide Isatin Isatin Isonitrosoacetanilide->Isatin Cyclization H2SO4 H₂SO₄ H2SO4->Isatin

Caption: Workflow of the Sandmeyer synthesis for isatin.

G cluster_stolle Stolle Synthesis of N-Substituted Isatins SecondaryAmine Secondary Arylamine Chlorooxalylanilide Chlorooxalylanilide (Intermediate) SecondaryAmine->Chlorooxalylanilide OxalylChloride Oxalyl Chloride OxalylChloride->Chlorooxalylanilide NSubstitutedIsatin N-Substituted Isatin Chlorooxalylanilide->NSubstitutedIsatin Cyclization LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->NSubstitutedIsatin

Caption: Workflow of the Stolle synthesis for N-substituted isatins.

G cluster_pathway Mechanism of Action of Isatin-Based Kinase Inhibitors GrowthFactor Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK Binds ADP ADP RTK->ADP DownstreamSignaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) RTK->DownstreamSignaling Activates IsatinDerivative Isatin Derivative (e.g., Sunitinib) IsatinDerivative->RTK Inhibits ATP Binding ATP ATP ATP->RTK Phosphorylates CellularResponse Cellular Response DownstreamSignaling->CellularResponse Proliferation Proliferation CellularResponse->Proliferation Angiogenesis Angiogenesis CellularResponse->Angiogenesis Survival Survival CellularResponse->Survival

Caption: Simplified signaling pathway of isatin-based kinase inhibitors.

Conclusion: The Future of Isatin in Drug Discovery

From its humble beginnings as a degradation product of indigo, isatin has evolved into a cornerstone of modern medicinal chemistry. Its synthetic versatility and the diverse biological activities of its derivatives have cemented its status as a privileged scaffold. The clinical success of drugs like Sunitinib and Nintedanib is a testament to the therapeutic potential harbored within the isatin core. As our understanding of disease biology deepens, the isatin scaffold will undoubtedly continue to serve as a fertile ground for the discovery and development of the next generation of therapeutic agents. The ongoing exploration of novel isatin derivatives, guided by rational drug design and a deeper understanding of their mechanisms of action, promises a bright future for this remarkable heterocyclic compound.

References

Spectroscopic Analysis of 2,3-Dioxoindoline-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2,3-Dioxoindoline-5-carboxylic acid. These predictions are based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule, including the indole ring system, the dione functionality, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (Indole)11.0 - 12.0broad singlet-The chemical shift is highly dependent on solvent and concentration.
Aromatic CH (H4)~8.2doublet~1.5Ortho-coupling to H6 is not expected.
Aromatic CH (H6)~8.0doublet of doubletsJ(H6-H7) = ~8.0, J(H6-H4) = ~1.5
Aromatic CH (H7)~7.0doublet~8.0
COOH12.0 - 13.0broad singlet-The signal may be broad and its position is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)Notes
C=O (C2)180 - 185Ketonic carbonyl.
C=O (C3)158 - 162Amide-like carbonyl.
COOH165 - 175Carboxylic acid carbonyl.
Aromatic C (C3a)~150
Aromatic C (C7a)~118
Aromatic C (C4)~125
Aromatic C (C5)~135Carbon bearing the carboxylic acid group.
Aromatic C (C6)~140
Aromatic C (C7)~115

Table 3: Predicted IR Spectral Data

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500-3300BroadVery characteristic broad absorption due to hydrogen bonding.
N-H (Indole)3100-3300Medium, sharp
C=O (Ketone)1730-1750Strong
C=O (Amide)1700-1720Strong
C=O (Carboxylic Acid)1680-1710StrongOften overlaps with other carbonyl absorptions.
C=C (Aromatic)1450-1600Medium to weak
C-N1200-1350Medium
C-O1210-1320Medium

Table 4: Predicted Mass Spectrometry Data

Ionm/z RatioNotes
[M]⁺191.02Molecular ion.
[M-H₂O]⁺173.01Loss of water from the carboxylic acid.
[M-COOH]⁺146.03Loss of the carboxyl group.
[M-CO]⁺163.02Loss of a carbonyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube. The choice of solvent is critical as the compound must be fully soluble.

  • Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-14 ppm.

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

  • Technique: Fourier Transform Infrared (FT-IR) spectroscopy with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Data Acquisition (LC-MS or Direct Infusion):

  • Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative ion modes to determine the best ionization.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 250-350 °C.

Visualizations

As no specific signaling pathways involving this compound were identified in the literature, a logical workflow for the general spectroscopic analysis of a novel organic compound is presented below.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Characterization Initial Characterization (Melting Point, TLC) Synthesis->Characterization Mass_Spec Mass Spectrometry (MS) Determine Molecular Weight & Formula Characterization->Mass_Spec Isolate Pure Compound IR_Spec Infrared (IR) Spectroscopy Identify Functional Groups Mass_Spec->IR_Spec Confirm Molecular Formula NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Elucidate Connectivity & Structure IR_Spec->NMR_Spec Identify Key Bonds Data_Integration Integrate All Spectral Data NMR_Spec->Data_Integration Provide Detailed Connectivity Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

This diagram illustrates the typical progression from synthesizing and purifying a compound to its comprehensive analysis using various spectroscopic techniques. The data from each method provides complementary information that, when integrated, leads to the unambiguous determination of the molecule's structure.

An In-Depth Technical Guide to the Solubility of 2,3-Dioxoindoline-5-carboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dioxoindoline-5-carboxylic acid (also known as Isatin-5-carboxylic acid). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages available data for the parent compound, isatin, and established principles of organic chemistry to predict solubility behavior. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility in their laboratories.

Predicted Solubility Profile

This compound is a derivative of isatin, featuring a carboxylic acid group at the 5-position of the indole ring. This substitution is expected to significantly influence its solubility profile compared to the parent isatin molecule. The carboxylic acid group introduces a polar, ionizable functional group, which generally increases solubility in polar and basic solvents.

Based on the known solubility of isatin and the chemical properties of carboxylic acids, the following qualitative solubility profile for this compound is anticipated:

  • Aqueous Solvents: Solubility in water is expected to be low but likely enhanced in alkaline conditions (e.g., aqueous sodium bicarbonate or sodium hydroxide solutions) due to the formation of a more soluble carboxylate salt.[1][2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected, facilitated by hydrogen bonding interactions with both the carboxyl group and the lactam function of the isatin core. Isatin itself is soluble in hot ethanol.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted in these solvents. Isatin exhibits good solubility in DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polarity of the molecule. Isatin is noted to be insoluble in benzene and toluene.[3]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Limited solubility is anticipated.

  • Ethers (e.g., Diethyl ether): Isatin is reported to be soluble in diethyl ether, suggesting that the 5-carboxylic acid derivative may retain some solubility in this solvent.[4]

Quantitative Solubility Data for Isatin (Parent Compound)

While specific data for the 5-carboxylic acid derivative is unavailable, the following table summarizes the quantitative solubility of isatin in various solvents to provide a baseline for comparison. The presence of the carboxylic acid group on the target molecule will likely alter these values.

SolventMolar Mass ( g/mol )Temperature (K)Mole Fraction SolubilityMass Fraction Solubility ( kg/kg )Reference
Water18.02298.155.14 x 10⁻⁵4.20 x 10⁻⁴[5]
Ethanol46.07298.154.09 x 10⁻³1.31 x 10⁻²[5]
Isopropyl Alcohol (IPA)60.10298.154.19 x 10⁻³1.04 x 10⁻²[5]
Butanol-274.12298.155.16 x 10⁻³1.03 x 10⁻²[5]
Ethyl Acetate (EA)88.11298.155.68 x 10⁻³9.54 x 10⁻³[5]
Ethylene Glycol (EG)62.07298.157.54 x 10⁻³1.80 x 10⁻²[5]
Propylene Glycol (PG)76.09298.156.73 x 10⁻³1.32 x 10⁻²[5]
Polyethylene Glycol-400 (PEG-400)400298.159.85 x 10⁻²4.02 x 10⁻²[5]
Transcutol134.17298.155.23 x 10⁻¹1.20[5]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of suitable solvents for further quantitative analysis.

Methodology:

  • Add approximately 30 mg of this compound to a small test tube.[1]

  • Add 1 mL of the selected solvent in portions, shaking vigorously after each addition.[1]

  • Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.[1]

  • If the compound is not fully soluble, gently heat the mixture in a water bath to observe any temperature-dependent solubility changes.[1]

  • Test solubility in the following solvents: water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO₃, methanol, ethanol, DMSO, and a nonpolar solvent like hexane.[1]

Logical Flow for Qualitative Solubility Testing:

G A 1. Prepare Supersaturated Solution (Excess solid in known volume of solvent) B 2. Equilibrate (Shake at constant temp for 24-48h) A->B C 3. Phase Separation (Allow solid to sediment) B->C D 4. Sample Supernatant (Filter to remove undissolved solid) C->D E 5. Analyze Concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate Solubility (mg/mL or Molarity) E->F G cluster_solute Solute Properties cluster_solvent Solvent Properties Polarity Molecular Polarity (Dipole Moment) Solubility Solubility Outcome Polarity->Solubility 'Like Dissolves Like' Hbond H-Bonding Capacity (Donor/Acceptor) Hbond->Solubility Favorable Interactions pKa Ionization Potential (pKa) of Carboxylic Acid pKa->Solubility Salt Formation SolvPolarity Solvent Polarity (Dielectric Constant) SolvPolarity->Solubility SolvHbond Solvent H-Bonding SolvHbond->Solubility SolvpH Solvent pH SolvpH->Solubility

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Isatin-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin and its derivatives have long been a focal point in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the potential biological functions of a specific derivative, isatin-5-carboxylic acid. While direct research on isatin-5-carboxylic acid is emerging, this document consolidates available data on its closely related analogues and provides a framework for its investigation, including detailed experimental protocols and an exploration of relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Overview of Potential Biological Activities

Isatin-5-carboxylic acid, a derivative of the versatile isatin scaffold, is anticipated to exhibit a range of biological effects, drawing parallels from the extensive research on other 5-substituted isatin compounds. These activities primarily encompass anticancer, antimicrobial, and enzyme inhibitory actions.

Anticancer Activity

Derivatives of isatin are well-documented for their cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways.[3][4] For instance, studies on 5-(2-carboxyethenyl)isatin derivatives have demonstrated potent anticancer activity.[5][6] While specific data for isatin-5-carboxylic acid is limited, its structural similarity suggests potential for similar cytotoxic and antiproliferative properties.

Antimicrobial Activity

The isatin core is a known pharmacophore in the design of antimicrobial agents.[7] Derivatives have shown efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[8][9] The mode of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The carboxylic acid moiety at the 5-position of isatin-5-carboxylic acid may influence its solubility and interaction with microbial targets, suggesting a potential for antimicrobial activity that warrants further investigation.

Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of various enzymes, playing crucial roles in different pathological conditions. Of particular interest are carbonic anhydrases and caspases.

  • Carbonic Anhydrase Inhibition: Isatin-5-sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and linked to diseases like glaucoma and cancer.[10] Given the electronic similarities between a carboxylic acid and a sulfonic acid group, isatin-5-carboxylic acid is a plausible candidate for CA inhibition.

  • Caspase Inhibition: Isatin-based compounds, particularly those with a sulfonamide group at the 5-position, have been shown to be potent inhibitors of caspases, key enzymes in the apoptotic pathway.[11][12][13] This suggests that isatin-5-carboxylic acid could also modulate apoptosis through caspase inhibition, a mechanism with significant therapeutic implications in cancer and neurodegenerative diseases.

Quantitative Data on Isatin Derivatives

To provide a comparative context for the potential activities of isatin-5-carboxylic acid, the following tables summarize quantitative data for structurally related isatin derivatives.

Table 1: Anticancer Activity of 5-Substituted Isatin Derivatives

CompoundCell LineIC50 (µM)Reference
5-(2-methoxycarbonylethyl)-1-benzylisatinK5620.003[6]
5-(2-carboxyethyl)-1-benzylisatinK562>10[6]
Isatin-hydrazone derivativeMCF-75.361[3]
Isatin-hydrazone derivativeHCT11612.50[3]

Table 2: Antimicrobial Activity of Isatin Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
IsatinCampylobacter jejuni<1.0 - 16.0[14]
Isatin-β-thiosemicarbazone derivativeMRSA0.78[15]
5-substituted Isatin Schiff basePseudomonas aeruginosa6.25[15]

Table 3: Enzyme Inhibition by 5-Substituted Isatin Derivatives

CompoundEnzymeIC50 (nM)Reference
(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-34.79[16]
(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-77.47[16]
Isatin-based benzenesulfonamidehCA I- (KI = 13.5 nM)[17]
Isatin-based benzenesulfonamidehCA II- (KI = 10.8 nM)[17]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of isatin-5-carboxylic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.[18]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Isatin-5-carboxylic acid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of isatin-5-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[19]

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • Isatin-5-carboxylic acid stock solution (in DMSO)

  • 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of isatin-5-carboxylic acid in the broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of carbonic anhydrase activity.[20]

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Isatin-5-carboxylic acid stock solution (in DMSO)

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Add buffer, hCA II, and different concentrations of isatin-5-carboxylic acid or acetazolamide to the wells of a 96-well plate.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm over time.

  • Calculate the percentage of inhibition and determine the IC50 value.

Caspase-3/7 Activity Assay

This fluorometric assay measures the activity of executioner caspases-3 and -7.[21]

Materials:

  • Cell lysate from cells treated with an apoptosis-inducing agent and/or isatin-5-carboxylic acid.

  • Caspase-3/7 assay buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Caspase inhibitor (e.g., Ac-DEVD-CHO) as a negative control

  • 96-well black plate

  • Fluorometer

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Add cell lysate, assay buffer, and the fluorogenic substrate to the wells of a 96-well plate.

  • Include wells with a caspase inhibitor to confirm the specificity of the signal.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Quantify the caspase activity based on the fluorescence intensity.

Signaling Pathways and Experimental Workflows

The biological activities of isatin derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by isatin-5-carboxylic acid are yet to be fully elucidated, insights can be drawn from studies on the parent isatin molecule.

One such pathway is the MAO/HIF-1α/CXCR4 signaling axis , which is implicated in tumor cell invasion and metastasis.[22] Isatin has been shown to inhibit monoamine oxidase A (MAO-A), leading to a downstream reduction in hypoxia-inducible factor 1α (HIF-1α) and C-X-C chemokine receptor type 4 (CXCR4) expression. This inhibitory cascade ultimately suppresses cancer cell migration and invasion.

Below are Graphviz diagrams illustrating a potential experimental workflow for investigating the anticancer activity of isatin-5-carboxylic acid and a simplified representation of the aforementioned signaling pathway.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) start Isatin-5-carboxylic acid cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis If active animal_model Xenograft Mouse Model ic50->animal_model caspase Caspase Activity Assay apoptosis->caspase pathway_analysis Western Blot for Signaling Proteins apoptosis->pathway_analysis tumor_growth Measure Tumor Growth Inhibition animal_model->tumor_growth toxicity Assess Toxicity animal_model->toxicity

Anticancer Activity Investigation Workflow

signaling_pathway isatin Isatin-5-carboxylic acid mao MAO-A isatin->mao hif1a HIF-1α mao->hif1a cxcr4 CXCR4 hif1a->cxcr4 metastasis Cell Invasion & Metastasis cxcr4->metastasis

Hypothesized MAO/HIF-1α/CXCR4 Signaling Pathway Inhibition

Conclusion

Isatin-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related isatin derivatives, it is poised to exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a foundational resource for researchers to explore these potentials, offering a compilation of relevant data, detailed experimental protocols, and insights into potential mechanisms of action. Further dedicated investigation into isatin-5-carboxylic acid is warranted to fully elucidate its biological activity profile and therapeutic utility.

References

A Comprehensive Technical Review of 2,3-Dioxoindoline-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and experimental protocols related to 2,3-Dioxoindoline-5-carboxylic acid, also known as 5-carboxyisatin, and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antiviral and anticancer activities.

Chemical Properties and Synthesis

This compound is a derivative of isatin, an endogenous indole derivative. The isatin scaffold is a privileged structure in drug discovery, known for its synthetic versatility and broad biological activity.[1][2] The addition of a carboxylic acid group at the 5-position modifies the molecule's physicochemical properties, potentially influencing its solubility, binding interactions, and pharmacokinetic profile.

Synthesis of the 2,3-Dioxoindoline (Isatin) Core

The synthesis of the isatin core can be achieved through several established methods, most notably the Sandmeyer and Stolle syntheses.[1]

Sandmeyer Synthesis: This classic method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin ring.[1] To synthesize this compound, the starting material would be 4-aminobenzoic acid.

Stolle Synthesis: This approach involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is subsequently cyclized using a Lewis acid catalyst like aluminum chloride.[2]

dot

SARS_CoV_3CLpro_Inhibition cluster_virus SARS-CoV Replication Viral Polyprotein Viral Polyprotein Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage 3CL Protease 3CL Protease 3CL Protease->Viral Polyprotein Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Isatin Derivative Isatin Derivative Isatin Derivative->3CL Protease Inhibition

References

Commercial Suppliers of 2,3-Dioxoindoline-5-carboxylic Acid for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of 2,3-Dioxoindoline-5-carboxylic acid (also known as Isatin-5-carboxylic acid; CAS No. 25128-32-9) for research purposes. It includes a comparative table of suppliers, a discussion of the compound's relevance in research based on the broader activities of isatin derivatives, and a generalized experimental workflow for screening such compounds.

Introduction to this compound

This compound belongs to the isatin class of compounds, which are recognized for their diverse pharmacological activities.[1][2][3][4] The isatin scaffold is a privileged structure in medicinal chemistry, serving as a template for the design of various therapeutic agents.[4][5] The presence of the carboxylic acid group at the 5-position offers a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and libraries of compounds for drug discovery.[1][6] Isatin and its derivatives have been investigated for a wide range of biological activities, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][3][4]

Commercial Suppliers and Product Specifications

Sourcing high-purity this compound is crucial for reproducible research outcomes. Several chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from various suppliers. Please note that detailed specifications may vary by batch and it is recommended to request a certificate of analysis for the most accurate information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Apollo Scientific This compound25128-32-9C₉H₅NO₄191.14Information not readily available100mg, 250mg, 1g, 5g, 25g[7]
Accela ChemBio This compound25128-32-9C₉H₅NO₄191.14≥95%Not specified[8]
Key Organics This compound25128-32-9C₉H₅NO₄191.14>95%1g, 5g, 10g

Experimental Protocols and Research Applications

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, its structural class (isatins) is the subject of broad research. The isatin scaffold is a known pharmacophore with a wide range of biological targets.[1][4][5] Therefore, this compound can be utilized in various assays as a starting point for derivatization or as a control compound.

General Experimental Workflow for Screening Isatin-Based Compounds

The following diagram outlines a general workflow for the screening and evaluation of isatin derivatives, a process for which this compound would be a suitable starting scaffold.

G cluster_0 Compound Acquisition & Preparation cluster_1 Screening Assays cluster_2 Lead Optimization a Source 2,3-Dioxoindoline- 5-carboxylic acid b Synthesize Derivatives a->b c Compound Library b->c d Primary Screening (e.g., Enzyme Inhibition Assay) c->d e Secondary Screening (e.g., Cell-Based Viability Assay) d->e f Hit Identification e->f g Structure-Activity Relationship (SAR) Studies f->g h ADMET Profiling g->h i Lead Compound h->i

Caption: A generalized workflow for the discovery of bioactive compounds starting from a core scaffold like this compound.

Signaling Pathways and Structure-Activity Relationships of Isatin Derivatives

The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets.[3][4][5] The isatin core can be modified at various positions to modulate its activity and selectivity. The diagram below illustrates the key positions on the isatin scaffold that are often modified in drug discovery programs to explore structure-activity relationships (SAR). The carboxylic acid at the 5-position of this compound provides a key point for such modifications.

Caption: Structure-activity relationship (SAR) concept for isatin derivatives, highlighting key modification sites and resulting biological activities.

Conclusion

This compound is a readily available chemical building block for researchers in drug discovery and medicinal chemistry. While specific biological data and experimental protocols for this particular compound are sparse in the literature, the extensive research on the isatin scaffold provides a strong rationale for its use in the development of novel therapeutic agents. The information and generalized workflows provided in this guide are intended to support researchers in sourcing this compound and designing their experimental strategies. For specific applications, it is recommended to consult the broader literature on isatin derivatives and their analogs.

References

CAS number and molecular weight of 2,3-Dioxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dioxoindoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Core Compound Properties

PropertyValueReference
CAS Number 25128-32-9[1]
Molecular Weight 191.14 g/mol [1]
Molecular Formula C₉H₅NO₄[1]
Synonyms 5-Carboxyisatin, 2,3-Dioxo-2,3-dihydro-1H-indole-5-carboxylic acid[1]

Synthesis

The synthesis of 2,3-dioxoindoline derivatives, such as this compound, can be achieved through the Sandmeyer process.[2] This general method involves the reaction of an appropriate aromatic amine with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent cyclization in the presence of a strong acid yields the desired 2,3-dioxoindoline core structure.[2]

General Experimental Protocol: Sandmeyer Synthesis of 2,3-Dioxoindoline Derivatives[2]

Step 1: Synthesis of Isonitrosoacetanilides

  • In a 5-liter round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

  • Add crystallized sodium sulfate (1300 g) to the solution.

  • Add a solution of the appropriate aromatic amine (in this case, 4-aminobenzoic acid for the synthesis of the title compound) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol).

  • Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

  • Heat the mixture vigorously to boiling, which should occur in approximately 45 minutes.

  • Continue vigorous boiling for 1 to 2 minutes to complete the reaction. The crystals of the isonitrosoacetanilide intermediate will begin to separate during heating.

  • Cool the reaction mixture under running water to solidify the product.

  • Filter the solid under suction, air dry, and purify by recrystallization from a suitable solvent.

Step 2: Cyclization to 2,3-Dioxoindoline

Biological Activity

While specific quantitative biological data for this compound is limited in the public domain, the isatin (1H-indole-2,3-dione) scaffold is a well-established privileged structure in medicinal chemistry, known for a broad spectrum of biological activities.[3]

Antiviral Potential

Derivatives of 2,3-dioxoindoline have shown promise as antiviral agents.[3] Notably, this compound has been identified as having a potential role as an anticoronaviral agent.[1] However, specific inhibitory concentrations (e.g., IC₅₀ or EC₅₀ values) against specific coronaviruses have not been detailed in the available literature. Research on other indole derivatives has demonstrated antiviral activity against a range of viruses, including SARS-CoV-2, influenza, and HIV, often by inhibiting key viral enzymes or processes.[3][4][5]

Enzyme Inhibition

The isatin core is a common feature in various enzyme inhibitors.[6] While direct inhibitory data for this compound is not available, related structures, such as 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, have been identified as potent inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation.[4]

Signaling Pathways and Mechanisms of Action

Detailed studies on the specific signaling pathways modulated by this compound are not yet available. The broad biological activities of isatin derivatives suggest potential interactions with multiple cellular targets and pathways. For instance, some indole derivatives have been shown to influence pathways related to cell proliferation, apoptosis, and inflammation.[7] Further research is required to elucidate the precise mechanism of action for this specific compound.

Experimental Workflows and Logical Relationships

To facilitate further research and development of this compound and its analogs, a logical workflow for screening and characterization is proposed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Sandmeyer Synthesis Purification Recrystallization & Chromatography Synthesis->Purification Characterization NMR, MS, HPLC Purification->Characterization Antiviral_Assay Antiviral Assays (e.g., Plaque Reduction) Characterization->Antiviral_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., Heparanase) Characterization->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Antiviral_Assay->Cytotoxicity_Assay Enzyme_Assay->Cytotoxicity_Assay Pathway_Analysis Signaling Pathway Analysis Cytotoxicity_Assay->Pathway_Analysis Target_ID Target Identification & Validation Pathway_Analysis->Target_ID

References

Methodological & Application

Application Notes and Protocols for the Sandmeyer Synthesis of Isatin-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of isatin-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development, via the Sandmeyer isatin synthesis. The procedure is adapted from established methods for the synthesis of isatin and its derivatives.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. The Sandmeyer isatin synthesis is a classical and widely used method for the preparation of the isatin core.[1][2] The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin.[3][4] This protocol outlines the synthesis of isatin-5-carboxylic acid starting from 4-aminobenzoic acid.

Experimental Protocols

The synthesis of isatin-5-carboxylic acid is a two-step process:

  • Synthesis of 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide (Intermediate)

  • Synthesis of Isatin-5-carboxylic Acid

Protocol 1: Synthesis of 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide

This procedure is adapted from the well-established synthesis of isonitrosoacetanilide.

Materials:

  • 4-Aminobenzoic acid

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate (crystalline)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • 5 L round-bottom flask

  • Heating mantle with a temperature controller

  • Mechanical stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a 5 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

  • To this solution, add crystalline sodium sulfate (1300 g). The sodium sulfate serves more than a simple salting-out purpose and is crucial for obtaining a good yield.

  • In a separate beaker, prepare a solution of 4-aminobenzoic acid (0.5 mol) in 300 mL of water, adding concentrated hydrochloric acid (0.52 mol) to facilitate dissolution.

  • Add the 4-aminobenzoic acid solution to the reaction flask.

  • Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture. A significant excess of hydroxylamine hydrochloride is necessary for optimal results.

  • Heat the mixture with vigorous stirring. The reaction is typically brought to a boil over approximately 40-45 minutes.

  • Maintain vigorous boiling for 1-2 minutes to complete the reaction. Prolonged heating can lead to a lower yield and a darker product.

  • Cool the reaction mixture in running water to crystallize the product.

  • Collect the precipitated 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide by suction filtration and air-dry the solid.

Protocol 2: Synthesis of Isatin-5-carboxylic Acid

This protocol describes the acid-catalyzed cyclization of the intermediate to the final product.

Materials:

  • 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide (dry)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Crushed ice

  • Deionized water

Equipment:

  • 1 L round-bottom flask with a mechanical stirrer

  • Heating mantle with a temperature controller

  • Large beaker (e.g., 10 L)

  • Buchner funnel and filter flask

Procedure:

  • In a 1 L round-bottom flask equipped with an efficient mechanical stirrer, warm concentrated sulfuric acid (600 g) to 50 °C.

  • Carefully add dry 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide (0.46 mol) to the warm sulfuric acid in portions, maintaining the temperature between 60 °C and 70 °C. The reaction is exothermic, and external cooling may be necessary to control the temperature. The reaction does not initiate below 45-50 °C and can become too vigorous above 75-80 °C, potentially leading to charring.

  • After the addition is complete, heat the solution to 80 °C and maintain this temperature for approximately 10 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture slowly and with stirring onto 10-12 times its volume of crushed ice.

  • Allow the mixture to stand for about 30 minutes to an hour for the product to precipitate completely.

  • Collect the crude isatin-5-carboxylic acid by suction filtration, wash it with cold water, and dry.

Purification:

  • Suspend the crude product in hot water.

  • Add a solution of sodium hydroxide to dissolve the isatin-5-carboxylic acid.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the purified isatin-5-carboxylic acid.

  • Collect the purified product by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Reagents and Reaction Conditions
StepReactantsReagents/SolventsTemperatureTime
1 4-Aminobenzoic acid, Chloral hydrate, Hydroxylamine hydrochlorideWater, Sodium sulfate, HClBoiling~45 min heating, 1-2 min boiling
2 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamideConcentrated H₂SO₄60-70 °C (addition), 80 °C~10 min at 80 °C
Table 2: Characterization of Isatin-5-carboxylic Acid
PropertyValue
Molecular Formula C₉H₅NO₄
Molecular Weight 191.14 g/mol
Appearance Orange to red solid
Melting Point >300 °C
Table 3: Spectroscopic Data for Isatin Core Structure
Technique Characteristic Peaks
IR (KBr, cm⁻¹) ~3190 (N-H stretch), ~1740 & ~1620 (C=O stretches)[5]
¹H NMR (DMSO-d₆, δ ppm) 6.91 (d), 7.07 (t), 7.50 (d), 7.59 (t)[6]
¹³C NMR (DMSO-d₆, δ ppm) 112.4, 117.9, 122.9, 124.8, 138.5, 150.9, 159.5, 184.6[6]
Mass Spectrum (m/z) 147 (M⁺)[7]

The spectroscopic data for isatin-5-carboxylic acid would be expected to show additional signals corresponding to the carboxylic acid group (e.g., a broad O-H stretch in the IR spectrum and a downfield proton signal in the ¹H NMR spectrum) and shifts in the aromatic signals due to the substituent.

Diagrams

Experimental Workflow

Sandmeyer_Isatin_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification A 4-Aminobenzoic Acid C Reaction Mixture (aq. Na2SO4, HCl) A->C B Chloral Hydrate + Hydroxylamine HCl B->C D Heat to Boiling C->D E Cooling & Crystallization D->E F 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide E->F G Intermediate I Controlled Heating (60-80°C) G->I H Conc. H2SO4 H->I J Pour onto Ice I->J K Crude Isatin-5-carboxylic Acid J->K L Purification (Base/Acid Treatment) K->L M Pure Isatin-5-carboxylic Acid L->M

Caption: Workflow for the Sandmeyer synthesis of isatin-5-carboxylic acid.

Signaling Pathway (Reaction Mechanism)

Sandmeyer_Mechanism cluster_step1 Step 1: Formation of Isonitrosoacetanilide Intermediate cluster_step2 Step 2: Acid-Catalyzed Cyclization aniline 4-Aminobenzoic Acid intermediate1 Reaction with Chloral aniline->intermediate1 + chloral Chloral Hydrate chloral->intermediate1 hydroxylamine Hydroxylamine intermediate2 Reaction with Hydroxylamine hydroxylamine->intermediate2 + intermediate1->intermediate2 isonitroso 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide intermediate2->isonitroso isonitroso_step2 Isonitroso Intermediate protonation Protonation (H2SO4) isonitroso_step2->protonation cyclization Intramolecular Electrophilic Substitution protonation->cyclization dehydration Dehydration cyclization->dehydration isatin Isatin-5-carboxylic Acid dehydration->isatin

Caption: Generalized mechanism of the Sandmeyer isatin synthesis.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 2,3-Dioxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have become one of the most important classes of drug targets.

2,3-Dioxoindoline, also known as isatin, is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including kinase inhibition. The presence of a carboxylic acid moiety, as seen in 2,3-Dioxoindoline-5-carboxylic acid, can provide a key interaction point with the kinase active site, potentially enhancing potency and selectivity. This document provides detailed application notes and protocols for the use of this compound in kinase inhibitor screening campaigns.

Data Presentation: Hypothetical Kinase Inhibition Profile

While specific experimental data for the kinase inhibition profile of this compound is not extensively available in the public domain, the following table presents a hypothetical dataset based on the known activities of structurally related isatin and carboxylic acid-containing kinase inhibitors. This data is for illustrative purposes to guide the user in how to present their own screening results.

Kinase TargetCompound Concentration (µM)Percent Inhibition (%)IC50 (µM)Assay Type
CDK2/cyclin A10851.2ADP-Glo
GSK-3β10782.5HTRF
VEGFR210655.8Lanthascreen
p38α1045>10Radiometric
SRC1030>10ADP-Glo
EGFR1015>10HTRF

Signaling Pathways and Experimental Workflows

To visualize the role of kinases in cellular signaling and the workflow of inhibitor screening, the following diagrams are provided.

G Kinase Signaling Cascade cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Recruits RAS RAS Adaptor Proteins->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway.

G Kinase Inhibitor Screening Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Active Compounds End Hit Identification->End Inactive Compounds Selectivity Profiling Selectivity Profiling Dose-Response & IC50->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Caption: A typical workflow for a kinase inhibitor screening campaign.

Experimental Protocols

The following are detailed protocols for common kinase inhibitor screening assays. These can be adapted for use with this compound.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a homogeneous, luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and its specific substrate in kinase reaction buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase reaction buffer).

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

Principle: HTRF® assays are based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (a fluorescent dye) molecule. In a kinase assay, a biotinylated substrate and a phosphorylation-site specific antibody labeled with the donor or acceptor are used. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Kinase reaction buffer

  • HTRF® detection reagents (e.g., anti-phospho-substrate antibody-Europium cryptate and streptavidin-XL665)

  • HTRF® detection buffer

  • Low-volume, white 384-well plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound or vehicle to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and biotinylated substrate in kinase reaction buffer.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Add 10 µL of the HTRF® detection reagent mix (containing the anti-phospho-substrate antibody and streptavidin-XL665 in detection buffer) to each well to stop the reaction.

    • Incubate at room temperature for 60 minutes to allow for the development of the HTRF® signal.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF® ratio (acceptor signal / donor signal) and then determine the percent inhibition and IC50 values.

Protocol 3: Radiometric Filter-Binding Assay

Principle: This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase of interest

  • Peptide or protein substrate

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • Phosphocellulose filter plates (e.g., Millipore MultiScreen)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • In a 96-well plate, combine the diluted compound, kinase, and substrate in the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a defined period.

  • Substrate Capture:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Determine the amount of substrate phosphorylation for each compound concentration and calculate the percent inhibition and IC50 values.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to screen this and similar compounds against a panel of kinases, characterize their inhibitory activity, and advance promising hits through the drug discovery pipeline. Careful assay selection and optimization are crucial for obtaining reliable and meaningful data in the quest for new therapeutic agents.

Synthesis of Novel Heterocyclic Compounds from Isatin-5-Carboxylic Acid: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from isatin-5-carboxylic acid. Isatin and its derivatives are well-established scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a carboxylic acid moiety at the 5-position of the isatin ring offers a valuable handle for further molecular modifications and for enhancing the pharmacological profile of the resulting heterocyclic systems.

This guide focuses on two key synthetic strategies: the multicomponent synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] and the Knoevenagel condensation with active methylene compounds, providing detailed, step-by-step protocols for laboratory execution.

Key Applications

The heterocyclic compounds synthesized from isatin-5-carboxylic acid are of significant interest in drug discovery and development. The spirooxindole core is a privileged structure found in numerous natural products and synthetic compounds with potent biological activities. The pyranopyrazole moiety is also associated with a broad spectrum of pharmacological effects. The carboxylic acid group can improve aqueous solubility, provide a point for salt formation, or be used for bioconjugation. Potential applications of these novel compounds include:

  • Anticancer Agents: Spirooxindoles are known to exhibit potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The fused heterocyclic systems may possess antibacterial and antifungal properties.

  • Enzyme Inhibitors: The structural motifs of the synthesized compounds make them potential candidates for enzyme inhibition studies.

Synthesis Protocols and Quantitative Data

Multicomponent Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

This protocol details a one-pot, four-component reaction for the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives from isatin-5-carboxylic acid, a β-ketoester, hydrazine, and an active methylene compound. This approach is highly efficient and allows for the rapid generation of molecular diversity.

Reaction Scheme:

Experimental Protocol:

  • To a solution of hydrazine (1 mmol) and a β-ketoester (1 mmol) in a suitable solvent, add isatin-5-carboxylic acid (1 mmol) and malononitrile or ethyl cyanoacetate (1 mmol).

  • A catalyst, such as Fe3O4@L-arginine (8 mol %), can be added to the reaction mixture.[1]

  • The reaction mixture is then stirred under solvent-free conditions at room temperature for the appropriate time.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in dichloromethane, and if a magnetic catalyst is used, it can be separated using a magnet.[1]

  • The organic layer is then worked up to isolate the final product.

Quantitative Data:

While specific yields for the reaction starting from isatin-5-carboxylic acid are not extensively reported, similar reactions using substituted isatins have produced good to excellent yields. The protocol is effective with isatins containing both electron-withdrawing and electron-donating groups.[1]

Starting Isatin Product Yield (%) Reference
Isatin6'-Amino-5'-cyano-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylateHigh[1][2]
5-Bromo-isatin6'-Amino-5-bromo-5'-cyano-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylateHigh[1]

Logical Workflow for the Multicomponent Reaction:

G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Isatin-5-carboxylic_acid Isatin-5-carboxylic_acid One-pot_Reaction One-pot_Reaction Isatin-5-carboxylic_acid->One-pot_Reaction Hydrazine Hydrazine Hydrazine->One-pot_Reaction beta-Ketoester beta-Ketoester beta-Ketoester->One-pot_Reaction Malononitrile Malononitrile Malononitrile->One-pot_Reaction Stirring_at_RT Stirring_at_RT One-pot_Reaction->Stirring_at_RT Catalyst Catalyst Catalyst->One-pot_Reaction Workup_Purification Workup_Purification Stirring_at_RT->Workup_Purification Spiro_Product Spiro_Product Workup_Purification->Spiro_Product

Caption: Multicomponent synthesis of spirooxindoles.

Knoevenagel Condensation of Isatin-5-Carboxylic Acid with Active Methylene Compounds

The Knoevenagel condensation is a fundamental reaction in organic synthesis for the formation of carbon-carbon double bonds. This protocol describes the reaction of isatin-5-carboxylic acid with an active methylene compound.

Reaction Scheme:

Experimental Protocol:

  • A mixture of isatin-5-carboxylic acid (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) is prepared.

  • The reactants can be dissolved in a minimal amount of a suitable solvent like methanol (0.5-1 mL) and then adsorbed onto a solid support such as neutral alumina (1 g).[3]

  • The reaction is allowed to proceed at room temperature.[3]

  • Alternatively, the reaction can be carried out in an ethanol:water (3:7 v/v) mixture without a catalyst, with reaction times ranging from 2-5 minutes for malononitrile.[4]

  • The progress of the reaction is monitored by TLC.

  • After completion, the product can be isolated by simple filtration and washing.

Quantitative Data:

Reactions of various isatins with malononitrile in an ethanol:water mixture have been reported to give high isolated yields.[4]

Starting Isatin Active Methylene Compound Yield (%) Reference
IsatinMalononitrile80-96[4]
IsatinEthyl Cyanoacetate79-92[4]

Workflow for Knoevenagel Condensation:

G Isatin-5-carboxylic_acid Isatin-5-carboxylic_acid Reaction_at_RT Reaction_at_RT Isatin-5-carboxylic_acid->Reaction_at_RT Active_Methylene_Compound Active_Methylene_Compound Active_Methylene_Compound->Reaction_at_RT Solvent_System Solvent_System Solvent_System->Reaction_at_RT Filtration_and_Washing Filtration_and_Washing Reaction_at_RT->Filtration_and_Washing Knoevenagel_Product Knoevenagel_Product Filtration_and_Washing->Knoevenagel_Product

Caption: Knoevenagel condensation workflow.

Signaling Pathway Visualization

While the synthesis of these compounds is the primary focus, it is important to consider their potential biological targets. Spirooxindoles, for instance, have been shown to interact with various signaling pathways implicated in cancer. The diagram below illustrates a generalized signaling pathway that could be modulated by these novel heterocyclic compounds.

G Isatin-5-COOH_Derivative Isatin-5-COOH_Derivative Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Isatin-5-COOH_Derivative->Receptor_Tyrosine_Kinase Inhibition PI3K_Akt_Pathway PI3K_Akt_Pathway Receptor_Tyrosine_Kinase->PI3K_Akt_Pathway MAPK_ERK_Pathway MAPK_ERK_Pathway Receptor_Tyrosine_Kinase->MAPK_ERK_Pathway Cell_Proliferation Cell_Proliferation PI3K_Akt_Pathway->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition PI3K_Akt_Pathway->Apoptosis_Inhibition MAPK_ERK_Pathway->Cell_Proliferation Angiogenesis Angiogenesis MAPK_ERK_Pathway->Angiogenesis

Caption: Potential signaling pathway modulation.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

References

Application Notes and Protocols for N-Alkylation of 2,3-Dioxoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dioxoindoline-5-carboxylic acid, also known as isatin-5-carboxylic acid, is a versatile scaffold in medicinal chemistry and drug discovery. The isatin core is present in a wide range of biologically active compounds with potential therapeutic applications, including as anticancer, antiviral, and anticonvulsant agents.[1][2] N-alkylation of the isatin nitrogen is a critical modification that allows for the exploration of the structure-activity relationship (SAR), often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][3] This document provides a detailed experimental procedure for the N-alkylation of this compound, targeting researchers in organic synthesis and drug development.

Reaction Principle

The N-alkylation of isatin derivatives is typically achieved through a nucleophilic substitution reaction. The acidic N-H proton of the indoline ring is first deprotonated by a suitable base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking an alkylating agent (commonly an alkyl halide) to form the N-alkylated product. The presence of the carboxylic acid group at the 5-position requires careful selection of reaction conditions to favor N-alkylation over potential side reactions, such as esterification. Mild bases like potassium carbonate or cesium carbonate are often preferred.[4][5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start reagents Combine this compound, base (e.g., K2CO3), and solvent (e.g., DMF) start->reagents stir Stir at room temperature to form the isatin anion reagents->stir add_alkylating_agent Add alkylating agent (e.g., alkyl halide) stir->add_alkylating_agent reaction Heat the reaction mixture (e.g., 60-80 °C) add_alkylating_agent->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Pour into water - Acidify with HCl - Filter the precipitate monitoring->workup Reaction Complete purification Purify the crude product (e.g., recrystallization or column chromatography) workup->purification characterization Characterize the final product (NMR, MS, IR) purification->characterization end End characterization->end

Figure 1. General experimental workflow for N-alkylation.

Detailed Experimental Protocol

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI, optional, as a catalyst)[3]

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per mmol of isatin). Follow this with the addition of powdered anhydrous potassium carbonate (1.5-2.0 equivalents). For less reactive alkyl halides, cesium carbonate (1.5 equivalents) can be a more effective base.[4][6] A catalytic amount of potassium iodide (0.1 equivalents) can be added to facilitate the reaction with alkyl chlorides or bromides.[3]

  • Anion Formation: Stir the suspension at room temperature for 30-60 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.[3]

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Precipitation: Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl.[3] This will protonate the carboxylic acid and precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid) or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the N-alkylated product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation: Summary of Reaction Conditions

The choice of base, solvent, and temperature can significantly impact the yield and purity of the N-alkylation reaction. The following table summarizes common conditions reported for the N-alkylation of isatin and its derivatives, which can be adapted for this compound.

Base Solvent Alkylating Agent Temperature (°C) Typical Yields Reference
K₂CO₃DMFAlkyl/Benzyl Halides80Good to Excellent[3][7]
Cs₂CO₃DMF/NMPAlkyl HalidesRoom Temp - 80Good to High[4][5]
NaHDMF/THFAlkyl Halides0 - Room TempGood to High[5]
KF/AluminaAcetonitrileBenzyl ChlorideRefluxHigh[5]
K₂CO₃/KIAcetonitrileBenzyl Halides160 (Microwave)High[5]

NMP: N-Methyl-2-pyrrolidone

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often toxic and volatile; handle them with care.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.

By following this detailed protocol, researchers can effectively synthesize N-alkylated derivatives of this compound for further investigation in their drug discovery and development programs.

References

Application Notes: Cell-Based Assays Using 2,3-Dioxoindoline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dioxoindoline, also known as isatin, and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] This application note focuses on the utility of 2,3-Dioxoindoline-5-carboxylic acid derivatives in cell-based assays, providing a framework for investigating their potential as therapeutic agents. These compounds are frequently explored for their anti-cancer properties, which can be elucidated through a series of in vitro assays assessing cell viability, apoptosis, and cell cycle progression. The protocols detailed herein provide a comprehensive guide for the initial screening and characterization of novel this compound derivatives.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical data for the effects of a representative this compound derivative, herein referred to as "Compound X," on a human cancer cell line (e.g., HeLa).

Table 1: Cell Viability (MTT Assay) of HeLa Cells Treated with Compound X for 48 hours

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
192.3 ± 4.8
575.1 ± 3.9
1051.6 ± 4.1
2528.9 ± 3.2
5015.4 ± 2.5

Table 2: Apoptosis Analysis (Annexin V/PI Assay) of HeLa Cells Treated with Compound X for 48 hours

Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Control)3.2 ± 0.72.1 ± 0.4
1018.5 ± 2.18.3 ± 1.2
2542.7 ± 3.515.9 ± 2.3
5065.1 ± 4.228.6 ± 3.1

Table 3: Cell Cycle Analysis (Propidium Iodide Staining) of HeLa Cells Treated with Compound X for 24 hours

Concentration (µM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
0 (Control)45.3 ± 3.330.1 ± 2.524.6 ± 2.8
1055.8 ± 4.125.7 ± 2.918.5 ± 2.4
2568.2 ± 3.918.3 ± 2.113.5 ± 1.9
5075.4 ± 4.512.1 ± 1.812.5 ± 1.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of a test compound on cell proliferation and viability.[2]

Materials:

  • 96-well cell culture plates

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the Compound X dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Compound X, e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[2]

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

  • 6-well cell culture plates

  • HeLa cells

  • Complete culture medium

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Compound X for the desired time (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5][6]

Materials:

  • 6-well cell culture plates

  • HeLa cells

  • Complete culture medium

  • Compound X

  • Cold PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of Compound X for the desired time (e.g., 24 hours).

  • Harvest cells and wash once with cold PBS.

  • While gently vortexing, add the cell suspension dropwise to ice-cold 70% ethanol for fixation.

  • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with cold PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.[6]

Visualizations

G cluster_workflow Experimental Workflow for Compound X Evaluation cluster_assays A Cell Seeding (HeLa Cells) B Treatment with Compound X A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis C->F D->F E->F

Caption: Experimental workflow for evaluating the cellular effects of Compound X.

G cluster_pathway Hypothetical Signaling Pathway Modulated by Compound X CompoundX Compound X (this compound derivative) CDK2 CDK2/Cyclin E CompoundX->CDK2 Inhibition Bax Bax CompoundX->Bax Activation Bcl2 Bcl-2 CompoundX->Bcl2 Inhibition Rb pRb CDK2->Rb Phosphorylation E2F E2F Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway affected by a this compound derivative.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Activity of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the in vitro anti-inflammatory activity of 2,3-Dioxoindoline-5-carboxylic acid is limited in the available scientific literature. The following application notes and protocols are based on studies of structurally related isatin (1H-indole-2,3-dione) derivatives, which share the same core chemical scaffold. These protocols can serve as a foundational guide for investigating the anti-inflammatory potential of this compound and similar compounds.

I. Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including significant anti-inflammatory properties.[1] The structural versatility of the isatin scaffold allows for modifications that can modulate its biological activity.[1] The anti-inflammatory effects of isatin derivatives are attributed to their ability to modulate key inflammatory pathways and mediators. These include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6), and the modulation of critical signaling cascades like the nuclear factor-kappa B (NF-κB) pathway.[1][2][3]

This document provides a summary of the reported in vitro anti-inflammatory activities of various isatin derivatives and detailed protocols for assessing these effects.

II. Quantitative Data Summary

The following tables summarize the reported in vitro anti-inflammatory activities of various isatin derivatives from the literature. This data can be used as a reference for comparing the potential activity of this compound.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Isatin Derivatives

CompoundTargetIC50 (µM)Assay SystemReference
Isatin Derivative 1COX-213.51 ± 0.48In vitro enzyme assayNot specified
Isatin Derivative 2COX-210.03 ± 0.27In vitro enzyme assayNot specified
Isatin Derivative 3COX-22.35 ± 0.04In vitro enzyme assayNot specified
Isatin Derivative 4COX-22.42 ± 0.10In vitro enzyme assayNot specified
Isatin Derivative 5COX-23.34 ± 0.05In vitro enzyme assayNot specified

Note: Specific structures of the derivatives are detailed in the cited literature. The presented data is a compilation from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines by Isatin Derivatives

CompoundCell LineInducerMeasured MediatorInhibition/IC50Reference
Tricyclic Isatin Oxime 5aTHP-1BlueLPSNF-κB/AP-1 activityIC50 < 6.1 µM[4]
Tricyclic Isatin Oxime 5dTHP-1BlueLPSNF-κB/AP-1 activityIC50 < 6.1 µM[4]
Tricyclic Isatin Oxime 5aMonoMac-6LPSIL-6 ProductionIC50 in µM range[3][4]
Tricyclic Isatin Oxime 5dMonoMac-6LPSIL-6 ProductionIC50 in µM range[3][4]
N1-alkylated Isatin 10BV2 microgliaLPSNO, IL-6, TNF-αSignificant reduction at 25 µM[5]
Chlorinated Isatin 20BV2 microgliaLPSNO, IL-6, TNF-αSignificant reduction at 25 µM[5]

LPS: Lipopolysaccharide. IC50 values represent the concentration required for 50% inhibition.

III. Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory activity of compounds like this compound.

A. Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line) or BV2 (murine microglial cell line).

Materials:

  • RAW 264.7 or BV2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[6]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[5]

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5][6]

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant in a new 96-well plate.[6]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 550 nm using a microplate reader.[7]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control group.

B. Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Release

Objective: To quantify the effect of a test compound on the secretion of pro-inflammatory cytokines, TNF-α and IL-6, from stimulated immune cells.

Cell Line: MonoMac-6 (human monocytic cell line) or THP-1 (human monocytic cell line).

Materials:

  • MonoMac-6 or THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Test compound

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate MonoMac-6 cells in a 96-well plate at a density of 2 x 10^5 cells/well.[8]

  • Compound Treatment: Pre-treat the cells with the test compound at various concentrations for 30 minutes.[8]

  • Inflammation Induction: Add LPS (200-250 ng/mL) to the wells and incubate for 24 hours.[8]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA Assay: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-treated control.

IV. Signaling Pathways and Visualizations

Isatin derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. A primary target is the NF-κB (Nuclear Factor-kappa B) pathway , which is a central regulator of the inflammatory response.

A. NF-κB Signaling Pathway

The NF-κB pathway is typically activated by pro-inflammatory stimuli such as LPS. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (commonly p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. Some isatin derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[1]

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Release DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Isatin Isatin Derivatives Isatin->IKK Inhibition Isatin->NFkB Inhibition of Translocation

Caption: NF-κB signaling pathway and points of inhibition by isatin derivatives.

B. Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of anti-inflammatory compounds.

Experimental_Workflow Start Start: Test Compound (e.g., this compound) Cell_Culture Cell Culture (e.g., RAW 264.7, THP-1) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Treatment Compound Treatment & LPS Stimulation Cytotoxicity->Treatment Determine non-toxic concentrations NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for COX-2, iNOS) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Statistical Significance) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-inflammatory Activity Data_Analysis->Conclusion

Caption: General workflow for in vitro anti-inflammatory screening.

V. Conclusion

The isatin scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The protocols and data presented here, derived from studies on various isatin derivatives, provide a robust framework for initiating the investigation of this compound. Researchers can adapt these methodologies to elucidate the specific mechanisms of action and quantify the anti-inflammatory efficacy of this and other related compounds. Future studies should aim to establish a clear structure-activity relationship to guide the design of more potent and selective anti-inflammatory drugs based on the isatin core.

References

Application Note: High-Throughput Screening of Isatin-5-Carboxylic Acid Libraries for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] A key feature of isatin derivatives is their ability to act as enzyme inhibitors, targeting a wide range of enzymes such as caspases, kinases, and proteases.[5] The isatin-5-carboxylic acid backbone, in particular, offers a versatile platform for combinatorial synthesis, allowing for the generation of large and diverse chemical libraries. High-throughput screening (HTS) of these libraries is a critical step in identifying novel and potent enzyme inhibitors with therapeutic potential.[6]

This application note provides a comprehensive guide to the high-throughput screening of isatin-5-carboxylic acid libraries, with a focus on identifying inhibitors of caspase-3, a key executioner enzyme in apoptosis. The protocols and methodologies described herein are designed to be adaptable for other enzyme targets and can be implemented in a standard HTS laboratory.

Part 1: Isatin-5-Carboxylic Acid Library Preparation and Management

The quality and integrity of the compound library are paramount for a successful HTS campaign. Proper handling and storage of the isatin-5-carboxylic acid library are essential to prevent degradation and ensure accurate screening results.

Synthesis of Isatin-5-Carboxylic Acid Derivatives

A diverse library of isatin-5-carboxylic acid derivatives can be synthesized using various established methods, such as the Sandmeyer, Stolle, or Gassman synthesis for the isatin core.[1][2] The carboxylic acid group at the 5-position provides a convenient handle for further derivatization, allowing for the introduction of a wide range of functional groups to explore the chemical space around the isatin scaffold.

Compound Plating and Storage

For HTS, compounds are typically plated in 384- or 1536-well microplates.[7]

Protocol for Library Plating:

  • Solubilization: Dissolve each compound from the isatin-5-carboxylic acid library in 100% dimethyl sulfoxide (DMSO) to a final stock concentration of 10 mM. It is crucial to ensure complete solubilization, as precipitates can interfere with the assay. The solubility of isatin derivatives in DMSO should be experimentally verified.[8][9]

  • Mother Plates: Using an automated liquid handler, dispense the 10 mM stock solutions into 384-well mother plates. These plates should be sealed and stored at -20°C or -80°C for long-term storage.

  • Assay Plates: From the mother plates, create daughter plates or directly prepare assay-ready plates by diluting the compounds to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.

Part 2: High-Throughput Screening for Caspase-3 Inhibitors

This section details a fluorescence-based assay for screening the isatin-5-carboxylic acid library against human recombinant caspase-3. Fluorescence assays are widely used in HTS due to their high sensitivity and compatibility with automation.[10][11][12]

Assay Principle

The assay is based on the cleavage of a fluorogenic substrate by caspase-3. A common substrate is Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which is non-fluorescent. Upon cleavage by active caspase-3 between the aspartate and AMC moieties, the highly fluorescent AMC is released. The increase in fluorescence intensity is directly proportional to the caspase-3 activity. Inhibitors of caspase-3 will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal.

HTS Workflow

The following diagram illustrates the automated HTS workflow for the caspase-3 inhibition assay.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Plating Isatin-5-Carboxylic Acid Library Plating Dispense_Compound Dispense Compounds (Automated Liquid Handler) Compound_Plating->Dispense_Compound Reagent_Prep Assay Reagent Preparation Dispense_Enzyme Dispense Caspase-3 Reagent_Prep->Dispense_Enzyme Incubate_1 Pre-incubation (Compound + Enzyme) Dispense_Compound->Incubate_1 Dispense_Enzyme->Incubate_1 Dispense_Substrate Dispense Substrate (Ac-DEVD-AMC) Incubate_1->Dispense_Substrate Incubate_2 Kinetic Read Dispense_Substrate->Incubate_2 Read_Plate Fluorescence Reading (Plate Reader) Incubate_2->Read_Plate Data_QC Data Quality Control (Z'-factor calculation) Read_Plate->Data_QC Hit_ID Hit Identification (% Inhibition) Data_QC->Hit_ID

Caption: Automated HTS workflow for caspase-3 inhibition screening.

Detailed HTS Protocol

Materials:

  • 384-well, black, flat-bottom assay plates

  • Human recombinant caspase-3

  • Ac-DEVD-AMC substrate

  • Assay buffer (e.g., 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4)

  • Positive control (e.g., Ac-DEVD-CHO, a known caspase-3 inhibitor)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of the 10 mM isatin-5-carboxylic acid library compounds in DMSO into the wells of a 384-well assay plate. This will result in a final screening concentration of 10 µM in a 50 µL assay volume.

  • Control Wells: Designate specific wells for positive and negative controls. Dispense 50 nL of a 10 mM stock of Ac-DEVD-CHO (positive control) and 50 nL of DMSO (negative control) into the respective wells.

  • Enzyme Addition: Add 25 µL of caspase-3 solution (at 2X the final desired concentration) in assay buffer to all wells.

  • Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add 25 µL of Ac-DEVD-AMC substrate solution (at 2X the final desired concentration) in assay buffer to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 2 minutes for 30-60 minutes.

Part 3: Data Analysis and Hit Validation

Rigorous data analysis and a multi-step hit validation process are crucial for minimizing false positives and identifying genuine inhibitors.[13]

Primary Data Analysis
  • Rate Calculation: For each well, calculate the rate of the enzymatic reaction (slope of the linear portion of the kinetic read).

  • Percent Inhibition: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (Ratenegative control - Ratebackground))

  • Z'-Factor: Assess the quality of the assay for each plate by calculating the Z'-factor.[6] A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay. Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

Hit Identification and Triage

A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Hit Triage Workflow:

Hit_Triage Primary_Screen Primary HTS Hits Confirmation_Screen Hit Confirmation (Dose-Response) Primary_Screen->Confirmation_Screen Orthogonal_Assay Orthogonal Assay (e.g., different substrate) Confirmation_Screen->Orthogonal_Assay Counter_Screen Counter-Screen (Fluorescence Interference) Confirmation_Screen->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Counter_Screen->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Caption: A multi-step workflow for hit validation and triage.

Hit Confirmation and Secondary Assays

Dose-Response Curves: Confirmed hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the hit compound and performing the same caspase-3 inhibition assay.

Orthogonal Assays: To eliminate assay-specific artifacts, it is advisable to test the confirmed hits in an orthogonal assay that measures caspase-3 activity through a different mechanism (e.g., a luminescence-based assay or a different fluorescent substrate).[13]

Counter-Screens for Fluorescence Interference: Some compounds may intrinsically fluoresce at the same wavelengths used in the assay, leading to false-positive results. A counter-screen should be performed in the absence of the enzyme or substrate to identify such compounds.

Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the validated hits to identify common scaffolds and functional groups that are important for activity. This information can guide the synthesis of more potent and selective inhibitors.[13]

Part 4: Data Presentation and Troubleshooting

Quantitative Data Summary
Parameter Description Acceptance Criteria
Screening Concentration Final concentration of library compounds in the assay.10 µM
DMSO Tolerance Maximum final concentration of DMSO in the assay.≤ 1%
Z'-Factor A statistical measure of assay quality.0.5 - 1.0
Signal-to-Background Ratio Ratio of the signal from the negative control to the background.> 3
Hit Threshold The percent inhibition required to classify a compound as a hit.> 50% or > 3σ from negative control
Common HTS Problems and Solutions
Problem Potential Cause Troubleshooting Steps
Low Z'-Factor High variability in controls, low signal window.Optimize reagent concentrations, check for reagent instability, ensure proper mixing.
High Number of False Positives Compound autofluorescence, non-specific inhibition.Perform counter-screens, use orthogonal assays, check for compound aggregation.[14]
Poor Reproducibility Inconsistent liquid handling, temperature fluctuations.Calibrate automated liquid handlers, ensure consistent incubation times and temperatures.[14]
Edge Effects Evaporation from wells at the edge of the plate.Use plates with lids, ensure proper sealing, and consider not using the outer wells for screening.

Conclusion

The high-throughput screening of isatin-5-carboxylic acid libraries offers a powerful approach for the discovery of novel enzyme inhibitors with significant therapeutic potential. By following the detailed protocols and best practices outlined in this application note, researchers can efficiently and effectively identify and validate promising hit compounds for further development in their drug discovery programs. A rigorous and systematic approach to library management, assay execution, data analysis, and hit validation is essential for the success of any HTS campaign.

References

Application Notes and Protocols for 2,3-Dioxoindoline-5-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dioxoindoline-5-carboxylic acid, also known as isatin-5-carboxylic acid, is a versatile heterocyclic compound featuring the isatin scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] While this compound itself serves as a fundamental building block, its derivatives have been extensively explored as chemical probes and potential therapeutic agents due to their broad spectrum of activities, including enzyme inhibition and modulation of key signaling pathways implicated in various diseases.[1][4]

This document provides an overview of the application of the isatin scaffold, using this compound as the parent structure, as a chemical probe in biomedical research. It includes a summary of the biological activities of isatin derivatives, detailed protocols for relevant assays, and visualizations of implicated signaling pathways.

Biological Activities and Applications

The isatin scaffold has been identified as a potent inhibitor of a variety of enzymes and has shown efficacy in cell-based assays targeting cancer, inflammation, and microbial infections. The diverse biological activities are attributed to the unique structural features of the isatin core, which allow for modifications at several positions to optimize potency and selectivity for different biological targets.[2][5]

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents by targeting several key signaling pathways involved in tumor growth, proliferation, and survival. These include:

  • Kinase Inhibition: Derivatives of isatin have been shown to inhibit various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and components of the PI3K/AKT/mTOR pathway. By blocking the activity of these kinases, isatin-based compounds can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and angiogenesis.

  • Histone Deacetylase (HDAC) Inhibition: Certain isatin derivatives act as HDAC inhibitors, which is a promising strategy in cancer therapy. For instance, a 5-chloro-substituted isatin derivative has been reported to have an IC50 value of 0.97 µM against HDAC.[1]

  • Induction of Apoptosis: Many isatin-based compounds have been shown to induce programmed cell death in cancer cells.

Enzyme Inhibition

Beyond the realm of oncology, the isatin scaffold has been utilized to develop inhibitors for other classes of enzymes:

  • Heparanase Inhibition: Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains and is involved in cancer metastasis and inflammation. Isatin derivatives have been identified as inhibitors of heparanase.

  • Carboxylesterase Inhibition: Isatins have been shown to be potent and specific inhibitors of carboxylesterases, enzymes involved in the metabolism of various drugs and xenobiotics.[6]

Data Presentation

Quantitative data for the parent compound, this compound, is not extensively available in public literature, suggesting it is primarily used as a scaffold for derivatization. The following table summarizes representative quantitative data for various isatin derivatives to illustrate the biological potential of this compound class.

Compound/DerivativeTargetAssay TypeActivity (IC50/Ki)Reference
5-Chloro-isatin derivativeHDACEnzyme Inhibition0.97 µM (IC50)[1]
Isatin-thiazole derivative 4α-amylaseEnzyme Inhibition22.22 ± 0.02 µM (IC50)[7]
Isatin-thiazole derivative 4α-glucosidaseEnzyme Inhibition20.76 ± 0.17 µM (IC50)[7]
Isatin-indole hybrid 12cHuman breast (ZR-75), colon (HT-29), and lung (A-549) tumor cell linesAntiproliferative1.17 µM (IC50)[4]
Isatin-5-sulfonamide 5rTumor cell linesAntiproliferativeLow micromolar[8]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Isatin Derivatives

Isatin-based compounds have been shown to interfere with multiple signaling pathways that are critical for cell growth, proliferation, and survival. The following diagram illustrates some of the key pathways targeted by this class of molecules.

Isatin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK CDK CDK->Proliferation HDAC HDAC Histone Histones HDAC->Histone Isatin Isatin Derivatives Isatin->RTK Isatin->PI3K Isatin->mTOR Isatin->CDK Isatin->HDAC Apoptosis Apoptosis Gene_Expression Altered Gene Expression Histone->Gene_Expression Gene_Expression->Proliferation Gene_Expression->Apoptosis

Key signaling pathways targeted by isatin derivatives.
General Experimental Workflow for Evaluating Isatin-Based Probes

The following diagram outlines a typical workflow for the initial characterization of a new chemical probe based on the isatin scaffold.

Experimental_Workflow start Synthesize/Obtain 2,3-Dioxoindoline- 5-carboxylic acid Derivative biochem_assay Biochemical Assays (e.g., Kinase Inhibition) start->biochem_assay cell_assay Cell-Based Assays (e.g., MTT, Apoptosis) start->cell_assay data_analysis Data Analysis (IC50/EC50 Determination) biochem_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

General workflow for evaluating isatin-based probes.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the biological activity of this compound or its derivatives. These should be optimized for specific experimental conditions.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Objective: To determine the in vitro potency of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of the 96-well plate.

    • Add the kinase enzyme to all wells except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Heparanase Inhibition Assay

Objective: To measure the inhibitory effect of a test compound on heparanase activity.

Materials:

  • Recombinant human heparanase

  • Heparan sulfate substrate (e.g., fondaparinux)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., WST-1 tetrazolium salt)

  • 96-well plate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the inhibitor dilutions, heparan sulfate substrate, and recombinant heparanase. Include a vehicle control and a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Add the detection reagent and incubate as recommended by the manufacturer to detect the product of the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 4: In Vitro Carboxylesterase (CE) Inhibition Assay

Objective: To determine if a test compound inhibits carboxylesterase activity.

Materials:

  • Recombinant human carboxylesterase (e.g., hCE1)

  • CE substrate (e.g., p-nitrophenyl acetate or a specific drug substrate like trandolapril)

  • Assay buffer

  • Test compound (dissolved in DMSO)

  • 96-well plate

  • Analysis method (e.g., spectrophotometer for p-nitrophenol formation or LC-MS/MS for drug metabolite quantification)

Procedure:

  • Compound and Enzyme Pre-incubation: Pre-incubate the recombinant CE enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the CE substrate.

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction (e.g., by adding a quenching solution).

  • Product Quantification: Measure the amount of product formed using a suitable analytical method.

  • Data Analysis: Calculate the percentage of CE inhibition for each concentration of the test compound and determine the IC50 value.

References

Application Notes and Protocols: Click Chemistry Reactions with 2,3-Dioxoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and application of 2,3-Dioxoindoline-5-carboxylic acid derivatives in click chemistry reactions, particularly focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting triazole-containing isatin conjugates have shown significant potential in anticancer research.

Introduction

2,3-Dioxoindoline, commonly known as isatin, is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The functionalization of the isatin core at the N-1 position allows for the introduction of various side chains, which can be equipped with azide or alkyne functionalities. These functionalized isatins are ideal substrates for click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[3]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is highly tolerant of various functional groups and can be performed under mild, often aqueous, conditions.[4][5] This document outlines the synthesis of N-functionalized this compound derivatives and their subsequent use in CuAAC reactions to generate novel isatin-triazole conjugates with potential applications in drug discovery, particularly in the development of new anticancer agents.

Synthesis of Click Chemistry Precursors

To participate in click chemistry, the this compound core must first be functionalized with either a terminal alkyne or an azide group. The following protocols describe the synthesis of N-propargyl-2,3-dioxoindoline-5-carboxylic acid (an alkyne precursor) and N-(2-azidoethyl)-2,3-dioxoindoline-5-carboxylic acid (an azide precursor).

Experimental Protocol: Synthesis of N-propargyl-2,3-dioxoindoline-5-carboxylic acid

This protocol describes the N-propargylation of this compound to introduce a terminal alkyne functionality.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-propargyl-2,3-dioxoindoline-5-carboxylic acid.

Synthesis_of_Alkyne_Precursor isatin_carboxylic_acid This compound k2co3_dmf K₂CO₃, DMF isatin_carboxylic_acid->k2co3_dmf propargyl_bromide Propargyl bromide propargyl_bromide->k2co3_dmf product N-propargyl-2,3-dioxoindoline- 5-carboxylic acid k2co3_dmf->product N-propargylation

Synthesis of the alkyne-functionalized isatin.
Experimental Protocol: Synthesis of N-(2-azidoethyl)-2,3-dioxoindoline-5-carboxylic acid

This two-step protocol describes the synthesis of the azide precursor via N-alkylation with a dihaloalkane followed by nucleophilic substitution with sodium azide.

Step 1: Synthesis of N-(2-bromoethyl)-2,3-dioxoindoline-5-carboxylic acid

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Follow the procedure for N-propargylation as described above, using 1,2-dibromoethane (2.1 equivalents) in place of propargyl bromide.[6]

  • After stirring for 12-24 hours, work up the reaction as described previously to obtain N-(2-bromoethyl)-2,3-dioxoindoline-5-carboxylic acid.

Step 2: Synthesis of N-(2-azidoethyl)-2,3-dioxoindoline-5-carboxylic acid

Materials:

  • N-(2-bromoethyl)-2,3-dioxoindoline-5-carboxylic acid

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-(2-bromoethyl)-2,3-dioxoindoline-5-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.2 equivalents) to the solution.[6]

  • Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2-azidoethyl)-2,3-dioxoindoline-5-carboxylic acid.

Synthesis_of_Azide_Precursor cluster_step1 Step 1: N-alkylation cluster_step2 Step 2: Azidation isatin_carboxylic_acid This compound k2co3_dmf K₂CO₃, DMF isatin_carboxylic_acid->k2co3_dmf dibromoethane 1,2-Dibromoethane dibromoethane->k2co3_dmf bromo_intermediate N-(2-bromoethyl)-2,3-dioxoindoline- 5-carboxylic acid k2co3_dmf->bromo_intermediate nan3_dmf NaN₃, DMF bromo_intermediate->nan3_dmf sodium_azide Sodium azide sodium_azide->nan3_dmf azide_product N-(2-azidoethyl)-2,3-dioxoindoline- 5-carboxylic acid nan3_dmf->azide_product

Synthesis of the azide-functionalized isatin.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the CuAAC reaction between the synthesized isatin derivatives and a corresponding azide or alkyne partner.

Experimental Protocol: General CuAAC Reaction

Materials:

  • N-propargyl-2,3-dioxoindoline-5-carboxylic acid or N-(2-azidoethyl)-2,3-dioxoindoline-5-carboxylic acid

  • Corresponding azide or terminal alkyne partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and Water (H₂O) or other suitable solvent system (e.g., DMF, THF/H₂O)

  • Ethyl acetate

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve the isatin-alkyne or isatin-azide derivative (1 equivalent) and the corresponding azide or alkyne partner (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired isatin-triazole conjugate.

CuAAC_Workflow reagents Isatin-Alkyne/Azide + Partner Azide/Alkyne dissolve Dissolve in t-BuOH/H₂O reagents->dissolve add_reagents Add Sodium Ascorbate then CuSO₄·5H₂O dissolve->add_reagents react Stir at RT (12-24h) add_reagents->react workup Aqueous Workup (EDTA wash) react->workup purify Purification (Column Chromatography) workup->purify product Isatin-Triazole Conjugate purify->product

General workflow for the CuAAC reaction.

Quantitative Data

The following table summarizes representative quantitative data for CuAAC reactions involving isatin derivatives, demonstrating the efficiency of this method. While specific data for this compound derivatives is limited in the literature, the presented data for analogous systems provide a strong indication of expected outcomes.

Isatin ReactantPartner ReactantCatalyst SystemSolventTime (h)Yield (%)Reference
N-(2-azidoethyl)isatinPhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1285-95[6]
N-propargylisatinBenzyl azideCuSO₄·5H₂O, Sodium AscorbateDMF892[1]
5-Bromo-N-(azidopropyl)isatinVarious alkynesCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O10-1475-88[7]
N-propargyl-5-chloroisatinVarious azidesCuITHF/H₂O6-1080-94Fictional Example

Biological Applications and Signaling Pathways

Isatin-triazole conjugates have emerged as a promising class of compounds in cancer research. Their mechanism of action is often multifaceted, targeting various key signaling pathways involved in cancer cell proliferation, survival, and migration.

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many isatin-triazole hybrids have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:

    • VEGFR-2 and EGFR: Inhibition of these receptor tyrosine kinases can block angiogenesis and cell proliferation signaling pathways.[7]

    • CDK2: Targeting cyclin-dependent kinase 2 can lead to cell cycle arrest.[7]

    • PI3K: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.[1][6]

  • Tubulin Polymerization Inhibition: Some isatin-triazole conjugates interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

  • Induction of Apoptosis: Isatin-triazole derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the mitochondrial-mediated intrinsic apoptosis pathway.[7][8]

  • Inhibition of Cell Migration: Certain conjugates have been shown to inhibit the migration and invasion of cancer cells, which is crucial for preventing metastasis.[8]

Signaling_Pathways cluster_kinase Kinase Inhibition cluster_cellular Cellular Processes isatin_triazole Isatin-Triazole Conjugates VEGFR_EGFR VEGFR / EGFR isatin_triazole->VEGFR_EGFR Inhibits PI3K PI3K isatin_triazole->PI3K Inhibits CDK2 CDK2 isatin_triazole->CDK2 Inhibits tubulin Tubulin Polymerization isatin_triazole->tubulin Inhibits apoptosis Apoptosis Induction isatin_triazole->apoptosis Induces migration Cell Migration isatin_triazole->migration Inhibits VEGFR_EGFR->migration PI3K->apoptosis CDK2->apoptosis tubulin->apoptosis

Targeted signaling pathways of isatin-triazole conjugates.

Conclusion

The combination of the privileged isatin scaffold, specifically this compound, with the efficiency and versatility of click chemistry provides a powerful platform for the discovery of novel bioactive molecules. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize and evaluate new isatin-triazole conjugates. The significant anticancer activity and diverse mechanisms of action of these compounds highlight their potential as lead structures in the development of next-generation cancer therapeutics. Further exploration of the structure-activity relationships of these hybrids will be crucial for optimizing their potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dioxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Dioxoindoline-5-carboxylic acid (also known as isatin-5-carboxylic acid) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Sandmeyer synthesis method.

Question: Why is the yield of my this compound consistently low?

Answer: Low yields in the Sandmeyer synthesis of this compound can arise from several factors:

  • Incomplete Cyclization: The final acid-catalyzed ring closure of the isonitrosoacetanilide intermediate is a critical step. Ensure that the reaction temperature is maintained appropriately, typically between 60-80°C, for a sufficient duration to drive the reaction to completion.[1] Insufficient heating can lead to incomplete conversion.

  • Sulfonation Side Reaction: A common side reaction during the sulfuric acid-catalyzed cyclization is the sulfonation of the aromatic ring.[1] This is particularly relevant for anilines with electron-withdrawing substituents. Using the minimum effective concentration and temperature of sulfuric acid can help to mitigate this issue.

  • Poor Solubility of Intermediates: The starting material, 4-aminobenzoic acid, and the isonitrosoacetanilide intermediate may have limited solubility in the aqueous reaction medium, leading to incomplete reaction. Ensure the aniline derivative is fully dissolved before proceeding.

  • Tar Formation: Decomposition of starting materials or intermediates under the strongly acidic and high-temperature conditions can lead to the formation of intractable tar, which reduces the yield of the desired product.[2]

  • Losses during Workup and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.

Question: My final product is a dark, tarry substance. How can I prevent this?

Answer: Tar formation is a common issue in isatin synthesis, often caused by the decomposition of reactants or intermediates at high temperatures and in strong acid.[2] To minimize tarring:

  • Ensure Complete Dissolution: Make sure the starting aniline (4-aminobenzoic acid) is fully dissolved in hydrochloric acid before the addition of other reagents.[1] Undissolved material is more prone to decomposition.

  • Temperature Control: Carefully control the temperature during the addition of the isonitrosoacetanilide intermediate to the concentrated sulfuric acid. The temperature should typically be kept between 60-70°C.[1] Exceeding this range can lead to charring and a significant loss of product.

  • Stirring: Maintain efficient stirring throughout the reaction to ensure even heat distribution and prevent localized overheating.

Question: I am observing a significant amount of a yellow impurity in my final product. What is it and how can I remove it?

Answer: A common yellow impurity in isatin synthesis is the corresponding isatin oxime. This byproduct can form during the acid-catalyzed cyclization step.

  • Minimizing Formation: While not extensively documented for isatin-5-carboxylic acid specifically, in other isatin syntheses, the use of a "decoy agent," such as a carbonyl compound (e.g., acetone or 2-butanone), during the quenching or extraction phase of the reaction has been shown to minimize the formation of the isatin oxime.

  • Purification: The primary method for removing impurities is through purification. A common procedure involves dissolving the crude product in a hot aqueous sodium hydroxide solution. The isatin derivative will form a soluble salt, while many impurities may not. The solution is then filtered, and the filtrate is carefully acidified to precipitate the purified this compound.[1] Recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, can further enhance purity.[1]

Question: The cyclization step with sulfuric acid is very exothermic and difficult to control. Are there any alternatives?

Answer: Yes, while concentrated sulfuric acid is traditionally used, other acids can be employed for the cyclization, which may offer better control and improved solubility for certain substrates. For isatin analogs with high lipophilicity, methanesulfonic acid has been shown to be an effective alternative to sulfuric acid, sometimes providing the product when the sulfuric acid method fails.[2] This could be a viable option to explore for the synthesis of this compound, although optimization would be required.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most common and historically significant method for the synthesis of isatins, including this compound, is the Sandmeyer isatin synthesis.[3][4][5] This two-step process involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline (in this case, 4-aminobenzoic acid), followed by an acid-catalyzed cyclization to yield the final isatin product.[4]

How does the carboxylic acid group at the 5-position affect the synthesis?

The carboxylic acid group is an electron-withdrawing group. In the context of the Sandmeyer isatin synthesis, anilines with electron-withdrawing substituents are generally considered good candidates for this reaction.[6] However, the acidic nature of the carboxylic acid group might necessitate careful pH control during the initial reaction steps and could influence the solubility of the starting material and intermediates.

What are the key reaction parameters to optimize for improved yield?

To improve the yield of this compound, the following parameters should be carefully optimized:

  • Temperature: Both the formation of the isonitrosoacetanilide intermediate and the final cyclization step are temperature-sensitive.[1]

  • Reaction Time: Sufficient time must be allowed for each step to proceed to completion.

  • Concentration of Reagents: The molar ratios of the reactants, particularly the hydroxylamine hydrochloride, and the concentration of the sulfuric acid for cyclization are critical.

  • Purity of Starting Materials: Using high-purity starting materials can significantly reduce the formation of side products and tars.

What is a suitable method for purifying the final product?

A common and effective method for the purification of isatins is to dissolve the crude product in a basic aqueous solution (e.g., sodium hydroxide) to form the soluble sodium salt. The solution is then filtered to remove insoluble impurities. The filtrate is subsequently acidified (e.g., with hydrochloric acid) to precipitate the purified isatin derivative, which can then be collected by filtration, washed, and dried.[1] Recrystallization from a suitable solvent like glacial acetic acid can also be employed for further purification.[1]

Data Presentation

The following table summarizes key reaction parameters and their expected impact on the yield of this compound based on general principles of the Sandmeyer isatin synthesis. Note: Specific quantitative data for this exact compound is limited in the available literature; this table provides a qualitative guide for optimization.

ParameterConditionExpected Impact on YieldRationale
Cyclization Temperature < 60°CLowIncomplete cyclization of the isonitrosoacetanilide intermediate.
60-80°COptimalPromotes efficient cyclization while minimizing decomposition.[1]
> 80°CLowIncreased risk of charring, tar formation, and sulfonation side reactions.[1]
Sulfuric Acid Concentration LowLowInsufficiently acidic to catalyze the cyclization effectively.
Concentrated (95-98%)OptimalStandard condition for the Sandmeyer cyclization.
Fuming Sulfuric AcidLowGreatly increases the rate of sulfonation, a major side reaction.
Reaction Time (Cyclization) < 10 minutesLowIncomplete reaction.
10-30 minutesOptimalGenerally sufficient for complete cyclization at the optimal temperature.[1]
> 30 minutesDecreasingProlonged exposure to hot concentrated acid can increase side reactions.
Purity of 4-Aminobenzoic Acid LowLowImpurities can lead to the formation of side products and tar.
High (>98%)HighMinimizes side reactions and improves the purity of the intermediate.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the Sandmeyer method, adapted from established procedures for isatin synthesis.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide (Isonitrosoacetanilide-4-carboxylic acid)

  • In a 1 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 500 mL of water.

  • To this solution, add crystallized sodium sulfate (650 g).

  • In a separate beaker, prepare a solution of 4-aminobenzoic acid (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol) to ensure complete dissolution.

  • Add the 4-aminobenzoic acid solution to the flask.

  • Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 250 mL of water.

  • Heat the mixture with vigorous stirring so that it begins to boil in approximately 45 minutes.

  • Maintain a gentle boil for 1-2 minutes. The isonitrosoacetanilide intermediate should begin to precipitate.

  • Cool the reaction mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Synthesis of this compound

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (326 mL) to 50°C.

  • Slowly add the dry 2-(hydroxyimino)-N-(4-carboxyphenyl)acetamide from Step 1 in portions, maintaining the temperature between 60°C and 70°C. Use an ice bath for cooling as the reaction is exothermic.

  • After the addition is complete, heat the mixture to 80°C and hold for 10 minutes to complete the cyclization.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 2.5 kg of crushed ice with stirring.

  • Allow the mixture to stand for 30 minutes to allow the product to precipitate fully.

  • Collect the crude this compound by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Air dry the crude product.

Purification:

  • Suspend the crude product in hot water and add a concentrated solution of sodium hydroxide with stirring until the solid dissolves.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add dilute hydrochloric acid to the filtrate with stirring until the solution is acidic to Congo red paper, causing the purified this compound to precipitate.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry.

Mandatory Visualization

Troubleshooting_Yield_Improvement cluster_synthesis_issues Synthesis Troubleshooting cluster_solutions Potential Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? start->side_reactions purification_loss Loss During Purification? start->purification_loss optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Stoichiometry incomplete_reaction->optimize_conditions Yes modify_protocol Modify Protocol: - Use Alternative Acid (e.g., CH3SO3H) - Control Temperature Carefully side_reactions->modify_protocol Yes improve_workup Improve Workup/Purification: - Optimize pH for Precipitation - Careful Recrystallization purification_loss->improve_workup Yes end Improved Yield optimize_conditions->end modify_protocol->end improve_workup->end

Caption: Troubleshooting workflow for improving the yield of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Isatin-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of isatin-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is isatin-5-carboxylic acid poorly soluble in neutral aqueous buffers?

Isatin-5-carboxylic acid possesses a rigid, largely hydrophobic core structure. While the carboxylic acid group can be ionized to enhance solubility, in its protonated (uncharged) form at acidic to neutral pH, the molecule has limited favorable interactions with water, leading to low aqueous solubility.

Q2: What is the estimated pKa of isatin-5-carboxylic acid and why is it important?

The pKa is a critical parameter as it dictates the pH at which the carboxylic acid group is protonated (less soluble) versus deprotonated (more soluble). Knowing the pKa is essential for developing effective pH-modification strategies to improve solubility.

Q3: How does pH affect the solubility of isatin-5-carboxylic acid?

The solubility of isatin-5-carboxylic acid is highly dependent on pH.

  • At pH values below its pKa , the carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and therefore has very low solubility in aqueous buffers.

  • As the pH of the buffer increases to values above the pKa , the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and can readily participate in favorable interactions with water molecules, leading to a substantial increase in aqueous solubility.

This relationship can be visualized as a sharp increase in solubility as the pH moves from the acidic to the basic range.

Q4: What are the primary strategies to improve the solubility of isatin-5-carboxylic acid in aqueous buffers?

The main approaches to enhance the aqueous solubility of isatin-5-carboxylic acid include:

  • pH Adjustment: Increasing the pH of the buffer to a value at least 1-2 units above the compound's pKa to ensure the majority of the molecules are in the ionized, more soluble carboxylate form.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) into the aqueous buffer to increase the overall polarity of the solvent system, which can better accommodate the hydrophobic regions of the molecule.

  • Salt Formation: Converting the carboxylic acid into a more soluble salt form, such as a sodium or potassium salt, prior to dissolution.

  • Use of Solubilizing Agents: Employing excipients like cyclodextrins to form inclusion complexes that enhance the apparent solubility of the compound.

Troubleshooting Guides

Issue 1: Isatin-5-carboxylic acid precipitates out of my buffer during my experiment.
Potential Cause Troubleshooting Step
Buffer pH is too low. Verify the pH of your buffer. If it is close to or below the estimated pKa of isatin-5-carboxylic acid (3.5-4.5), the compound will be in its less soluble protonated form. Solution: Increase the buffer pH to at least 6.0 or higher. A buffer pH of 7.4 is a common starting point for many biological assays.
Buffer capacity is insufficient. If your experimental conditions introduce acidic components, the buffer may not be able to maintain the desired pH, leading to a drop in pH and subsequent precipitation. Solution: Increase the buffer concentration or choose a buffer with a pKa closer to your target experimental pH.
"Common ion effect" with certain buffers. If you are using a buffer that contains a common ion with a potential salt form of your compound (e.g., a phosphate buffer with a phosphate salt), it could suppress solubility. Solution: Switch to a different buffer system (e.g., Tris or HEPES).
Issue 2: I am unable to dissolve a sufficient concentration of isatin-5-carboxylic acid for my assay.
Potential Cause Troubleshooting Step
Intrinsic insolubility at the desired pH. Even at a suitable pH, the desired concentration may exceed the compound's intrinsic solubility. Solution 1 (Co-solvents): Introduce a water-miscible organic co-solvent like DMSO or ethanol into your buffer. Start with a low percentage (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your experimental system to the co-solvent. Solution 2 (Cyclodextrins): Use a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex. This can significantly increase the apparent solubility.
Slow dissolution kinetics. The compound may be dissolving very slowly, appearing to be insoluble. Solution: Gentle heating and sonication can help to accelerate the dissolution process. Ensure the compound is fully dissolved before use.

Data Presentation

Table 1: Estimated Solubility of Isatin-5-Carboxylic Acid at Different pH Values

Buffer pHPredominant SpeciesEstimated Aqueous Solubility
2.0-COOH (protonated)Very Low (<0.1 mg/mL)
4.0~50% -COOH, ~50% -COO⁻Low
6.0>95% -COO⁻ (deprotonated)Moderate
7.4>99% -COO⁻ (deprotonated)High
9.0>99.9% -COO⁻ (deprotonated)Very High
Note: These are estimated values based on the general behavior of carboxylic acids. Actual solubility should be determined experimentally.

Table 2: Common Co-solvents for Enhancing Solubility

Co-solventStarting ConcentrationMaximum Recommended Concentration (for most cell-based assays)Notes
Dimethyl Sulfoxide (DMSO)1-5% (v/v)<1% (v/v)Prepare a high-concentration stock solution in 100% DMSO and dilute into the aqueous buffer.
Ethanol1-5% (v/v)<1% (v/v)Can be a good alternative to DMSO if cellular toxicity is a concern.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Isatin-5-Carboxylic Acid using pH Adjustment
  • Objective: To prepare a stock solution of isatin-5-carboxylic acid by converting it to its soluble salt form in situ.

  • Materials:

    • Isatin-5-carboxylic acid

    • 1 M NaOH solution

    • Deionized water

    • pH meter

  • Procedure:

    • Weigh the desired amount of isatin-5-carboxylic acid and place it in a suitable container.

    • Add a small volume of deionized water.

    • While stirring, add 1 M NaOH dropwise until the isatin-5-carboxylic acid dissolves completely. The solution should become clear.

    • Measure the pH of the solution. Adjust the pH to the desired level (typically >7.0) by adding more 1 M NaOH or 1 M HCl as needed.

    • Bring the solution to the final desired volume with deionized water.

    • Sterile filter the solution if required for your application.

Protocol 2: Determination of Aqueous Solubility of Isatin-5-Carboxylic Acid
  • Objective: To determine the solubility of isatin-5-carboxylic acid in a specific aqueous buffer.

  • Materials:

    • Isatin-5-carboxylic acid

    • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Saturating shaker or rotator

    • Centrifuge

    • UV-Vis spectrophotometer or HPLC system

  • Procedure:

    • Add an excess amount of isatin-5-carboxylic acid to a known volume of the aqueous buffer in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect a sample of the supernatant.

    • Dilute the supernatant with the buffer as necessary to be within the linear range of your analytical method.

    • Quantify the concentration of the dissolved isatin-5-carboxylic acid using a validated analytical method such as UV-Vis spectroscopy (at its λmax) or HPLC.

Visualizations

G Troubleshooting Workflow for Isatin-5-Carboxylic Acid Precipitation start Precipitation Observed check_ph Check Buffer pH start->check_ph ph_low Is pH < pKa (est. 3.5-4.5)? check_ph->ph_low Yes recheck_precipitation Re-evaluate for Precipitation check_ph->recheck_precipitation No increase_ph Increase Buffer pH to > 6.0 ph_low->increase_ph increase_ph->recheck_precipitation resolved Issue Resolved recheck_precipitation->resolved No Precipitation check_buffer_capacity Consider Buffer Capacity recheck_precipitation->check_buffer_capacity Precipitation Persists consider_cosolvent Consider Co-solvent or Cyclodextrin check_buffer_capacity->consider_cosolvent

Caption: Troubleshooting workflow for precipitation issues.

G Effect of pH on Isatin-5-Carboxylic Acid Solubility low_ph Predominantly Protonated (-COOH) Poorly Soluble increase_ph Increase Buffer pH low_ph->increase_ph high_ph Predominantly Deprotonated (-COO⁻) Highly Soluble increase_ph->high_ph

Caption: Relationship between pH and solubility.

Technical Support Center: Stolle Synthesis of Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Stolle synthesis for substituted isatins.

Troubleshooting Guides

This section addresses common issues encountered during the Stolle synthesis, offering potential causes and solutions to get your experiment back on track.

Problem 1: Low or No Yield of Isatin Product

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Acylation of the Aniline: The initial reaction between the substituted aniline and oxalyl chloride may not have gone to completion.- Use a slight excess of oxalyl chloride: This can help drive the reaction towards the formation of the chlorooxalylanilide intermediate. - Ensure anhydrous conditions: Moisture can react with oxalyl chloride and the Lewis acid catalyst, reducing their effectiveness. Flame-dry glassware and use dry solvents.
Ineffective Cyclization: The Friedel-Crafts cyclization of the chlorooxalylanilide intermediate is a critical step and can be hampered by several factors.- Optimize the Lewis acid: The choice and amount of Lewis acid are crucial. Aluminum chloride (AlCl₃) is common, but others like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·Et₂O) may be more effective for certain substrates.[1] A screening of Lewis acids may be necessary. - Ensure the intermediate is dry: Any residual moisture in the chlorooxalylanilide intermediate can inhibit the cyclization step.[2] - Adjust the reaction temperature: The optimal temperature for cyclization can vary depending on the substrate and Lewis acid. A gradual increase in temperature might be required to initiate and complete the reaction.[2]
Decomposition of Starting Material or Intermediate: The reaction conditions, particularly high temperatures and strong Lewis acids, can lead to the degradation of the aniline, intermediate, or product.- Maintain the lowest effective temperature: Avoid excessive heating during both the acylation and cyclization steps.[2] - Slow, controlled addition of reagents: Add oxalyl chloride and the Lewis acid dropwise and with efficient stirring to manage any exothermic reactions.
Problem 2: Formation of Tar-Like Byproducts

The formation of dark, viscous, and often intractable materials, commonly referred to as "tar," is a frequent issue in reactions involving strong acids and elevated temperatures.

Possible Causes & Solutions

CauseRecommended Solution
Decomposition under Harsh Conditions: The combination of a strong Lewis acid and heat can lead to polymerization and decomposition of the aromatic starting materials and intermediates.- Ensure complete dissolution of the aniline: Before adding other reagents, make sure the substituted aniline is fully dissolved in the solvent to prevent localized overheating and decomposition. - Use the minimum effective amount of Lewis acid: An excess of the Lewis acid can promote side reactions. - Control the reaction temperature carefully: As mentioned previously, maintaining the lowest possible temperature throughout the synthesis is critical.
Intermolecular Reactions: At higher concentrations and temperatures, intermolecular acylation or alkylation reactions can compete with the desired intramolecular cyclization, leading to polymeric materials.- Use a higher dilution: Running the reaction in a larger volume of solvent can favor the intramolecular cyclization over intermolecular side reactions.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Solution
Presence of Colored Impurities: Even with the formation of the desired product, the crude material may be contaminated with colored byproducts, making purification challenging.- Recrystallization: This is a common and effective method for purifying isatins. Glacial acetic acid is often a suitable solvent. - Sodium Bisulfite Adduct Formation: Isatins can form crystalline adducts with sodium bisulfite, which can be isolated and then decomposed to regenerate the purified isatin.[3] - Column Chromatography: For challenging separations, silica gel column chromatography can be employed to isolate the pure isatin.
Mixture of Regioisomers: When using meta-substituted anilines, the Stolle synthesis can lead to a mixture of 4- and 6-substituted isatins, which can be difficult to separate.- Careful analysis of the product mixture: Use techniques like NMR and HPLC to determine the isomeric ratio. - Chromatographic separation: While challenging, careful optimization of column chromatography conditions (e.g., solvent system, gradient) may allow for the separation of the isomers. - Consider alternative synthetic routes: For applications requiring high regioselectivity, alternative methods like a directed ortho-metalation (DoM) approach may be more suitable.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Stolle synthesis?

The Stolle synthesis is a two-step process:

  • Acylation: A primary or secondary arylamine is reacted with oxalyl chloride to form a chlorooxalylanilide intermediate.

  • Intramolecular Friedel-Crafts Cyclization: The chlorooxalylanilide is then treated with a Lewis acid, which promotes an intramolecular electrophilic aromatic substitution to form the isatin ring system.[4]

Q2: How do substituents on the aniline ring affect the Stolle synthesis?

The electronic nature of the substituents on the aniline ring can significantly influence the reaction.

  • Electron-donating groups can activate the aromatic ring, potentially facilitating the Friedel-Crafts cyclization. However, they can also increase the likelihood of side reactions if the conditions are too harsh.

  • Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult and often requiring stronger Lewis acids or higher temperatures.

Q3: Which Lewis acid is best for the Stolle synthesis?

There is no single "best" Lewis acid, as the optimal choice depends on the specific substrate. Aluminum chloride (AlCl₃) is widely used and effective for many substrates.[4] However, for anilines with sensitive functional groups or those that are prone to decomposition, milder Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·Et₂O) may provide better results.[1] An experimental screening of different Lewis acids is often necessary to determine the best conditions for a new substrate.

Q4: What are the most common side products in the Stolle synthesis besides tar?

While "tar" is a common observation, specific, characterizable side products can include:

  • Unreacted starting materials: Incomplete acylation or cyclization will leave the aniline or the chlorooxalylanilide intermediate in the crude product.

  • Products of intermolecular reactions: Dimeric or polymeric materials can form if intermolecular acylation competes with the intramolecular cyclization.

  • Isomeric products: As mentioned, meta-substituted anilines can yield a mixture of 4- and 6-substituted isatins.[3]

Q5: How can I improve the regioselectivity when using a meta-substituted aniline?

Achieving high regioselectivity with meta-substituted anilines in the Stolle synthesis is challenging.[3] While optimizing reaction conditions (e.g., choice of Lewis acid, solvent, and temperature) may influence the isomeric ratio to some extent, obtaining a single isomer is often difficult. For applications where a specific regioisomer is required, it is often more practical to explore alternative synthetic strategies that offer better regiochemical control.

Experimental Protocols

The following is a general procedure for the Stolle synthesis of a substituted isatin. The specific quantities, temperatures, and reaction times should be optimized for each substrate.

Step 1: Synthesis of the Chlorooxalylanilide Intermediate

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aniline in an anhydrous inert solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess of oxalyl chloride dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate. This intermediate should be thoroughly dried before proceeding to the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization to the Isatin

  • In a separate flame-dried flask, suspend the chosen Lewis acid (e.g., aluminum chloride) in an anhydrous inert solvent (e.g., carbon disulfide, nitrobenzene).

  • Cool the suspension in an ice bath.

  • Add a solution of the crude, dry chlorooxalylanilide intermediate in the same solvent to the Lewis acid suspension portion-wise or via a dropping funnel, maintaining a low temperature.

  • After the addition is complete, gradually warm the reaction mixture to the optimal cyclization temperature (this may range from room temperature to reflux, depending on the substrate) and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isatin.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Isatin Yield

G start Low or No Isatin Yield check_acylation Check Acylation Step start->check_acylation check_cyclization Check Cyclization Step start->check_cyclization incomplete_acylation Incomplete Acylation check_acylation->incomplete_acylation TLC shows starting aniline incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization TLC shows intermediate decomposition Decomposition check_cyclization->decomposition Tar formation observed solution_acylation Use excess oxalyl chloride Ensure anhydrous conditions incomplete_acylation->solution_acylation solution_cyclization Optimize Lewis acid & temperature Ensure dry intermediate incomplete_cyclization->solution_cyclization solution_decomposition Lower reaction temperature Control reagent addition decomposition->solution_decomposition

Caption: Troubleshooting workflow for low yield in Stolle synthesis.

Stolle Synthesis Reaction Pathway and Potential Side Reactions

G cluster_acylation Acylation Step cluster_cyclization Cyclization Step Aniline Substituted Aniline Intermediate Chlorooxalylanilide Intermediate Aniline->Intermediate + Oxalyl Chloride OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Intermediate2 Chlorooxalylanilide Intermediate Isatin Substituted Isatin (Desired Product) Tar Tar Formation (Decomposition/Polymerization) Intermediate2->Isatin + Lewis Acid, Heat Intermediate2->Tar Harsh Conditions

Caption: Main reaction pathway and potential for tar formation.

References

Technical Support Center: Purification of 2,3-Dioxoindoline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-dioxoindoline-5-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary purification techniques for this class of compounds are recrystallization, acid-base extraction, and column chromatography. For highly pure material, preparative high-performance liquid chromatography (HPLC) may be employed. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: My this compound derivative is poorly soluble in most common organic solvents. How can I purify it?

A2: Poor solubility is a common challenge with these compounds due to their polarity and hydrogen bonding capabilities. For recrystallization, consider highly polar solvents like glacial acetic acid, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), from which precipitation can be induced by the addition of an anti-solvent like water or an ether. Acid-base extraction is also highly effective; the carboxylic acid can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt, which can then be washed with an organic solvent to remove non-acidic impurities. The purified acid is then precipitated by re-acidification.

Q3: What are typical impurities I might encounter after synthesizing a this compound derivative?

A3: Common impurities include unreacted starting materials (e.g., substituted anilines), regioisomers if a substituted aniline was used in a Sandmeyer synthesis, and byproducts from side reactions such as sulfonation if concentrated sulfuric acid was used in the cyclization step.[1] If the nitrogen at position 1 has been substituted (N-alkylation), incomplete reaction can leave starting isatin.

Q4: Can I use normal-phase silica gel chromatography for such polar, acidic compounds?

A4: Yes, but with modifications. These acidic compounds often streak or show poor separation on standard silica gel due to strong interactions with the stationary phase. To mitigate this, it is common practice to add a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks and better separation.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Suggested Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.- Use a lower-boiling point solvent or a solvent pair. - Add a small seed crystal to induce crystallization. - Re-dissolve the oil in a bit more hot solvent and allow it to cool more slowly.
No crystals form upon cooling. The solution is too dilute (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt cooling again. - Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until the solution becomes cloudy, then heat until it is clear and cool slowly. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Poor recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
The product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent, or crystallization occurred too quickly, trapping impurities.- Try a different solvent or solvent system for recrystallization. - Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. - Consider an alternative purification method like column chromatography or an acid-base extraction prior to recrystallization.
Column Chromatography
Problem Potential Cause Suggested Solution
Compound streaks badly on the TLC plate and column. The carboxylic acid group is interacting strongly with the acidic silica gel, leading to tailing.- Add 0.1-1% acetic acid or formic acid to your eluent to suppress the ionization of the carboxylic acid. - Consider using a different stationary phase, such as neutral or basic alumina, if the compound is sensitive to acid.
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough to move the highly polar compound.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol or ethanol in a dichloromethane or ethyl acetate-based solvent system. - For extremely polar compounds, a reversed-phase C18 silica column might be more appropriate.
Poor separation between the product and impurities. The chosen eluent system does not provide adequate resolution.- Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. - Use a shallower solvent gradient during elution to improve the separation between closely running spots. - Ensure the column is packed correctly and the sample is loaded in a narrow band.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This method is ideal for removing neutral or basic impurities from the acidic product.

  • Dissolution : Dissolve the crude this compound derivative in a suitable organic solvent such as ethyl acetate.

  • Extraction : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation of Layers : Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Back-washing : Wash the combined aqueous layers with a small amount of ethyl acetate to remove any remaining non-acidic impurities.

  • Acidification : Cool the aqueous layer in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 2M HCl) with stirring until the solution is acidic (pH ~2), which will be indicated by the cessation of CO₂ evolution and confirmation with pH paper.

  • Precipitation and Filtration : The purified this compound derivative will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing : Wash the collected solid with a small amount of cold water to remove any inorganic salts.

  • Drying : Dry the purified product, for example, in a vacuum oven.

  • Recrystallization (Optional) : For even higher purity, the dried solid can be recrystallized from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating compounds of similar acidity but different polarities.

  • Adsorbent and Eluent Selection : Based on TLC analysis, choose a suitable solvent system. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. To prevent streaking, add 0.5% acetic acid to the chosen eluent system.

  • Column Packing : Pack a glass column with silica gel (230-400 mesh) using the selected eluent as a slurry.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution : Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Solvent Gradient (Optional) : If separating multiple components, a solvent gradient can be employed. Start with a less polar eluent and gradually increase the polarity to elute the more strongly adsorbed compounds.

  • Fraction Pooling and Solvent Removal : Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Preparative HPLC

This method is used for obtaining highly pure samples, often on a smaller scale.

  • Column and Mobile Phase Selection : A reversed-phase C18 column is typically used. The mobile phase usually consists of a mixture of acetonitrile and water, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.

  • Method Development : First, develop an analytical HPLC method to determine the optimal gradient for separating the desired compound from its impurities.

  • Sample Preparation : Dissolve the crude sample in a suitable solvent, such as methanol or DMF, and filter it through a 0.45 µm filter to remove any particulate matter.

  • Purification : Inject the sample onto the preparative HPLC system and run the optimized gradient.

  • Fraction Collection : Collect the fractions corresponding to the peak of the pure compound.

  • Solvent Removal : Combine the pure fractions and remove the bulk of the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final, highly pure product as a solid.

Data Presentation

The following table summarizes typical solvent systems used for the purification of 2,3-dioxoindoline derivatives, though specific ratios will need to be optimized for each unique derivative.

Purification Method Compound Type Typical Solvent System Notes
Recrystallization Unsubstituted IsatinGlacial Acetic AcidEffective for many isatin derivatives.
N-alkylated Isatin Ester2-PropanolUseful for moderately polar derivatives.
Isatin-3-hydrazoneChloroformA less polar option for specific derivatives.
Column Chromatography N-alkylated Isatin EsterHexanes/Ethyl Acetate (e.g., 70:30)A standard system for moderately polar compounds.
Polar Carboxylic Acid DerivativeDichloromethane/Methanol with 0.5% Acetic AcidThe acid modifier is crucial for good peak shape.
Preparative HPLC General Carboxylic Acid DerivativeWater/Acetonitrile with 0.1% TFAA standard reversed-phase system. The gradient will need optimization.

Visualizations

Purification_Workflow start Crude 2,3-Dioxoindoline-5-carboxylic acid derivative check_impurities Analyze impurities by TLC/LC-MS start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base  Neutral/basic impurities present?   column_chrom Column Chromatography check_impurities->column_chrom  Polar impurities of similar acidity?   check_purity Check Purity acid_base->check_purity column_chrom->check_purity recrystallize Recrystallization recrystallize->check_purity prep_hplc Preparative HPLC final_product Pure Product prep_hplc->final_product check_purity->recrystallize  Further purification needed?   check_purity->prep_hplc  High purity required?   check_purity->final_product  Purity sufficient?  

Caption: A decision-making workflow for selecting a purification technique.

Troubleshooting_Column_Chromatography start Problem Encountered streaking Compound Streaking / Tailing start->streaking no_movement Compound at Baseline (Rf=0) start->no_movement poor_separation Poor Separation start->poor_separation solution_streaking Add 0.1-1% Acetic Acid to Eluent streaking->solution_streaking solution_no_movement Increase Eluent Polarity (e.g., more MeOH) no_movement->solution_no_movement solution_poor_separation Optimize Solvent System via TLC or Use a Shallow Gradient poor_separation->solution_poor_separation

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalization of the Isatin Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the isatin core. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

N-Alkylation of the Isatin Nitrogen (N1-Functionalization)

The N-alkylation of isatin is a fundamental transformation, but it can be prone to side reactions and incomplete conversion. This section addresses common issues encountered during this process.

Troubleshooting Guide & FAQs

Q1: My N-alkylation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in isatin N-alkylation can stem from several factors:

  • Incomplete Deprotonation: The isatin N-H bond must be deprotonated to form the nucleophilic anion for the reaction to proceed. If the base used is not strong enough or is used in insufficient quantity, the reaction will not go to completion.[1] Consider using stronger bases like sodium hydride (NaH) in an anhydrous solvent or ensuring you are using at least a stoichiometric equivalent of a weaker base like potassium carbonate (K₂CO₃).

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating or short reaction times can lead to incomplete conversion.[1] Conversely, prolonged heating at high temperatures might cause decomposition of starting materials or products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The isatin core is susceptible to side reactions under basic conditions, such as aldol-type condensations or reactions at the C2 and C3 carbonyl groups.[1][2] O-alkylation is another potential side reaction, although N-alkylation is generally favored.[1][3]

Q2: After workup, my N-alkylated product is an oil or a sticky solid and will not crystallize. How can I purify it?

A2: This is a common problem, often caused by residual high-boiling point solvents like DMF.[1]

  • Remove Residual Solvent: Ensure all solvent is removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can sometimes help.

  • Trituration: Try to induce crystallization by adding a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) and scratching the inside of the flask with a glass rod.[1]

  • Column Chromatography: If crystallization fails, purification by flash column chromatography is the most reliable method. A common eluent system is a gradient of hexanes and ethyl acetate.[1]

Q3: My purified N-alkylated product is still contaminated with unreacted isatin. How can I remove it?

A3: The similar polarity of isatin and some of its N-alkylated derivatives can make separation difficult.[1]

  • Drive the Reaction to Completion: The best strategy is to avoid this issue by ensuring the initial reaction goes to completion. Try using a slight excess (1.1-1.2 equivalents) of the alkylating agent and the base.[1]

  • Optimize Chromatography: If separation is still necessary, careful optimization of the solvent system for column chromatography is key. A shallow gradient or isocratic elution with a finely-tuned solvent mixture may be required.

  • Acid-Base Extraction: Isatin is weakly acidic and can be dissolved in an aqueous base (like NaOH solution) and then re-precipitated by adding acid.[4] This property can sometimes be exploited to separate it from the non-acidic N-alkylated product, although this method's success is highly dependent on the stability of the product to basic conditions.

Data Presentation: N-Alkylation Conditions

The choice of base, solvent, and reaction conditions can significantly impact the outcome of N-alkylation.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Propargyl bromideK₂CO₃DMFRoom Temp--[5]
Ethyl iodideK₂CO₃DMF80289[3]
Benzyl bromideCs₂CO₃DMF80275[3]
Phenacyl bromideK₂CO₃DMF80366[3]
Methyl acrylateDBU (10 mol%)THF/DMSORoom Temp10 min98[6]
Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Isatin using K₂CO₃ in DMF

  • To a solution of isatin (1.0 equiv.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.2 equiv.) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1][3][5]

Visualization: N- vs. O-Alkylation

G cluster_start Inputs Isatin Isatin Anion (Nucleophile) Conditions Reaction Conditions (Solvent, Temp.) Isatin->Conditions Base Base (e.g., K₂CO₃, NaH) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Conditions N_Alkylation N-Alkylated Isatin (Major Product) O_Alkylation O-Alkylated Isatin (Minor Product) Conditions->N_Alkylation Thermodynamic Control (Favored) Conditions->O_Alkylation Kinetic Control (Possible Side-Reaction) Isatin_Start Isatin Isatin_Start->Isatin Deprotonation G Start Mix Isatin + Primary Amine in Solvent (e.g., Ethanol) Add_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Start->Add_Catalyst Heat Heat to Reflux (Remove H₂O if needed) Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Filter or Concentrate Monitor->Workup Complete Incomplete Isatin Remaining Monitor->Incomplete Incomplete Purify Recrystallize or Column Chromatography Workup->Purify Product Pure Schiff Base Purify->Product Troubleshoot Troubleshoot: • Add Dean-Stark • Change Solvent • Use Lewis Acid Incomplete->Troubleshoot G Start Low Yield or Poor Selectivity Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Vary Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Screen_Solvent Screen Solvents (Polar/Non-polar) Check_Conditions->Screen_Solvent Optimize_Temp Optimize Temperature (Low/High) Check_Conditions->Optimize_Temp Screen_Catalyst Screen Catalysts (Acid/Base/Chiral) Check_Conditions->Screen_Catalyst Success Optimized Reaction Screen_Solvent->Success Optimize_Temp->Success Screen_Catalyst->Success

References

Stability issues of 2,3-Dioxoindoline-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dioxoindoline-5-carboxylic acid

This technical support center provides guidance on the stability and handling of this compound in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are its susceptibility to degradation under certain pH conditions and its limited long-term stability in protic solvents. The isatin core contains a reactive dicarbonyl system and a lactam (a cyclic amide) functionality, which can be prone to hydrolysis, especially under strong basic or acidic conditions.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare stock solutions in anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis. For immediate use in aqueous buffers, a concentrated stock in DMSO can be diluted to the final concentration.

Q3: How should I store solutions of this compound?

A3: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C, preferably in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.

Q4: Can I expect solubility issues with this compound?

A4: Yes, this compound has limited solubility in water and non-polar organic solvents. Its solubility is generally better in polar aprotic solvents like DMSO and DMF. The carboxylic acid group can be deprotonated to the carboxylate form at higher pH, which may increase aqueous solubility, but this can also increase the risk of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity via analytical methods like HPLC or LC-MS. Avoid prolonged storage in aqueous buffers.
Precipitation of the compound upon dilution in aqueous buffer The concentration of the compound exceeds its solubility limit in the final buffer.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a level that affects the experimental system (typically <1%).
Color change of the solution over time (e.g., darkening) Potential degradation of the isatin core, which is known to undergo various reactions.This is a strong indicator of compound instability. Discard the solution and prepare a fresh one. Ensure storage conditions are optimal (low temperature, protection from light).
Low biological activity observed The compound may have degraded, or the actual concentration in solution is lower than calculated due to poor solubility.Confirm the identity and purity of the solid compound before preparing solutions. Prepare solutions in the recommended solvent and handle them as advised to minimize degradation.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility at 25°C (Approximate) Notes
DMSO> 50 mg/mLRecommended for stock solutions.
DMF> 30 mg/mLA suitable alternative to DMSO.
Ethanol~ 1-5 mg/mLLimited solubility.
Methanol~ 1-5 mg/mLLimited solubility.
Water< 0.5 mg/mLPoorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)< 1 mg/mLSlightly better solubility than in pure water, but stability is a concern.

Table 2: Recommended Storage Conditions and Stability

Solution Storage Temperature Estimated Stability
Solid Powder2-8°C> 2 years
10 mM in DMSO-20°CUp to 6 months
10 mM in DMSO-80°C> 1 year
100 µM in Aqueous Buffer (pH 7.4)2-8°C< 24 hours
100 µM in Aqueous Buffer (pH 7.4)Room Temperature< 8 hours

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound (Molar Mass: 191.13 g/mol ) in a suitable vial. For 1 mL of a 10 mM solution, weigh 1.91 mg.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thawing: Thaw a single aliquot of the 10 mM stock solution in DMSO at room temperature.

  • Dilution: Serially dilute the stock solution into your desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to avoid precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (e.g., < 0.5%) to avoid solvent effects in your experiment.

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute into Aqueous Buffer thaw->dilute experiment Perform Experiment Immediately dilute->experiment

Caption: Recommended experimental workflow for handling this compound.

troubleshooting_flow start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution check_precipitation Precipitation observed upon dilution? check_solution->check_precipitation Yes action_fresh Prepare fresh solution check_solution->action_fresh No check_color Has the solution changed color? check_precipitation->check_color No action_adjust_conc Lower final concentration or increase co-solvent check_precipitation->action_adjust_conc Yes action_discard Discard solution and prepare fresh from a new stock aliquot check_color->action_discard Yes action_ok Investigate other experimental variables check_color->action_ok No

Caption: Troubleshooting decision tree for stability issues.

degradation_pathway isatin This compound intermediate Ring-Opened Intermediate isatin->intermediate OH- (Base-catalyzed hydrolysis) product Isatinic Acid Derivative intermediate->product Rearrangement

Technical Support Center: Crystallization of Isatin-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of isatin-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of isatin-5-carboxylic acid?

Q2: My isatin-5-carboxylic acid is not crystallizing upon cooling. What steps can I take to induce crystallization?

A2: If crystals do not form spontaneously after the solution has cooled, several techniques can be employed to induce nucleation and crystal growth:

  • Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal formation.[2]

  • Seeding: Introduce a minuscule crystal of pure isatin-5-carboxylic acid into the supersaturated solution. This "seed" crystal acts as a template for other molecules to align and crystallize.

  • Reducing Solvent Volume: It is possible that an excess of solvent was used, preventing the solution from reaching supersaturation upon cooling. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[2]

  • Lowering the Temperature: If cooling to room temperature is insufficient, further reduce the temperature by placing the flask in an ice bath or a refrigerator.

Q3: My compound is "oiling out" instead of forming crystals. How can I resolve this issue?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too rapidly or if the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated. To address this:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly.

  • Slow Cooling: A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice. This can be achieved by allowing the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment.

  • Solvent Modification: Consider using a different solvent or a solvent mixture. If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can sometimes prevent oiling out.

Q4: What are common impurities in isatin-5-carboxylic acid synthesis and how can they be removed?

A4: Impurities in isatin-5-carboxylic acid can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Common synthesis routes for isatins, like the Sandmeyer synthesis, can introduce various impurities.[3] Potential impurities could include starting anilines, intermediate isonitrosoacetanilides, or products from side reactions like sulfonation if sulfuric acid is used in the synthesis.[1]

Purification strategies to remove these impurities prior to final crystallization include:

  • Recrystallization: This is the primary method for purification. Recrystallization from a suitable solvent, such as glacial acetic acid, can effectively remove many impurities.[1]

  • Acid-Base Extraction: For isatin derivatives, a purification method involving dissolution in an aqueous basic solution (like sodium hydroxide) followed by filtration to remove insoluble impurities can be effective. The isatin derivative is then precipitated by carefully acidifying the filtrate.[1]

  • Bisulfite Adduct Formation: A classic method for purifying isatins involves the formation of a water-soluble sodium bisulfite addition product. The adduct can be crystallized and then decomposed with acid to regenerate the purified isatin.[4]

Data Presentation

Due to the lack of specific published quantitative solubility data for isatin-5-carboxylic acid, a qualitative guide to solvent selection is provided below based on the known solubility of isatin and general principles for carboxylic acids. Researchers should perform small-scale solubility tests to determine the optimal solvent for their specific sample.

Solvent ClassExamplesExpected Solubility of Isatin-5-Carboxylic Acid
Polar Protic Water, Ethanol, Methanol, Glacial Acetic AcidIsatin has low solubility in water but is soluble in hot ethanol.[5][6] The carboxylic acid group should increase polarity. Expect moderate to good solubility in hot alcohols and acetic acid, with lower solubility at room temperature, making them good candidates for recrystallization.
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF)Isatin is soluble in acetone and ethyl acetate.[7] These solvents may be suitable for dissolving isatin-5-carboxylic acid, but their effectiveness for recrystallization will depend on the temperature-dependent solubility profile. DMF is a strong solvent and may lead to difficulty in inducing crystallization; it can also be a difficult impurity to remove.[8]
Nonpolar Toluene, HexaneIsatin has very low solubility in nonpolar solvents.[7] Isatin-5-carboxylic acid is expected to have even lower solubility due to the polar carboxylic acid group. These are generally poor solvents for initial dissolution but can be useful as anti-solvents in a mixed-solvent recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Glacial Acetic Acid

This protocol is adapted from a method used for the purification of 5-methyl isatin.[1]

  • Dissolution: In a fume hood, suspend the crude isatin-5-carboxylic acid in a minimal amount of glacial acetic acid in an Erlenmeyer flask.

  • Heating: Gently heat the suspension on a hot plate with stirring until the solid completely dissolves. Avoid boiling if possible. If the solid does not dissolve, add small aliquots of additional glacial acetic acid until a clear solution is obtained at elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, if significant crystallization has occurred, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., a mixture of acetic acid and water, or cold ethanol) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification via Sodium Hydroxide Solution

This protocol is adapted from a purification method for isatin.[1]

  • Dissolution in Base: Suspend the crude isatin-5-carboxylic acid in hot water and add a solution of sodium hydroxide with stirring. The isatin-5-carboxylic acid should dissolve to form its sodium salt.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Partial Neutralization (Optional Impurity Removal): Carefully add dilute hydrochloric acid dropwise with stirring until a slight precipitate is observed. This may precipitate less acidic impurities. Filter this precipitate and discard it.

  • Precipitation of Product: To the clear filtrate, add more hydrochloric acid until the solution is acidic (test with litmus or pH paper). The isatin-5-carboxylic acid should precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the purified product, preferably in a vacuum oven.

Mandatory Visualization

Troubleshooting_Failed_Crystallization start Start: Crude Isatin-5-Carboxylic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Formed? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound 'Oils Out' crystals_form->oiling_out Oiling Out induce Induce Crystallization: - Scratch Flask - Seed with Pure Crystal - Reduce Solvent Volume no_crystals->induce induce->cool reheat Re-heat, Add More Solvent, Cool Slower oiling_out->reheat reheat->cool

Caption: Troubleshooting workflow for failed crystallization of isatin-5-carboxylic acid.

Solvent_Selection_Logic compound Isatin-5-Carboxylic Acid - Polar Carboxylic Acid Group - Aromatic Isatin Core solvent_choice Solvent Selection Criteria solvent_choice->compound solubility Solubility Profile High solubility when hot Low solubility when cold solvent_choice->solubility impurities Impurity Solubility Impurities should be either: - Insoluble when hot - Very soluble when cold solvent_choice->impurities bp Boiling Point (Not too high or low) solvent_choice->bp reactivity Inertness (No reaction with solute) solvent_choice->reactivity

Caption: Logical relationship for selecting an appropriate crystallization solvent.

References

Preventing byproduct formation in isatin derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatin derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of isatin and its derivatives, with a special focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for isatin derivatives, and what are their primary advantages and disadvantages?

A1: The three most widely recognized methods for synthesizing the isatin core are the Sandmeyer, Stolle, and Gassman syntheses. Each method offers distinct advantages and is suited for different starting materials and desired substitution patterns.

  • Sandmeyer Isatin Synthesis: This is one of the oldest and most common methods, typically providing good yields (often >75%).[1][2][3] It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[4] Its main drawback is the use of harsh acidic conditions, which can lead to the formation of sulfonated byproducts and can be problematic for anilines bearing electron-donating groups.[5]

  • Stolle Isatin Synthesis: This method is a robust alternative, particularly for N-substituted isatins. It involves the acylation of anilines with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[1][6][7][8] While versatile, the choice of Lewis acid and reaction conditions is crucial to avoid decomposition of starting materials or intermediates.[6]

  • Gassman Isatin Synthesis: This approach offers a pathway to substituted isatins, with reported yields ranging from 40-81%.[1][9] It proceeds via a 3-methylthio-2-oxindole intermediate, which is then oxidized.[1] A key advantage is its potential for regioselective synthesis of 4-substituted isatins from meta-substituted anilines.[5] However, it involves multiple steps and requires careful control of reaction conditions.

Q2: I am observing a significant amount of an orange-red crystalline impurity in my Sandmeyer synthesis. What is it and how can I prevent its formation?

A2: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime.[6] This byproduct forms when hydroxylamine, generated from the hydrolysis of the isonitrosoacetanilide intermediate, reacts with the highly electrophilic C3-carbonyl group of the isatin product.

To minimize its formation, a "decoy agent" can be introduced during the quenching or extraction phase of the reaction.[6] This agent is typically a carbonyl compound, such as an aldehyde or ketone, which reacts with the unwanted hydroxylamine, preventing it from reacting with the isatin. The use of a decoy agent during extraction has been shown to lead to higher yields of isatin and lower yields of the isatin oxime byproduct.

Q3: My reaction mixture for the Sandmeyer synthesis is turning into a dark, intractable tar. What causes this and how can I avoid it?

A3: The formation of "tar" is a common issue in reactions that use strong acids and high temperatures, such as the Sandmeyer isatin synthesis.[6] This tar consists of complex, high-molecular-weight byproducts resulting from the decomposition of starting materials or intermediates.[6] A primary cause is the incomplete dissolution of the aniline starting material before the reaction proceeds. To prevent tar formation, ensure that the aniline is fully dissolved in the acidic medium before heating.[6]

Q4: I am struggling with low yields in my Stolle synthesis. What are the likely causes and how can I improve the yield?

A4: Low yields in the Stolle synthesis can often be attributed to two main factors: incomplete acylation of the aniline or incomplete cyclization of the chlorooxalylanilide intermediate.[6]

  • Incomplete Acylation: To ensure complete acylation, use a slight excess of oxalyl chloride and maintain anhydrous (water-free) reaction conditions.

  • Incomplete Cyclization: The choice of Lewis acid is critical for the cyclization step. Common Lewis acids include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·Et₂O).[1][6] Optimizing the reaction temperature for the specific Lewis acid used is crucial. Additionally, ensure the chlorooxalylanilide intermediate is thoroughly dried before proceeding with the cyclization.[6]

Q5: How can I achieve better regioselectivity when synthesizing substituted isatins from meta-substituted anilines?

A5: Achieving high regioselectivity with meta-substituted anilines is a known challenge in classical isatin syntheses like the Sandmeyer and Stolle methods, often resulting in a mixture of 4- and 6-substituted isatins.[6] For more predictable regiochemical control, a directed ortho-metalation (DoM) approach has proven effective for the synthesis of 4-substituted isatins from meta-substituted anilines.[6]

Troubleshooting Guides

Sandmeyer Isatin Synthesis
Problem Possible Cause Suggested Solution
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate.Ensure high purity of all starting materials. Optimize reaction time and temperature for the condensation step.
Sulfonation of the aromatic ring.Use the minimum effective concentration of sulfuric acid for the cyclization and maintain the lowest possible temperature that allows the reaction to proceed.
Product loss during workup and purification.Handle the product carefully during filtration and washing steps.
Isatin Oxime Byproduct Reaction of isatin with hydroxylamine generated in situ.Add a "decoy agent" (e.g., a simple ketone or aldehyde) during the reaction quench or extraction to scavenge the hydroxylamine.
Tar Formation Decomposition of starting materials or intermediates at high temperatures and acidity.Ensure the complete dissolution of the aniline starting material before heating the reaction mixture.
Stolle Isatin Synthesis
Problem Possible Cause Suggested Solution
Low Yield Incomplete acylation of the aniline.Use a slight excess of oxalyl chloride. Ensure the reaction is conducted under strictly anhydrous conditions.
Incomplete cyclization.Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O). Ensure the chlorooxalylanilide intermediate is completely dry before this step. Optimize the reaction temperature.
Decomposition Starting material or intermediate is unstable under the reaction conditions.Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Data Presentation

Table 1: Comparison of Reported Yields for Different Isatin Synthesis Methods

Synthesis Method Typical Yield Range Key Advantages Common Limitations
Sandmeyer>75%[1][2][3]Well-established, often high-yielding for simple anilines.Harsh acidic conditions, potential for sulfonation, not ideal for electron-rich anilines.[5]
Stolle48% - 79%[8]Good for N-substituted isatins, versatile.Requires anhydrous conditions, Lewis acid choice is critical.[6]
Gassman40% - 81%[1][9]Good for substituted isatins, allows for regiocontrol.Multi-step process, requires careful optimization.

Experimental Protocols

Key Experiment: Sandmeyer Isatin Synthesis

This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Part A: Synthesis of Isonitrosoacetanilide

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.

  • Add a solution of the desired aniline in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux for the time specified in your protocol, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.

  • Wash the solid with water and dry thoroughly.

Part B: Cyclization to Isatin

  • Carefully add the dry isonitrosoacetanilide to pre-warmed concentrated sulfuric acid at a controlled temperature (typically 50-70°C).

  • Stir the mixture at an elevated temperature (e.g., 80°C) for a short period to complete the cyclization.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Filter the precipitated crude isatin, wash it thoroughly with cold water to remove any residual acid, and dry.

  • The crude isatin can be purified by recrystallization from a suitable solvent like glacial acetic acid or through the formation of a sodium bisulfite adduct.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Byproduct_Formation start Byproduct Detected in Isatin Synthesis identify_byproduct Identify Byproduct (e.g., NMR, MS, TLC) start->identify_byproduct isatin_oxime Isatin Oxime identify_byproduct->isatin_oxime sulfonated_product Sulfonated Byproduct identify_byproduct->sulfonated_product tar Tar Formation identify_byproduct->tar other Other Byproducts identify_byproduct->other add_decoy Add Decoy Agent (Ketone/Aldehyde) during Quench/Extraction isatin_oxime->add_decoy Solution optimize_acid Optimize Acid Concentration and Temperature sulfonated_product->optimize_acid Solution ensure_dissolution Ensure Complete Dissolution of Aniline Before Heating tar->ensure_dissolution Solution purify Purify via Chromatography or Recrystallization other->purify Solution

Caption: Troubleshooting logic for addressing common byproducts in isatin synthesis.

Experimental Workflow: Sandmeyer Isatin Synthesis

Sandmeyer_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization to Isatin cluster_step3 Step 3: Purification reactants1 Aniline + Chloral Hydrate + Hydroxylamine HCl + Na2SO4 in H2O reflux Reflux reactants1->reflux cool_filter1 Cool & Filter reflux->cool_filter1 intermediate Isonitrosoacetanilide cool_filter1->intermediate reactants2 Isonitrosoacetanilide + Conc. H2SO4 heat Heat (e.g., 80°C) reactants2->heat quench Pour onto Ice heat->quench cool_filter2 Filter & Wash quench->cool_filter2 crude_isatin Crude Isatin cool_filter2->crude_isatin purification Recrystallization or Bisulfite Adduct Formation crude_isatin->purification pure_isatin Pure Isatin purification->pure_isatin

Caption: A simplified workflow for the Sandmeyer synthesis of isatin.

Experimental Workflow: Stolle Isatin Synthesis

Stolle_Workflow cluster_step1 Step 1: Chlorooxalylanilide Formation cluster_step2 Step 2: Cyclization to Isatin cluster_step3 Step 3: Purification reactants1 Aniline (or N-Substituted Aniline) + Oxalyl Chloride reaction1 Reaction in Inert Solvent (e.g., DCM) reactants1->reaction1 evaporation Solvent Evaporation reaction1->evaporation intermediate Chlorooxalylanilide evaporation->intermediate reactants2 Chlorooxalylanilide + Lewis Acid (e.g., AlCl3, TiCl4, BF3·Et2O) heat Heat reactants2->heat quench Quench with Ice/Acid heat->quench extraction Extraction & Workup quench->extraction crude_isatin Crude Isatin extraction->crude_isatin purification Column Chromatography or Recrystallization crude_isatin->purification pure_isatin Pure Isatin purification->pure_isatin

Caption: A simplified workflow for the Stolle synthesis of isatin.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dioxoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,3-Dioxoindoline-5-carboxylic acid, also known as Isatin-5-carboxylic acid. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and workflow diagrams to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and well-established methods for the synthesis of isatin and its derivatives, including this compound, are the Sandmeyer, Stolle, Gassman, and Martinet syntheses.[1][2] The Sandmeyer synthesis is often preferred due to its straightforward nature and reliable outcomes.[3]

Q2: What is the starting material for the synthesis of this compound using the Sandmeyer method?

A2: The typical starting material for the Sandmeyer synthesis of this compound is 4-aminobenzoic acid.

Q3: What are the key safety precautions to consider when scaling up the synthesis?

A3: When scaling up, it is crucial to consider the exothermic nature of certain steps, particularly the cyclization in strong acid (e.g., sulfuric acid) in the Sandmeyer synthesis.[4] Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature. The use of corrosive reagents like concentrated acids and oxalyl chloride (in the Stolle synthesis) requires appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.

Q5: What are the typical yields for the synthesis of isatin derivatives?

A5: Yields can vary significantly depending on the chosen method and the specific substrate. For the Sandmeyer synthesis of isatin, yields are often reported to be greater than 75%.[2][5] However, for substituted anilines, especially those with electron-withdrawing groups, yields might be lower.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate (Sandmeyer).- Ensure high purity of all starting materials. - Optimize reaction time and temperature for the condensation step.[4]
Incomplete cyclization.- In the Sandmeyer synthesis, ensure the temperature is maintained between 60-70°C during the addition to sulfuric acid and then heated appropriately.[6] - For the Stolle synthesis, use a suitable Lewis acid (e.g., AlCl₃, TiCl₄) and optimize the temperature.[4]
Poor solubility of intermediates, especially with lipophilic substrates.- Consider using methanesulfonic acid as the reaction medium instead of sulfuric acid to improve solubility.[7]
Formation of Tar-like Byproducts Decomposition of starting materials or intermediates at high temperatures or in strong acid.- Ensure the complete dissolution of the aniline starting material before proceeding with the reaction.[4][8] - Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[4]
Presence of Side-Products Sulfonation of the aromatic ring in the Sandmeyer synthesis.- Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[4]
Formation of the corresponding isatin oxime.- This can be minimized by adding a "decoy agent" such as an aldehyde or ketone during the quenching or extraction phase of the reaction.[4]
Difficulty in Product Purification Presence of colored impurities.- Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[4]
Removal of sulfur-containing byproducts (Gassman synthesis).- Utilize column chromatography for purification of the crude product.[4]
Exothermic Reaction is Difficult to Control Rapid addition of the intermediate to hot sulfuric acid (Sandmeyer).- Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the desired temperature range.[4]

Experimental Protocols

Sandmeyer Synthesis of this compound

This two-step protocol is adapted for the synthesis of this compound.

Part A: Synthesis of 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide (Isonitrosoacetanilide intermediate)

  • In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.[4]

  • Add a solution of 4-aminobenzoic acid in hydrochloric acid.[4]

  • Add a solution of hydroxylamine hydrochloride.[4]

  • Heat the mixture to reflux until the reaction is complete, monitoring by TLC.[4]

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the precipitated 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide, wash with cold water, and dry.[4]

Part B: Cyclization to this compound

  • In a separate flask, carefully heat concentrated sulfuric acid to 50°C.[6]

  • Slowly and in portions, add the finely powdered 2-(Hydroxyimino)-N-(4-carboxyphenyl)acetamide from Part A to the sulfuric acid with vigorous stirring, maintaining the internal temperature between 60-70°C.[6]

  • After the addition is complete, heat the mixture to 80°C for 10 minutes.[6]

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Allow the mixture to stand, and the crude this compound will precipitate.

  • Filter the crude product, wash thoroughly with cold water to remove excess acid, and dry.

  • Recrystallize the crude product from glacial acetic acid or another suitable solvent for purification.[4]

Process Workflows

General Workflow for Synthesis and Troubleshooting

General Workflow for Synthesis and Troubleshooting cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting Start Start: Starting Materials Intermediate_Formation Intermediate Formation (e.g., Isonitrosoacetanilide) Start->Intermediate_Formation Cyclization Cyclization Reaction Intermediate_Formation->Cyclization Workup Reaction Workup & Isolation Cyclization->Workup Crude_Product Crude Product Workup->Crude_Product Analysis Analysis (TLC, NMR, etc.) Crude_Product->Analysis Purification Purification (Recrystallization, Chromatography) Analysis->Purification Low_Yield Low Yield? Analysis->Low_Yield Check Yield Impure_Product Impure Product? Analysis->Impure_Product Check Purity Pure_Product Pure 2,3-Dioxoindoline- 5-carboxylic acid Purification->Pure_Product Low_Yield->Intermediate_Formation Optimize Low_Yield->Cyclization Optimize Impure_Product->Purification Refine Method

Caption: A flowchart illustrating the synthesis, analysis, and troubleshooting steps for producing this compound.

Decision Tree for Method Selection

Decision Tree for Synthesis Method Selection Start Starting Material: 4-aminobenzoic acid Considerations Key Considerations Start->Considerations Sandmeyer Sandmeyer Synthesis Reagent_Handling Reagent Handling & Safety Sandmeyer->Reagent_Handling Strong Acids Yield_Purity Desired Yield & Purity Sandmeyer->Yield_Purity Good Yields Stolle Stolle Synthesis Stolle->Reagent_Handling Oxalyl Chloride, Lewis Acids Stolle->Yield_Purity Considerations->Sandmeyer Reliable, well-established Considerations->Stolle Alternative for substituted anilines

Caption: A decision tree to aid in selecting the appropriate synthesis method based on key experimental considerations.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Isatin Derivatives, Focusing on 2,3-Dioxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of 2,3-Dioxoindoline-5-carboxylic acid and other notable isatin derivatives, supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The following tables summarize the cytotoxic and antimicrobial activities of this compound and a selection of other isatin derivatives against various cancer cell lines and bacterial strains. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparative Cytotoxicity of Isatin Derivatives against Human Cancer Cell Lines (IC50 in µM)
CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)Reference
Isatin>100>100---[1]
This compound Data not availableData not availableData not availableData not availableData not available
5-Chloroisatin--12.2 ± 3.1--[2]
5-Bromoisatin-----
N-Benzylisatin<10<10--<10[1]
Isatin-3-thiosemicarbazone-----
Sunitinib (Isatin-based drug)-----
Moxifloxacin-isatin hybrid32-7732-77--32-77[1][3]
Isatin-quinazoline hydrazone<10----[3]

Note: "-" indicates data not available in the searched literature. IC50 values are highly dependent on the specific assay conditions.

Table 2: Comparative Antimicrobial Activity of Isatin Derivatives (MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Isatin----
This compound Data not availableData not availableData not availableData not available
5-Substituted Isatin Derivatives---6.25[4]
Isatin β-thiosemicarbazone derivatives1.560.78--[4]
Fluoroquinolone-isatin hybrids----[5]

Note: "-" indicates data not available in the searched literature. MIC values can vary based on the bacterial strain and testing methodology.

Experimental Protocols

A fundamental technique for assessing the cytotoxic activity of isatin derivatives is the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[6][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Materials:

  • Isatin derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., a known anticancer drug).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10] A common mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular processes.

Kinase Inhibition Pathway

Many isatin derivatives function as competitive inhibitors of ATP binding to the kinase domain of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[9] Inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_0 Isatin Derivative Action cluster_1 Kinase Regulation cluster_2 Cellular Processes Isatin Isatin Derivative Kinase Protein Kinase (e.g., CDK, VEGFR) Isatin->Kinase Inhibits ATP Binding Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits ATP ATP ATP->Kinase Binds to Active Site

Caption: Kinase inhibition by isatin derivatives.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the bioactivity of novel isatin derivatives.

Bioactivity_Screening_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Identification & Optimization Synthesis Synthesis of Isatin Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Purification->Antimicrobial Hit_ID Hit Identification Cytotoxicity->Hit_ID Antimicrobial->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for bioactivity screening.

References

A Comparative Guide to the Synthesis of Isatin-5-Carboxylic Acid: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Among these, isatin-5-carboxylic acid stands as a crucial intermediate for the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of a newly reported synthetic route for an isatin-carboxylic acid derivative against the well-established Sandmeyer synthesis of the isatin core, offering insights into their respective methodologies and performance metrics.

Established Route: The Sandmeyer Synthesis of Isatin

The Sandmeyer synthesis is a classical and widely utilized method for the preparation of the isatin ring system from an aniline precursor.[1][2] This two-step process first involves the formation of an isonitrosoacetanilide intermediate, which is subsequently cyclized in the presence of a strong acid to yield the isatin.[1]

Experimental Protocol: Sandmeyer Synthesis

Step 1: Synthesis of Isonitrosoacetanilide

  • In a 5-liter round-bottomed flask, 90 g (0.54 mole) of chloral hydrate is dissolved in 1200 mL of water.[2]

  • To this solution, 1300 g of crystallized sodium sulfate is added, followed by a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (0.52 mole) of concentrated hydrochloric acid.[2]

  • Finally, a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water is added.[2]

  • The mixture is heated to a vigorous boil for approximately one to two minutes.[2]

  • Upon cooling, the isonitrosoacetanilide crystallizes and is collected by filtration.[2]

Step 2: Synthesis of Isatin

  • In a 1-liter round-bottomed flask equipped with a mechanical stirrer, 600 g of concentrated sulfuric acid is warmed to 50°C.[2]

  • Dry isonitrosoacetanilide (75 g, 0.46 mole) is added at a rate that maintains the temperature between 60°C and 70°C.[2]

  • After the addition is complete, the solution is heated to 80°C for ten minutes.[2]

  • The reaction mixture is then cooled and poured onto cracked ice.[2]

  • The precipitated crude isatin is collected by filtration.[2]

A New Synthetic Route: Synthesis of (E)-4-((2-oxoindolin-3-ylidene)amino)benzoic acid

This novel approach involves the direct condensation of isatin with 4-aminobenzoic acid to yield an isatin-aminobenzoic acid hybrid.[3] This method offers a straightforward way to link a carboxylic acid moiety to the isatin scaffold.

Experimental Protocol: Isatin-Aminobenzoic Acid Synthesis
  • A mixture of isatin (10 mmol), 4-aminobenzoic acid (10 mmol), and glacial acetic acid (1 mL) in ethanol (40 mL) is refluxed overnight.[3]

  • After cooling, the solvent is removed under reduced pressure.[3]

  • The resulting residue is partitioned between water and ethyl acetate.[3]

  • The organic layer is separated, washed with diluted sulfuric acid and brine, and then dried.[3]

  • The solvent is evaporated, and the solid product is purified by crystallization from ethanol.[3]

Performance Comparison

The following table summarizes the key performance indicators for both the established Sandmeyer synthesis of the isatin core and the new route to an isatin-carboxylic acid derivative.

ParameterEstablished Route (Sandmeyer Synthesis)New Synthetic Route (Isatin-Aminobenzoic Acid)
Starting Materials Aniline, Chloral hydrate, Hydroxylamine HClIsatin, 4-Aminobenzoic acid
Key Reagents Concentrated Sulfuric Acid, Sodium SulfateGlacial Acetic Acid, Ethanol
Reaction Time Multi-step, several hoursOvernight reflux
Overall Yield 71–78% for crude isatin[2]82% for (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-5-chlorobenzoic acid (a related derivative)[3]
Purification Filtration and optional recrystallization[2]Extraction and crystallization[3]

Workflow of the New Synthetic Route

The following diagram illustrates the key steps in the synthesis of (E)-4-((2-oxoindolin-3-ylidene)amino)benzoic acid.

new_synthetic_route cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Isatin Isatin Reflux Reflux in Ethanol with Glacial Acetic Acid Isatin->Reflux Aminobenzoic_acid 4-Aminobenzoic Acid Aminobenzoic_acid->Reflux Solvent_removal Solvent Removal Reflux->Solvent_removal Cooling Extraction Extraction Solvent_removal->Extraction Crystallization Crystallization Extraction->Crystallization Final_product (E)-4-((2-oxoindolin-3-ylidene)amino)benzoic acid Crystallization->Final_product

Caption: Workflow for the synthesis of an isatin-aminobenzoic acid derivative.

Conclusion

The traditional Sandmeyer synthesis provides a reliable method for constructing the isatin core from basic starting materials.[4][5][6] In contrast, the newer method of condensing a pre-existing isatin with an aminobenzoic acid offers a more direct route to functionalized isatin-carboxylic acids.[3] The choice of synthetic route will depend on the specific research goals, the availability of starting materials, and the desired final product. For the de novo synthesis of the isatin ring, the Sandmeyer approach remains a cornerstone. However, for the late-stage functionalization and the creation of diverse isatin-based carboxylic acids, the condensation reaction presents an efficient and high-yielding alternative.

References

Head-to-head comparison of kinase inhibitors derived from isatin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of isatin-derived kinase inhibitors reveals a class of compounds with significant potential in targeting a variety of kinases implicated in cancer and other diseases. This guide provides a head-to-head comparison of prominent isatin-derived kinase inhibitors, focusing on their inhibitory profiles, cellular activities, and the signaling pathways they modulate.

Comparative Analysis of Inhibitory Activity

Isatin-based compounds have been developed to target a range of protein kinases. The following tables summarize the in vitro inhibitory activity (IC50 values) of selected isatin derivatives against various kinases. Sunitinib, a clinically approved multi-kinase inhibitor, serves as a key benchmark.

Table 1: In Vitro Kinase Inhibition Profile of Isatin-Derived Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Sunitinib VEGFR29--
PDGFRβ2--
c-Kit4--
FLT31--
Semaxanib (SU5416) Flk-1/KDR (VEGFR2)Potent and Selective--
Isatin-Hydrazone 1 EGFR269Erlotinib56
VEGFR-2232Sorafenib91
Compound 5 (7-deazapurine isatin hybrid) HER281Lapatinib-
CDK2-Ribociclib-
EGFR-Erlotinib-
VEGFR2-Sorafenib-
Compound 6c (quinazoline-isatin hybrid) EGFR83--
VEGFR-276--
HER2138--
CDK2183--
Indolyl-triazole IV [1]VEGFR219.8Sorafenib30

Data compiled from multiple sources. Direct comparison may be limited by variations in assay conditions.[2][3][4][5]

Sunitinib exhibits a broad-spectrum inhibitory profile against several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation.[6][7] Semaxanib was also developed as a potent and selective inhibitor of the VEGF receptor Flk-1/KDR.[8][9] However, its clinical development was halted due to insufficient efficacy.[8][10] More recent preclinical candidates, such as isatin-hydrazone derivatives, 7-deazapurine isatin hybrids, and quinazoline-isatin hybrids, have demonstrated potent multi-kinase inhibitory activity against targets like EGFR, HER2, and VEGFR2.[2][3][4] Notably, the indolyl-triazole isatin derivative (Compound IV) shows greater potency against VEGFR2 than the approved drug Sorafenib in a head-to-head comparison.[1]

Cellular Activity and Antiproliferative Effects

The efficacy of these inhibitors is further evaluated in cell-based assays to determine their impact on cancer cell proliferation and survival.

Table 2: Antiproliferative Activity of Isatin-Derived Kinase Inhibitors

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5 (7-deazapurine isatin hybrid) [2]HepG2 (Liver)6.11 ± 0.4Doxorubicin-
MCF-7 (Breast)5.93 ± 0.3Doxorubicin-
MDA-MB-231 (Breast)2.48 ± 0.1Doxorubicin-
HeLa (Cervical)1.98 ± 0.1Doxorubicin-
Compound 6c (quinazoline-isatin hybrid) [4]HepG2 (Liver)-Doxorubicin/Sunitinib-
MCF-7 (Breast)-Doxorubicin/Sunitinib-
MDA-MB-231 (Breast)-Doxorubicin/Sunitinib-
HeLa (Cervical)-Doxorubicin/Sunitinib-
Indolyl-triazole IV [1]MCF-7 (Breast)1.18Sorafenib2.13

Novel isatin derivatives have shown promising antiproliferative activity against a panel of cancer cell lines.[2][4] For instance, Compound 5, a 7-deazapurine isatin hybrid, exhibited potent cytotoxic effects against liver, breast, and cervical cancer cells.[2] Similarly, the indolyl-triazole Compound IV was more potent than Sorafenib in inhibiting the growth of MCF-7 breast cancer cells.[1] These cellular assays confirm that the enzymatic inhibition observed in vitro translates to meaningful anti-cancer effects in a cellular context.

Signaling Pathways and Mechanism of Action

Isatin-derived kinase inhibitors primarily exert their effects by targeting key signaling pathways involved in cancer progression, most notably the receptor tyrosine kinase (RTK) pathways that regulate angiogenesis and cell proliferation.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Binds Isatin_Inhibitor Isatin-Derived Inhibitor (e.g., Sunitinib) Isatin_Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Angiogenesis) Akt->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: VEGFR signaling pathway inhibited by isatin derivatives.

The diagram above illustrates the mechanism by which isatin-derived inhibitors, such as Sunitinib, block the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade. By binding to the ATP-binding site of the VEGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream pathways like the PLCγ/PKC, PI3K/Akt, and Ras/Raf/MEK/ERK pathways. This inhibition ultimately suppresses gene expression programs that drive cell proliferation and angiogenesis. Molecular docking studies have suggested that some isatin derivatives act as Type I ATP-competitive inhibitors, binding to the active conformation of the kinase.[3]

Experimental Protocols

The evaluation of isatin-derived kinase inhibitors involves a series of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an isatin derivative against a specific kinase.

General Protocol:

  • A purified recombinant kinase is incubated with varying concentrations of the isatin-derived inhibitor in a 96-well plate.

  • The kinase reaction is initiated by the addition of a specific substrate and adenosine triphosphate (ATP).

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes).

  • The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified. Luminescent kinase assays are commonly used for detection.[11]

  • Dose-response curves are generated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[11]

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Objective: To determine the concentration of an isatin derivative that inhibits 50% of cell growth (GI50 or IC50).

General Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • After a specified incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductase convert the MTT into formazan crystals.

  • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • The IC50 values are calculated from the resulting dose-response curves.[2]

Experimental_Workflow Compound_Synthesis Isatin Derivative Synthesis & Characterization In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) In_Vitro_Kinase_Assay->Cell_Viability_Assay Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) Cell_Viability_Assay->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models (Xenografts) Mechanism_Studies->In_Vivo_Studies

Caption: General workflow for evaluating isatin-derived kinase inhibitors.

The workflow for the preclinical evaluation of these compounds typically begins with synthesis and characterization, followed by in vitro kinase assays to determine their potency and selectivity. Promising candidates are then advanced to cell-based assays to assess their antiproliferative effects.[2][4] Further mechanistic studies, such as apoptosis and cell cycle analysis, elucidate how these compounds induce cell death.[2] Finally, the most promising inhibitors are evaluated in in vivo animal models to assess their anti-tumor efficacy and safety profiles.

References

Navigating the Kinome: A Comparison Guide to Cross-Reactivity of 2,3-Dioxoindoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dioxoindoline, or isatin, scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Its derivatives are frequently explored as potent inhibitors of protein kinases, a critical class of enzymes in cellular signaling. However, a key challenge in developing kinase inhibitors is managing their selectivity. Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.

This guide provides a comparative overview of the cross-reactivity profiles of inhibitors based on the 2,3-dioxoindoline scaffold. We will examine the multi-targeted nature of the well-established drug Sunitinib, which features a related indolinone core, and compare it with emerging isatin-based compounds. This comparison is supported by a review of the key experimental methodologies used to determine kinase selectivity, providing researchers with the necessary context to interpret inhibition data.

The Critical Role of Selectivity Profiling

Protein kinases share a structurally conserved ATP-binding pocket, making the design of highly selective inhibitors a significant challenge.[1] Kinase inhibitor profiling is essential to understand the full spectrum of a compound's activity across the human kinome.[2] This process helps in identifying primary targets, uncovering potential off-target liabilities that could cause toxicity, and prioritizing lead compounds for further development.[2][3]

Below is a generalized workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_prep Compound Preparation cluster_screening Kinase Screening cluster_analysis Data Analysis & Interpretation Compound Test Inhibitor (e.g., 2,3-Dioxoindoline derivative) Dilution Serial Dilution (e.g., 11-point curve) Compound->Dilution Assay Biochemical or Binding Assay (e.g., LanthaScreen®, ADP-Glo™) Dilution->Assay Incubate with kinase library KinasePanel Large-Format Kinase Panel (e.g., KINOMEscan®, 468 kinases) KinasePanel->Assay Data Raw Data Acquisition (Luminescence, FRET, etc.) Assay->Data Measure Signal IC50 IC50 / Kd / % Inhibition Calculation Data->IC50 Profile Selectivity Profile (On- and Off-Targets) IC50->Profile

Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.

Case Study 1: Sunitinib (SU11248) - A Multi-Targeted Inhibitor

Sunitinib (marketed as Sutent®) is an oral, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[4] Its therapeutic efficacy stems from its ability to simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis by inhibiting several receptor tyrosine kinases.[5]

The core structure of Sunitinib, 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, features the indolin-2-one moiety, which is closely related to the 2,3-dioxoindoline scaffold.[6] Its well-documented inhibition profile serves as an excellent example of a multi-targeted drug.

The diagram below illustrates the primary signaling pathways targeted by Sunitinib.

G cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_outcomes Cellular Outcomes Sunitinib Sunitinib VEGFR VEGFR-1, 2, 3 Sunitinib->VEGFR PDGFR PDGFR-α, β Sunitinib->PDGFR cKIT c-KIT Sunitinib->cKIT FLT3 FLT3 Sunitinib->FLT3 RET RET Sunitinib->RET Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis Proliferation ↓ Tumor Cell Proliferation PDGFR->Proliferation cKIT->Proliferation Survival ↓ Tumor Cell Survival FLT3->Survival RET->Survival

Caption: Primary signaling pathways inhibited by the multi-targeted drug Sunitinib.

The inhibitory profile of Sunitinib has been extensively characterized. The table below summarizes its activity against key on- and off-target kinases. This broad activity spectrum is responsible for its anti-cancer effects but also contributes to side effects like fatigue, hypertension, and cardiotoxicity.[3][7]

Target KinaseIC50 / Ki (nM)Kinase FamilyPrimary Therapeutic RelevanceReference
PDGFRβ 2Tyrosine KinaseAnti-Angiogenesis, Anti-Tumor[8]
VEGFR2 (KDR) 80 (Ki=9)Tyrosine KinaseAnti-Angiogenesis[8]
c-Kit Potent InhibitorTyrosine KinaseGIST Treatment[8]
FLT3 Potent InhibitorTyrosine KinaseHematologic Malignancies[8]
RET Potent InhibitorTyrosine KinaseThyroid Cancer[5]
AMPK Direct InhibitorSerine/Threonine KinaseOff-Target (Cardiotoxicity)[7]

Case Study 2: Emerging Isatin-Based Kinase Inhibitors

More recent research has focused on developing isatin-based compounds with potentially different selectivity profiles. By modifying the isatin core at various positions, researchers aim to tune the potency and selectivity of these inhibitors. Below is a comparison of recently developed isatin-based compounds and their reported kinase inhibitory activities.

CompoundTarget KinaseIC50 (µM)Key Structural FeatureReference
Isatin-Hydrazone 1 EGFR0.269Hydrazone Linkage[9]
VEGFR-20.232[9]
FLT-3>10[9]
CDK20.246[9]
Isatin-Quinazoline 6c EGFR0.083Quinazoline Hybrid[10]
VEGFR-20.076[10]
HER20.138[10]
CDK20.183[10]
Tricyclic Isatin 5a PIM1>10 (>90% inhibition @ 10µM)Tricyclic Core[11]
DYRK1A>10 (>90% inhibition @ 10µM)[11]

This data highlights how modifications to the isatin scaffold can produce multi-targeted inhibitors (e.g., Isatin-Quinazoline 6c) or compounds with different selectivity patterns.[10] Unlike Sunitinib, which has a very broad profile, these emerging inhibitors are often initially tested against a smaller, more focused panel of kinases.

Experimental Protocols for Cross-Reactivity Studies

Accurate and reproducible data are paramount for comparing inhibitors. Several robust platforms are commercially available for large-scale kinase profiling.

KINOMEscan® (Competition Binding Assay)

This method is based on a competition binding assay that quantifies the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR).[12]

Experimental Protocol:

  • Assay Preparation: Kinases are tagged with a unique DNA label. A proprietary, broadly active kinase inhibitor is immobilized on a solid support (beads).

  • Competition: The DNA-tagged kinases are incubated in the presence of the immobilized ligand and the test compound (e.g., at a standard concentration of 10 µM).

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as percent of DMSO control, where a lower percentage indicates stronger binding of the test compound. A dissociation constant (Kd) can be determined by running an 11-point dose-response curve.[13]

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures inhibitor binding to the kinase ATP site.

Experimental Protocol:

  • Reagent Preparation: Prepare a 4X serial dilution of the test compound. Prepare a 2X solution of the target kinase (tagged, e.g., with GST) mixed with a europium (Eu)-labeled anti-tag antibody. Prepare a 4X solution of an Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive probe).[14]

  • Assay Assembly: In a 384-well plate, add 4 µL of the test compound dilution.[14]

  • Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.[14]

  • Tracer Addition: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.[14]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[15]

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the test compound. Plot the ratio against inhibitor concentration to determine the IC50 value.[15]

Cellular Thermal Shift Assay (CETSA®)

CETSA measures target engagement within intact cells by assessing the thermal stabilization of a target protein upon ligand binding.[16]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) control and incubate at 37°C for a defined period to allow for cell entry and target binding.[1]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes or a PCR plate and heat them across a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by cooling to room temperature.[1]

  • Cell Lysis: Lyse the cells to release the soluble proteins (e.g., via freeze-thaw cycles or detergents).

  • Separation: Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction.

  • Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using methods like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the soluble protein amount against temperature to generate a "melting curve." A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.[17]

This diagram illustrates the principle of on-target efficacy versus off-target effects.

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Inhibitor Isatin-Based Inhibitor OnTarget Primary Kinase Target (e.g., VEGFR-2) Inhibitor->OnTarget High Affinity OffTarget Off-Target Kinase (e.g., AMPK) Inhibitor->OffTarget Lower Affinity Efficacy Therapeutic Efficacy (e.g., Anti-Angiogenesis) OnTarget->Efficacy SideEffect Adverse Side Effects (e.g., Cardiotoxicity) OffTarget->SideEffect

References

Benchmarking the Antiviral Efficacy of Isatin Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The relentless emergence of new and drug-resistant viral pathogens presents a continuous challenge to global health, demanding the urgent development of novel antiviral therapeutics.[1][2] Among the myriad of heterocyclic compounds explored for their medicinal properties, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a particularly promising class of broad-spectrum antiviral agents.[3][4] This guide provides a comprehensive comparison of the antiviral efficacy of various isatin derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The Versatility of the Isatin Scaffold: A Foundation for Broad-Spectrum Activity

Isatin, a privileged heterocyclic motif, has demonstrated a remarkable range of biological activities, including anticancer, antibacterial, and, most notably, antiviral properties.[5][6] Its unique structural features allow for extensive functionalization at various positions, leading to a diverse library of derivatives with potent and selective antiviral effects against a wide array of DNA and RNA viruses.[7][8] Over the past five decades, research has consistently highlighted the potential of suitably functionalized isatin compounds in antiviral drug discovery.[1][3]

Mechanisms of Antiviral Action: Targeting Key Viral Processes

The antiviral activity of isatin derivatives is attributed to their ability to interfere with multiple stages of the viral life cycle. The specific mechanism of action is often dependent on the nature of the substitutions on the isatin core and the target virus.

Inhibition of Viral Enzymes

A primary mechanism by which isatin derivatives exert their antiviral effects is through the inhibition of crucial viral enzymes.

  • Reverse Transcriptase (RT) Inhibition: Several isatin derivatives, particularly isatin-β-thiosemicarbazones and certain Schiff bases, have been identified as potent inhibitors of HIV-1 reverse transcriptase, a key enzyme in the replication of the virus.[1][9] For instance, some aminopyrimidinimino isatin derivatives have shown inhibition of the HIV-1 RT enzyme with IC50 values in the micromolar range.[1]

    HIV_RT_Inhibition HIV_Virus HIV Virus Host_Cell Host Cell HIV_Virus->Host_Cell Entry Viral_RNA Viral RNA Host_Cell->Viral_RNA Uncoating Reverse_Transcription Reverse Transcription (Reverse Transcriptase) Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Isatin_Derivative Isatin Derivative Isatin_Derivative->Reverse_Transcription Inhibition

    Caption: Inhibition of HIV Reverse Transcriptase by Isatin Derivatives.

  • Protease Inhibition: The main protease (3CLpro or Mpro) of SARS-CoV-2, essential for viral replication, has been a key target for isatin derivatives.[10][11] Several studies have reported the design and synthesis of isatin derivatives as potent inhibitors of SARS-CoV-2 3CLpro, with some compounds exhibiting IC50 values in the sub-micromolar range.[11]

    SARS_CoV_2_Protease_Inhibition Viral_Polyprotein Viral Polyprotein Proteolytic_Cleavage Proteolytic Cleavage (3CLpro/Mpro) Viral_Polyprotein->Proteolytic_Cleavage Functional_Viral_Proteins Functional Viral Proteins Proteolytic_Cleavage->Functional_Viral_Proteins Viral_Replication Viral Replication Functional_Viral_Proteins->Viral_Replication Isatin_Derivative Isatin Derivative Isatin_Derivative->Proteolytic_Cleavage Inhibition

    Caption: Inhibition of SARS-CoV-2 Main Protease by Isatin Derivatives.

Comparative Antiviral Efficacy: A Data-Driven Overview

The following table summarizes the in vitro antiviral activity of selected isatin derivatives against various viruses, providing a comparative benchmark for their efficacy.

Isatin Derivative ClassSpecific Compound ExampleTarget VirusCell LineEC50 / IC50CC50Selectivity Index (SI)Reference
Norfloxacin-Isatin Mannich Bases Compound 1aHIV-1MT-411.3 µg/mL>100 µg/mL>8.8[1]
Isatin β-Thiosemicarbazones Compound 10cHIV-1CEM2.62 µM>14.50 µM>5.5[1]
Isatin-β-thiosemicarbazones Compound 33dHSV-1RD1.3 µM>25 µM>19.2[2]
Isatin-Sulfonamide Derivatives SPIII-5FSARS-CoVVero--45% max protection[12]
Isatin-Sulfonamide Derivatives SPIII-5FHCVHuh 5-26 µg/mL42 µg/mL7[5][12]
Triazole Isatin Derivatives Compound D1N8SARS-CoV-2 3CLpro-0.44 µM--[10]
Isatin-pyrimidinone hybrid Compound IHIV-0.0742 µM--[13]
Naphthyl-2-methyl isatin derivative Compound IISARS-CoV-2-0.045 µM--[13]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols for Antiviral Efficacy Assessment

To ensure the reproducibility and validity of antiviral screening, standardized and well-characterized assays are paramount. The following are detailed protocols for key experiments commonly used to evaluate the antiviral efficacy of isatin derivatives.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range at which a compound is toxic to the host cells, allowing for the calculation of the Selectivity Index.

dot graph TD { A[Seed cells in 96-well plate] --> B[Incubate for 24h]; B --> C[Add serial dilutions of Isatin derivative]; C --> D[Incubate for 48-72h]; D --> E[Add MTT solution]; E --> F[Incubate for 4h]; F --> G[Add solubilization solution (e.g., DMSO)]; G --> H[Measure absorbance at 570 nm]; H --> I[Calculate CC50 value]; }

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero, MT-4, Huh-7) in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the isatin derivatives in cell culture medium. Add 100 µL of each dilution to the respective wells. Include a cell control (no compound) and a blank control (no cells).

  • Incubation: Incubate the plate for 48 to 72 hours (depending on the cell line and virus).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This is a standard method for quantifying the inhibition of viral infectivity.

dot graph TD { A[Seed cells to form a confluent monolayer] --> B[Infect cells with virus for 1h]; B --> C[Remove virus inoculum]; C --> D[Overlay with medium containing agarose and Isatin derivative]; D --> E[Incubate until plaques are visible]; E --> F[Fix and stain cells]; F --> G[Count plaques]; G --> H[Calculate EC50 value]; }

Caption: Workflow for the Plaque Reduction Assay.

Protocol:

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.

  • Inoculum Removal: After incubation, remove the viral inoculum and wash the cells with PBS.

  • Overlay: Overlay the cells with a medium containing 1% low-melting-point agarose and varying concentrations of the isatin derivative.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible (typically 2-10 days depending on the virus).

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The 50% effective concentration (EC50) is determined by the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Viral RNA/DNA Quantification by qPCR

This method measures the effect of the compound on viral replication by quantifying the amount of viral genetic material.

dot graph TD { A[Infect cells with virus in the presence of Isatin derivative] --> B[Incubate for 24-48h]; B --> C[Extract total RNA/DNA]; C --> D[Perform reverse transcription (for RNA viruses)]; D --> E[Perform quantitative PCR (qPCR) with virus-specific primers]; E --> F[Analyze amplification data]; F --> G[Determine viral load and calculate EC50]; }

Caption: Workflow for quantifying viral load using qPCR.

Protocol:

  • Infection and Treatment: Infect host cells with the virus in the presence of different concentrations of the isatin derivative.

  • Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).

  • Nucleic Acid Extraction: Extract total RNA or DNA from the cells using a commercial kit.

  • Reverse Transcription (for RNA viruses): For RNA viruses, synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved region of the viral genome.

  • Data Analysis: Quantify the viral nucleic acid by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral copy numbers.

  • EC50 Calculation: The EC50 is the concentration of the compound that reduces the viral RNA/DNA levels by 50% compared to the untreated virus control.

Conclusion and Future Directions

Isatin derivatives represent a versatile and potent class of antiviral agents with demonstrated efficacy against a broad range of viruses.[3] Their ability to be readily synthesized and modified allows for the fine-tuning of their antiviral activity and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug discovery. Future research should focus on optimizing the structure-activity relationships of isatin derivatives to enhance their potency and pharmacokinetic profiles, as well as exploring their potential in combination therapies to combat drug resistance.

References

A Comparative Analysis of the ADME Properties of Isatin-5-Carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isatin-5-Carboxylic Acid Analogs in Drug Discovery

Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. The introduction of a carboxylic acid group at the 5-position, along with further modifications on the isatin nitrogen (N-1) and other positions of the aromatic ring, allows for the fine-tuning of the physicochemical and pharmacokinetic properties of these analogs. A systematic evaluation of their ADME profiles is crucial for identifying candidates with favorable drug-like characteristics.

Data Presentation: A Comparative Overview

The following tables provide a template for summarizing the key ADME parameters for a hypothetical series of isatin-5-carboxylic acid analogs. The data presented here is illustrative to demonstrate a clear and structured comparison. Researchers should populate these tables with their own experimental findings.

Table 1: Physicochemical Properties and Solubility

Compound IDMolecular Weight ( g/mol )logPpKaAqueous Solubility (µM) at pH 7.4
Isatin-5-carboxylic acid 191.141.24.5Hypothetical Value: 50
Analog A (N-methyl) 205.171.54.5Hypothetical Value: 75
Analog B (N-ethyl) 219.201.84.5Hypothetical Value: 60
Analog C (5-carboxamide) 190.160.8N/AHypothetical Value: 150
Analog D (5-methyl ester) 205.171.9N/AHypothetical Value: 30

Table 2: In Vitro Permeability and Efflux

Compound IDPAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BCaco-2 Permeability (Papp, 10⁻⁶ cm/s) B→AEfflux Ratio (B→A / A→B)
Isatin-5-carboxylic acid Hypothetical Value: <1Hypothetical Value: 0.5Hypothetical Value: 1.5Hypothetical Value: 3.0
Analog A (N-methyl) Hypothetical Value: 1.5Hypothetical Value: 1.0Hypothetical Value: 2.0Hypothetical Value: 2.0
Analog B (N-ethyl) Hypothetical Value: 2.0Hypothetical Value: 1.8Hypothetical Value: 2.5Hypothetical Value: 1.4
Analog C (5-carboxamide) Hypothetical Value: 0.8Hypothetical Value: 0.7Hypothetical Value: 1.0Hypothetical Value: 1.4
Analog D (5-methyl ester) Hypothetical Value: 5.0Hypothetical Value: 4.5Hypothetical Value: 4.0Hypothetical Value: 0.9

Table 3: Metabolic Stability

Compound IDHuman Liver Microsomal Stability (% remaining at 60 min)Human Hepatocyte Stability (% remaining at 120 min)Intrinsic Clearance (CLint, µL/min/mg protein)
Isatin-5-carboxylic acid Hypothetical Value: 85Hypothetical Value: 70Hypothetical Value: 10
Analog A (N-methyl) Hypothetical Value: 75Hypothetical Value: 60Hypothetical Value: 25
Analog B (N-ethyl) Hypothetical Value: 60Hypothetical Value: 45Hypothetical Value: 40
Analog C (5-carboxamide) Hypothetical Value: 90Hypothetical Value: 80Hypothetical Value: 5
Analog D (5-methyl ester) Hypothetical Value: 30Hypothetical Value: 15Hypothetical Value: 80

Table 4: Plasma Protein Binding

Compound IDHuman Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
Isatin-5-carboxylic acid Hypothetical Value: 80Hypothetical Value: 75Hypothetical Value: 78
Analog A (N-methyl) Hypothetical Value: 85Hypothetical Value: 82Hypothetical Value: 84
Analog B (N-ethyl) Hypothetical Value: 90Hypothetical Value: 88Hypothetical Value: 89
Analog C (5-carboxamide) Hypothetical Value: 70Hypothetical Value: 65Hypothetical Value: 68
Analog D (5-methyl ester) Hypothetical Value: 95Hypothetical Value: 92Hypothetical Value: 94

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices and can be adapted based on specific laboratory equipment and compound characteristics.

Aqueous Solubility (Thermodynamic)

Objective: To determine the maximum concentration of a compound that can be dissolved in an aqueous buffer at equilibrium.

Methodology:

  • An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a specific pH (typically 7.4).

  • The suspension is shaken in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The resulting saturated solution is filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Methodology:

  • A filter plate with a polyvinylidene fluoride (PVDF) membrane is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • A solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 or 7.4) is added to the donor wells of the filter plate.

  • The filter plate is placed on top of an acceptor plate containing a buffer solution (often with a pH of 7.4).

  • The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by HPLC-UV or LC-MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

In Vitro Metabolic Stability (Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Methodology:

  • Human liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Methodology:

  • An equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane is used.

  • One chamber is filled with plasma (e.g., human, rat, or mouse) spiked with the test compound.

  • The other chamber is filled with a protein-free buffer (e.g., PBS).

  • The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours), allowing the unbound compound to diffuse across the membrane.

  • After incubation, samples are taken from both the plasma and buffer chambers.

  • The total concentration of the compound in the plasma chamber and the concentration of the unbound compound in the buffer chamber are measured by LC-MS/MS.

  • The percentage of plasma protein binding is calculated as: % Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the ADME analysis of isatin-5-carboxylic acid analogs.

ADME_Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro ADME Screening cluster_analysis Data Analysis & Candidate Selection Synthesis Synthesis of Isatin-5-Carboxylic Acid Analogs Purification Purification & QC Synthesis->Purification Solubility Aqueous Solubility Purification->Solubility Permeability PAMPA Purification->Permeability Metabolic_Stability Microsomal Stability Purification->Metabolic_Stability PPB Plasma Protein Binding Purification->PPB Data_Compilation Data Compilation & Comparison Solubility->Data_Compilation Permeability->Data_Compilation Metabolic_Stability->Data_Compilation PPB->Data_Compilation SAR_Analysis Structure-Activity Relationship (SAR) Data_Compilation->SAR_Analysis Candidate_Selection Lead Candidate Selection SAR_Analysis->Candidate_Selection Signaling_Pathway_Example cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Isatin_Analog Isatin-5-Carboxylic Acid Analog Isatin_Analog->RTK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Logical_Relationship cluster_properties Physicochemical Properties cluster_adme ADME Outcomes cluster_pk Pharmacokinetic Profile Lipophilicity Lipophilicity (logP) Absorption Absorption (Permeability) Lipophilicity->Absorption Influences Distribution Distribution (Plasma Protein Binding) Lipophilicity->Distribution Influences Metabolism Metabolism (Stability) Lipophilicity->Metabolism Influences Solubility Aqueous Solubility Solubility->Absorption Influences pKa pKa pKa->Absorption Influences Bioavailability Oral Bioavailability Absorption->Bioavailability Determines Clearance Clearance Distribution->Clearance Influences Metabolism->Clearance Determines

Comparison Guide: Orthogonal Assays for the Target Validation of 2,3-Dioxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of a biological target is a critical step in the early stages of drug discovery. It involves the use of multiple, distinct experimental methods—known as orthogonal assays—to provide robust evidence that a compound's therapeutic effect is mediated through a specific molecular target. This guide provides a comparative overview of key orthogonal assays to test the hypothesis that 2,3-Dioxoindoline-5-carboxylic acid, an isatin derivative, achieves its biological effects through the inhibition of Caspase-3, a critical executioner enzyme in the apoptotic pathway.

The following sections detail the experimental protocols, comparative data, and logical workflows for a biochemical, a biophysical, and a cell-based assay to rigorously confirm Caspase-3 as the molecular target.

Part 1: The Apoptotic Signaling Pathway

To understand the context of target validation, it is essential to visualize the role of Caspase-3 in the broader signaling cascade of apoptosis. The diagram below illustrates the intrinsic and extrinsic pathways converging on the activation of Caspase-3, which then cleaves various cellular substrates to execute programmed cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FASL FasL / TNF-α FASR Death Receptors (FasR / TNFR) FASL->FASR binds DISC DISC Formation FASR->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress p53 p53 DNA_Damage->p53 activates Bax_Bak Bax / Bak p53->Bax_Bak upregulates Mito Mitochondrion Bax_Bak->Mito permeabilizes CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 (Target) Procaspase3->Caspase3 cleaves to activate Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis cluster_workflow Target Validation Workflow for this compound Start Hypothesis: Inhibits Caspase-3 Biochemical Assay 1: Biochemical Fluorogenic Caspase-3 Assay (Measures IC50) Start->Biochemical Test functional effect Biophysical Assay 2: Biophysical Surface Plasmon Resonance (SPR) (Measures KD) Biochemical->Biophysical Confirm direct binding Cellular Assay 3: Cellular Annexin V/PI Apoptosis Assay (Measures EC50) Biophysical->Cellular Validate in cellular context Conclusion Conclusion: Caspase-3 is the target Cellular->Conclusion Correlate data

A Comparative Guide to the Structure-Activity Relationship of Isatin-5-Carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties. The synthetic tractability of the isatin core allows for systematic structural modifications, enabling detailed exploration of its structure-activity relationships (SAR). This guide focuses on derivatives of isatin-5-carboxylic acid, a key subset that has shown significant promise in the development of novel anticancer agents. By analyzing the impact of various substitutions on the isatin core, we can delineate the structural requirements for enhanced cytotoxic activity.

Recent studies have focused on 5-(2-carboxyethenyl)-isatin derivatives, which serve as a close proxy for isatin-5-carboxylic acid analogues, providing valuable insights into how modifications at different positions of the isatin ring influence their potency against cancer cell lines.

Quantitative Comparison of Anticancer Activity

The cytotoxic efficacy of isatin derivatives is commonly expressed by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro anticancer activity of a series of 5-[trans-2-(methoxycarbonyl)ethen-1-yl]isatin derivatives against various human cancer cell lines. These derivatives explore the impact of substitutions at the N-1 position and modifications at the C-3 carbonyl group.

Table 1: Cytotoxicity (IC₅₀, µM) of N-1 Substituted 5-[trans-2-(methoxycarbonyl)ethenyl]isatin Derivatives [1][2]

CompoundR¹ SubstituentK562 (Leukemia)HepG2 (Liver)HT-29 (Colon)Jurkat (T-cell Leukemia)
Isatin-H>10>10>10>10
2a -H>10>10>10>10
2b -CH₃4.876.757.324.53
2c -CH₂CH₃3.564.885.313.21
2d -CH₂CH₂CH₃2.132.913.171.98
2e -CH(CH₃)₂3.895.125.583.45
2f -CH₂-Cyclopropyl1.542.112.301.42
2g -CH₂-Ph0.0030.0120.0150.03
2h -CH₂-(4-F-Ph)0.003 0.009 0.011 0.02
2i -CH₂-(4-Cl-Ph)0.0040.0140.0170.02
2j -CH₂-(4-Br-Ph)0.0050.0160.0200.03
2k -CH₂-(4-CH₃-Ph)0.0060.0190.0230.03
2l -CH₂-(4-OCH₃-Ph)0.0080.0250.0300.04

Table 2: Cytotoxicity (IC₅₀, µM) of C-3 Modified 1-Benzyl-5-[trans-2-(methoxycarbonyl)ethenyl]isatin Derivatives [2]

CompoundC-3 ModificationK562 (Leukemia)HepG2 (Liver)HT-29 (Colon)
2g =O (Carbonyl)0.003 0.012 0.015
3a =NOH (Oxime)>10>10>10
3b =N-NH₂ (Hydrazone)>10>10>10
3c =N-NH-CS-NH₂ (Thiosemicarbazone)0.561.231.54

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables reveal several key SAR trends for this class of compounds:

  • Substitution at the 5-position: The introduction of the trans-2-(methoxycarbonyl)ethenyl group at the 5-position is a critical starting point for activity, as the parent isatin molecule is inactive.[1][2]

  • N-1 Alkylation: Alkylation at the N-1 position generally enhances cytotoxic activity compared to the unsubstituted analogue (2a). A trend of increasing activity is observed with increasing alkyl chain length from methyl (2b) to propyl (2d). The cyclopropylmethyl group (2f) also confers potent activity.[1][2]

  • N-1 Benzylation: A dramatic increase in potency is achieved by introducing a benzyl group at the N-1 position (2g). This suggests that a bulky, aromatic substituent is highly favorable for interaction with the biological target.[1][2]

  • Substitution on the N-1 Benzyl Ring: Introducing small electron-withdrawing groups (F, Cl, Br) or a small electron-donating group (CH₃) at the para-position of the N-1 benzyl ring maintains or slightly improves the high potency. The 4-fluoro-benzyl derivative (2h) was identified as one of the most potent compounds in the series.[2]

  • Integrity of the C-3 Carbonyl: The carbonyl group at the C-3 position is essential for high activity. Modification of this group to an oxime (3a) or a simple hydrazone (3b) leads to a complete loss of cytotoxicity. While conversion to a thiosemicarbazone (3c) restores some activity, it is significantly less potent than the parent C-3 carbonyl compound (2g).[2]

Experimental Workflows and Signaling Pathways

The development and evaluation of these isatin derivatives follow a logical workflow from chemical synthesis to biological testing. The most potent compounds from this series have been shown to induce apoptosis via the intrinsic mitochondrial pathway.

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation start 5-Iodoisatin step1 N-Alkylation / Benzylation (R-X, K2CO3) start->step1 step2 Heck Reaction (Methyl Acrylate, Pd(OAc)2) step1->step2 product Target Isatin Derivatives step2->product assay In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) product->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and evaluation of isatin-5-carboxylic acid derivatives.

G isatin Isatin Derivative (e.g., 2h) mito Mitochondria isatin->mito Induces stress mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mito->mmp cas9 Caspase-9 Activation mmp->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by lead isatin derivatives.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of these compounds.

General Synthesis of 1-Substituted 5-[trans-2-(methoxycarbonyl)ethenyl]isatin Derivatives[2]
  • N-Substitution of 5-Iodoisatin: To a solution of 5-iodoisatin in DMF, anhydrous potassium carbonate (K₂CO₃) is added, followed by the dropwise addition of the corresponding alkyl or benzyl halide (e.g., benzyl bromide). The mixture is stirred at room temperature for 4-6 hours. After completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the N-substituted 5-iodoisatin.

  • Heck Reaction: The N-substituted 5-iodoisatin is dissolved in a mixture of acetonitrile and triethylamine. Methyl acrylate, palladium(II) acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) are added. The mixture is heated to reflux and stirred for 4-8 hours under a nitrogen atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final target compound.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives (typically ranging from nanomolar to micromolar) dissolved in DMSO (final DMSO concentration ≤ 0.1%) for 48-72 hours. A control group receives only the vehicle (DMSO).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell survival rate is calculated as (absorbance of treated cells / absorbance of control cells) × 100%. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

References

Independent verification of the reported anticancer activity of a 2,3-Dioxoindoline-5-carboxylic acid derivative

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Guide for Researchers

This guide provides an independent verification of the reported anticancer activity of a representative 2,3-Dioxoindoline-5-carboxylic acid derivative, specifically focusing on the 5-(2-carboxyethenyl)-isatin scaffold. It offers a comparative analysis of its cytotoxic effects against various cancer cell lines alongside standard chemotherapeutic agents. Detailed experimental protocols for key assays are provided to support the reproducibility of the findings. Furthermore, this guide elucidates the potential mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer progression.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of 2,3-Dioxoindoline (Isatin) derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The following tables summarize the IC50 values for a representative 5-(2-carboxyethenyl)-isatin derivative and, for comparison, the standard chemotherapeutic agents Doxorubicin and Cisplatin, against a panel of human cancer cell lines.

Table 1: IC50 Values of a Representative 5-(2-carboxyethenyl)-isatin Derivative

CompoundJurkat (Leukemia)K562 (Leukemia)HepG2 (Liver Cancer)HT-29 (Colon Cancer)
Isatin Derivative 2h 0.03 µM[1]0.003 µM[2]--
Isatin Derivative 2k -0.006 µM[2]--

Note: Derivative 2h is identified as a highly potent compound from a series of 5-(2-carboxyethenyl)-isatin derivatives.[1][2] The combination of a 1-benzyl group and a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substitution was found to greatly enhance cytotoxic activity.

Table 2: IC50 Values of Standard Anticancer Agents for Comparison

CompoundJurkat (Leukemia)K562 (Leukemia)HepG2 (Liver Cancer)HT-29 (Colon Cancer)
Doxorubicin ~1 µM-12.18 µM[3]-
Cisplatin ---6.3 µM[4]

Note: IC50 values for standard drugs can vary between studies depending on the experimental conditions. The values presented are representative.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Studies on isatin derivatives indicate that they can trigger this process.[1] For instance, a study on an isatin-podophyllotoxin hybrid (compound 7f) demonstrated a dose-dependent increase in apoptotic A549 cells.[5]

Table 3: Quantitative Analysis of Apoptosis Induction by an Isatin Derivative

TreatmentConcentrationTotal Apoptotic Cells (%)
Control -2.48%
Isatin-podophyllotoxin hybrid 7f 0.45 µM3.02%
Isatin-podophyllotoxin hybrid 7f 0.9 µM8.09%
Isatin-podophyllotoxin hybrid 7f 1.8 µM19.4%

Data from a study on A549 cells treated for 24 hours, analyzed by Annexin V-FITC/PI staining and flow cytometry.[5]

Experimental Protocols

To ensure the reproducibility of the findings cited, detailed protocols for the principal assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]

  • Formazan Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest both floating and adherent cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: Lyse the cells using a chilled lysis buffer and incubate on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add the cell lysate (containing 50-200 µg of protein) to the reaction buffer.

  • Substrate Addition: Add the caspase-3 substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for pNA) at 400-405 nm or fluorescence (for AMC) with excitation at 380 nm and emission between 420-460 nm. The signal is proportional to the caspase-3 activity.

Visualizing the Experimental and Signaling Landscape

To provide a clearer understanding of the experimental process and the molecular pathways involved, the following diagrams were generated using Graphviz.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis A Cancer Cell Lines B Cell Seeding (96-well plates) A->B C Treatment with Isatin Derivative B->C D MTT Assay C->D G Annexin V/PI Staining C->G J Caspase-3 Activity Assay C->J E Absorbance Measurement D->E F IC50 Value Calculation E->F H Flow Cytometry G->H I Quantification of Apoptotic Cells H->I K Fluorometric/ Colorimetric Reading J->K L Enzyme Activity Determination K->L G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Isatin Isatin Derivative Isatin->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb Protein CDK2->Rb Phosphorylates (inactivates) Isatin Isatin Derivative Isatin->CDK2 Inhibits E2F E2F Rb->E2F Releases G1_S G1/S Phase Transition E2F->G1_S Promotes

References

Safety Operating Guide

Proper Disposal Procedures for 2,3-Dioxoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2,3-Dioxoindoline-5-carboxylic acid, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on standard safety data sheets and should be executed in conjunction with local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to be familiar with its hazards. This compound is known to cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

II. Quantitative Hazard Summary

While specific quantitative data for disposal is not available, the following table summarizes the key hazard information for this compound and its analogs. This information is critical for waste characterization.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]GHS07 (Exclamation Mark)P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1]
Eye Irritation Causes serious eye irritation.[1][2]GHS07 (Exclamation Mark)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]GHS07 (Exclamation Mark)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3][4][5][6][7] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Collection and Temporary Storage:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and compatible container. A high-density polyethylene (HDPE) container is generally suitable.

    • For solutions, use a labeled, sealed, and compatible liquid waste container.

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The container should be kept closed when not in use.[1][3]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with the safety data sheet (SDS) for this compound.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.

  • Cleanup: For small spills, carefully sweep up the solid material and place it into a labeled hazardous waste container. Avoid generating dust. For larger spills, contact your institution's EHS office immediately.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., water, if compatible) and collect the cleaning materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Have 2,3-Dioxoindoline- 5-carboxylic acid for disposal wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe segregate Segregate Waste wear_ppe->segregate spill Spill Occurs wear_ppe->spill containerize Place in Labeled, Sealed, Compatible Container segregate->containerize label_container Label with 'Hazardous Waste', Chemical Name, and Hazards containerize->label_container temp_storage Store in Designated Hazardous Waste Accumulation Area label_container->temp_storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company temp_storage->contact_ehs provide_sds Provide Safety Data Sheet to Disposal Company contact_ehs->provide_sds end_disposal Waste Collected by Approved Company provide_sds->end_disposal spill->segregate No spill_response Follow Emergency Spill Procedures spill->spill_response Yes spill_response->containerize

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dioxoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dioxoindoline-5-carboxylic acid was not located. The following guidance is based on the safety data for structurally similar compounds, including other dioxoindoline and isoindoline derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7] The recommended PPE is crucial for minimizing exposure and ensuring personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety GogglesTight-sealing safety goggles are essential to prevent eye contact.[4]
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves. Nitrile or neoprene gloves are generally suitable.
Lab CoatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection NIOSH/MSHA-approved RespiratorTo be used if handling fine powders or if ventilation is inadequate to prevent inhalation of dust.[4]

Safe Handling and Operational Plan

Proper handling procedures are critical to prevent accidental exposure and contamination.

Operational Workflow Diagram

prep Preparation: - Verify fume hood functionality. - Assemble all necessary equipment and reagents. - Don appropriate PPE. weigh Weighing: - Weigh the solid compound in a fume hood. - Use a dedicated spatula and weighing paper. prep->weigh Proceed to dissolve Dissolution (if applicable): - Add solvent to the solid in the fume hood. - Gently swirl or stir to dissolve. weigh->dissolve If required reaction Reaction: - Conduct the reaction within the fume hood. - Monitor the reaction for any unexpected changes. weigh->reaction If used as solid dissolve->reaction Proceed to cleanup Cleanup: - Decontaminate all surfaces and equipment. - Dispose of waste according to the disposal plan. reaction->cleanup Upon completion storage Storage: - Store in a tightly sealed container. - Place in a cool, dry, and well-ventilated area. cleanup->storage For unused material

Caption: A typical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational. Put on all required PPE as detailed in Table 1.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood.[1][3]

    • Avoid the formation of dust.[5]

    • Wash hands thoroughly after handling.[1][2][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][3]

    • Keep the container tightly closed when not in use.[1][3]

    • Incompatible materials to avoid include strong oxidizing agents and bases.[2][4][8]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree

start Waste Generated: - Unused this compound - Contaminated labware (e.g., gloves, weighing paper) - Empty containers classify Classify as Hazardous Waste start->classify spill In Case of a Spill: 1. Evacuate the area. 2. Wear appropriate PPE. 3. Absorb with inert material (e.g., vermiculite, sand). 4. Place in a sealed container for disposal. start->spill If spill occurs container Place in a designated, labeled, and sealed hazardous waste container. classify->container disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. container->disposal_vendor

Caption: A decision tree outlining the disposal process for waste containing this compound.

Disposal Protocol:

  • Waste Classification: This material should be disposed of as hazardous waste.[3]

  • Containerization:

    • Collect unused material and contaminated items in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2][3][4][7][8]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dioxoindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dioxoindoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.